molecular formula C7H6ClNO4S B1293896 4-Chloro-3-nitrophenyl methyl sulfone CAS No. 97-07-4

4-Chloro-3-nitrophenyl methyl sulfone

Cat. No.: B1293896
CAS No.: 97-07-4
M. Wt: 235.65 g/mol
InChI Key: JAANTSGNTKWLFA-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrophenyl methyl sulfone is a useful research compound. Its molecular formula is C7H6ClNO4S and its molecular weight is 235.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25818. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANTSGNTKWLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059147
Record name Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro-
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Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

97-07-4
Record name 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
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Record name 4-Chloro-3-nitrophenyl methyl sulfone
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Record name 4-Chloro-3-nitrophenyl methyl sulfone
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Record name Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro-
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Record name Benzene, 1-chloro-4-(methylsulfonyl)-2-nitro-
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Record name 1-chloro-4-(methylsulphonyl)-2-nitrobenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.326
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-3-NITROPHENYL METHYL SULFONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrophenyl methyl sulfone is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a chlorinated and nitrated phenyl ring attached to a methyl sulfone group, imparts a range of chemical properties that make it a valuable intermediate in the development of novel therapeutic agents and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its characterization, handling, and potential applications.

Chemical Identity and Molecular Structure

The foundational step in understanding the behavior of any chemical entity is to establish its identity and molecular structure. This compound is systematically named 1-chloro-4-(methylsulfonyl)-2-nitrobenzene.[3]

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
CAS Number 97-07-4[4]
Molecular Formula C₇H₆ClNO₄S[3]
Molecular Weight 235.64 g/mol [3]
IUPAC Name 1-chloro-4-(methylsulfonyl)-2-nitrobenzene
Synonyms 3-Nitro-4-chlorophenyl methyl sulfone, 4-(Methylsulfonyl)-2-nitrochlorobenzene[5]

The structural arrangement of its constituent atoms is depicted in the following diagram:

G start Start prep Prepare Sample in Capillary Tube start->prep setup Place in Melting Point Apparatus prep->setup heat Heat at a Controlled Rate setup->heat observe Observe and Record Melting Range heat->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Boiling Point

The predicted boiling point of this compound is approximately 414.2 °C at 760 mmHg. It is important to note that this is a predicted value and experimental determination may be challenging due to the potential for decomposition at such high temperatures.

Density

The density of this compound is reported to be around 1.5 g/cm³.

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. [6]this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol. [5]A detailed solubility profile in various pharmaceutically relevant solvents is essential for formulation development.

Experimental Protocol: Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution behavior. [6]

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO (e.g., 10 mM).

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Analysis: The concentration of the compound remaining in solution is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection. The kinetic solubility is the concentration at which precipitation is observed.

G start Start stock Prepare DMSO Stock Solution start->stock dilute Serially Dilute in Aqueous Buffer stock->dilute incubate Incubate at Room Temperature dilute->incubate analyze Analyze Supernatant by HPLC-UV incubate->analyze end End analyze->end

Caption: Workflow for Kinetic Solubility Assessment.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons of the sulfone group will appear as a singlet, typically in the downfield region due to the electron-withdrawing nature of the sulfonyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chloro, nitro, and methylsulfonyl substituents. The carbon of the methyl group will also be observable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • Asymmetric and Symmetric SO₂ Stretching: Strong bands characteristic of the sulfone group.

  • Asymmetric and Symmetric NO₂ Stretching: Strong bands indicative of the nitro group.

  • C-Cl Stretching: A band in the fingerprint region.

  • Aromatic C-H and C=C Stretching: Bands typical for a substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments. The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with M⁺ and M+2 peaks in an approximate 3:1 ratio. [7]Fragmentation patterns would likely involve cleavage of the C-S and S-C bonds.

Synthesis and Reactivity

This compound is a synthetic intermediate. While a specific, detailed synthesis protocol is not widely published, a plausible route involves the nitration of a suitable precursor followed by oxidation or substitution reactions. For instance, it can be conceptualized as being derived from 4-chloro-3-nitrobenzenesulfonyl chloride. The presence of the electron-withdrawing nitro and sulfonyl groups, along with the chloro substituent, makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, a key transformation in the synthesis of more complex molecules. [1]

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The structural motifs present in this compound are of significant interest in drug discovery. Sulfone-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [8]The nitroaromatic moiety can also be a key pharmacophore or a precursor to an amino group, which can then be further functionalized. This compound serves as a valuable building block for creating libraries of novel compounds for biological screening in pharmaceutical and agrochemical research. [1][9]

Conclusion

This compound is a chemical compound with a well-defined set of physicochemical properties that make it a valuable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its identity, physical characteristics, spectroscopic signature, and reactivity is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of these properties, empowering scientists to leverage this compound in the pursuit of new discoveries.

References

  • ChemSigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Islam, M. R., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • PubChem. (n.d.). 4-Chloro-3-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). Sulfones. Retrieved from [Link]

  • Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 21(3), 301.
  • Durst, T., & Tin, K. C. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 48(5), 845-851.
  • van der Westhuizen, J. H., et al. (2017).
  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Fiveable. (n.d.). Sulfone Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfur. Retrieved from [Link]

  • Winkelmann, E., Raether, W., & Wagner, W. H. (1976). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. Arzneimittel-Forschung, 26(8), 1543-1547.
  • ResearchGate. (n.d.). Theoretical study of the properties of sulfone and sulfoxide functional groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl Phenyl Sulfone. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Spectrum Database for Organic Compounds. (n.d.). 1H NMR of (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone. Retrieved from [Link]

  • Todaro, M. A., et al. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. The Journal of organic chemistry, 86(1), 346–361.
  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

  • King-Pharm. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved from [Link]

  • Kumar, A., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Journal of Sulfur Chemistry, 41(6), 649-683.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the critical physicochemical properties of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4), focusing on its melting and boiling points. As a Senior Application Scientist, this document is structured to deliver not just data, but a comprehensive understanding of the experimental causality and theoretical underpinnings relevant to laboratory and development settings.

Introduction

This compound is a polysubstituted aromatic compound featuring a sulfone group, a nitro group, and a chlorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1] Its electrophilic character, enhanced by the nitro and chloro substituents, renders it suitable for various nucleophilic substitution reactions essential in organic synthesis.[1] Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for ensuring purity, designing reaction conditions, and developing safe handling protocols.

Physicochemical Data Summary

The known physical properties of this compound are summarized below. It is critical to note the variance in reported values across different suppliers, which often reflects differences in purity and analytical methodology.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₄STCI[2], ChemicalBook[3]
Molecular Weight 235.64 g/mol TCI[2], ChemicalBook[3]
Appearance White to Light yellow powder/crystalTCI[2]
Melting Point 123.0 to 127.0 °CTCI[2]
125-129 °CChemSigma[4]
119-120 °CECHEMI[5]
Boiling Point 414.2 ± 45.0 °C (Predicted)ECHEMI[5], Chemdad[6]
Purity (Typical) >98.0% (GC)TCI[2]

Note: The boiling point is a predicted value. As will be discussed, empirical determination is challenging due to the compound's thermal characteristics.

Part 1: Melting Point Analysis and Experimental Determination

The melting point is a robust indicator of a crystalline solid's purity. For a pure compound, the melting range—the span between the first sign of liquid formation and complete liquefaction—is typically narrow, often within 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the range.[7] The reported values for this compound (e.g., 123-127°C) suggest that commercial samples possess good purity, though the observed range indicates the presence of minor impurities.

Authoritative Protocol for Melting Point Verification

To ensure accurate and reproducible results, the capillary method using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt) is the standard.[7]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity.[8]

    • Finely powder a small amount of the solid.

    • Introduce the powdered solid into a capillary tube (one end sealed) to a height of 2-3 mm.[8] An excessive sample amount can lead to an artificially broad melting range.[8]

    • Compact the sample by tapping the tube or dropping it through a long glass tube to ensure uniform heat transfer.[7][8]

  • Instrument Setup & Calibration:

    • Before analysis, verify the apparatus's thermometer calibration using certified standards (e.g., urea, cinnamic acid) with known melting points.[7]

    • Place the capillary tube into the heating block of the apparatus.[8]

  • Measurement:

    • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20°C/minute) to find a rough range.[7]

    • Accurate Determination: Set the starting temperature to at least 15-20°C below the expected melting point.[7][8]

    • Heat at a slow, controlled rate, critically no more than 1-2°C per minute , as the melting range is approached. A fast heating rate does not allow for thermal equilibrium between the sample and the heating block, leading to inaccurate readings.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts (T2). The melting range is T1-T2.

  • Post-Analysis:

    • Properly dispose of the used capillary tube. Do not reuse a sample that has been melted.[9]

Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for an accurate melting point measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Load Capillary (2-3 mm) p2->p3 p4 Compact Sample p3->p4 m1 Insert Capillary into Apparatus p4->m1 m2 Set Start Temp (~15°C below expected MP) m1->m2 m3 Heat at Slow Ramp Rate (1-2°C / min) m2->m3 m4 Observe & Record T1 (First Liquid) m3->m4 m5 Observe & Record T2 (All Liquid) m4->m5 result Final Melting Range m5->result Report as T1-T2

Caption: Workflow for Accurate Melting Point Determination.

Part 2: The Challenge of Boiling Point Determination

While a boiling point of 414.2 ± 45.0 °C has been predicted computationally, an empirical value is not commonly reported.[5][6] For complex organic molecules, especially those containing thermally sensitive functional groups like nitroaromatics, the boiling point at atmospheric pressure is often a theoretical concept rather than a measurable property.

Thermal Decomposition

The primary reason for the absence of a measured boiling point is the high likelihood of thermal decomposition . Nitroaromatic compounds are known to be energetic materials that can decompose upon heating.[10] The decomposition process is complex and highly dependent on temperature and heating rate.[11] At the high temperatures required for boiling, the energy input is often sufficient to break weaker covalent bonds (like the C-NO₂ bond) before the compound can transition into the gaseous phase.[10] This decomposition would generate various gaseous byproducts, which can be mistaken for boiling.

Key factors suggesting a high probability of decomposition for this compound include:

  • Presence of a Nitro Group: This is an electron-withdrawing and energetic group that can initiate or participate in decomposition reactions.[10]

  • High Molecular Weight: Larger molecules require more energy to overcome intermolecular forces and vaporize, pushing the theoretical boiling point to temperatures where decomposition pathways become kinetically favorable.

Logical Approach to High-Temperature Phase Transition

When faced with an unknown high-temperature behavior, a researcher must proceed with caution. The following decision tree outlines a logical, safety-first approach.

BoilingPointLogic cluster_exp Experimental Observation start Attempt to Determine Boiling Point? observe Heat small sample slowly in a fume hood with safety shield start->observe outcome Observe Outcome observe->outcome bp_ok bp_ok outcome->bp_ok  Clear Boiling  (No Discoloration,  No Charring) decomp decomp outcome->decomp  Darkening, Charring,  Gas Evolution no_change no_change outcome->no_change  No Change at  Max Safe Temp report_bp Report Boiling Point bp_ok->report_bp Record Temp & Pressure report_decomp report_decomp decomp->report_decomp Cease heating immediately report_stable Report High Thermal Stability no_change->report_stable Report as 'Boils > [Temp]' or 'Sublimes' vacuum Hypothesize Decomposition Before Boiling report_decomp->vacuum Consider Vacuum Distillation (if material is needed)

Caption: Decision Logic for Boiling Point vs. Decomposition.

Part 3: Safety and Handling

Given its chemical structure, this compound requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.[12][13] In case of contact, rinse the affected area thoroughly with water.[14]

  • Fire Hazards: While the compound itself is a solid, it may decompose at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[13] Use dry chemical, foam, or carbon dioxide extinguishers.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[12][13]

Conclusion

This compound is a crystalline solid with a melting point in the range of 119-129°C , a value that serves as a key specification for purity assessment. The precise determination of this property requires a standardized protocol with a slow heating ramp. In contrast, its boiling point is not empirically established and is likely unattainable under standard pressure due to the high probability of thermal decomposition , a characteristic feature of many complex nitroaromatic compounds. Researchers should rely on the melting point for physical characterization and exercise appropriate safety precautions consistent with handling potentially energetic and irritating chemical substances.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 7, 2026, from [Link]

  • Nichols, L. (n.d.). Experiment 1 - Melting Points. Tidewater Community College. Retrieved January 7, 2026, from [Link]

  • ChemSigma. (n.d.). 97-07-4 this compound. Retrieved January 7, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • LibreTexts Chemistry. (2021, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 7, 2026, from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 7, 2026, from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved January 7, 2026, from [Link]

  • Thermo Fisher Scientific. (2021, October 24). SAFETY DATA SHEET. Retrieved January 7, 2026, from [Link]

  • Brill, T. B., & Oyumi, Y. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Retrieved January 7, 2026, from [Link]

  • ElectronicsAndBooks. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. Retrieved January 7, 2026, from [Link]

Sources

Solubility of 4-Chloro-3-nitrophenyl methyl sulfone in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-nitrophenyl methyl sulfone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its reactivity and stability make it a valuable component in the development of novel drugs, particularly those with anti-inflammatory and antimicrobial activities.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers in the field.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the context of drug development, poor aqueous solubility can hinder the absorption of a drug, while its solubility in organic solvents dictates the feasibility of various manufacturing steps, including reaction, crystallization, and purification.

This compound (CAS No: 97-07-4) is a white to light yellow solid with a molecular weight of 235.65 g/mol .[1][2] Its structure, featuring a nitro group, a chloro group, and a methyl sulfone group attached to a benzene ring, imparts a specific polarity and potential for intermolecular interactions that govern its solubility. This guide will delve into the principles of solubility and provide actionable protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₆ClNO₄S[1][2]
Molecular Weight 235.65 g/mol [1][2]
Melting Point 123.0 to 127.0 °C[3]
Boiling Point 414.2 ± 45.0 °C (Predicted)[3]
Density 1.520 ± 0.06 g/cm³ (Predicted)[3]
Appearance White to light yellow solid[1][2]
Known Solubility Slightly soluble in DMSO and Methanol[3]

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a general guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

The solubility of this compound will be influenced by:

  • Polarity: The presence of the nitro (NO₂) and sulfone (SO₂) groups makes the molecule polar, suggesting a higher affinity for polar solvents.

  • Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in the nitro and sulfone groups can act as hydrogen bond acceptors, potentially interacting with protic solvents like alcohols.

  • Dipole-Dipole Interactions: The polar nature of the molecule will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces will be present in all solvent-solute interactions.

The overall solubility will depend on the balance between the energy required to break the crystal lattice of the solid (solute-solute interactions) and the energy released upon the formation of new solute-solvent interactions.

G cluster_solid Solid Crystal Lattice cluster_solvent Solvent Solute1 Solute Solute2 Solute Solute1->Solute2 Solute-Solute Interactions Solution Solution (Dissolved State) Solute1->Solution Overcoming Lattice Energy Solvent1 Solvent Solvent2 Solvent Solvent1->Solvent2 Solvent-Solvent Interactions Solvent1->Solution Cavity Formation Solute_in_Solution Solvated Solute Solvent_in_Solution Solvent Solute_in_Solution->Solvent_in_Solution Solute-Solvent Interactions (Solvation Energy)

Caption: A diagram illustrating the energetic factors governing the dissolution process.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane) of analytical grade.

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[6][7]

Experimental Workflow

G start Start: Prepare Materials step1 Add excess solid to a known volume of solvent in a sealed vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle or centrifuge to separate the solid and liquid phases. step2->step3 step4 Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Dilute the aliquot with a suitable solvent to a concentration within the analytical range. step4->step5 step6 Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV). step5->step6 step7 Calculate the original solubility based on the dilution factor. step6->step7 end_node End: Report Solubility Data step7->end_node

Caption: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a stirrer at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method such as HPLC-UV. A UV-Vis spectrophotometer can also be used, given the presence of chromophores in the molecule.[7]

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau when equilibrium is achieved.

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase change or degradation of the compound has occurred during the experiment.[6]

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Expected Solubility Trends and Solvent Selection

Based on the structure of this compound, the following solubility trends can be anticipated:

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) are expected to be good solvents due to their polarity and ability to engage in dipole-dipole interactions. Acetone, in particular, is often effective for dissolving nitrophenols and related compounds.[8]

  • Moderate Solubility in Alcohols: Protic solvents such as methanol, ethanol, and isopropanol are likely to be effective due to their polarity and potential for hydrogen bonding with the oxygen atoms of the solute.[8]

  • Lower Solubility in Non-Polar Solvents: Solvents with low polarity, such as toluene, hexane, and cyclohexane, are expected to be poor solvents for this compound. The energy required to break the crystal lattice of the polar solute will not be sufficiently compensated by the weak van der Waals interactions with non-polar solvent molecules.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexSolubility (mg/mL) at 25 °CObservations
Heptane0.1To be determined
Toluene2.4To be determined
Ethyl Acetate4.4To be determined
Isopropanol3.9To be determined
Acetone5.1To be determined
Ethanol4.3To be determined
Acetonitrile5.8To be determined
Methanol5.1To be determined
DMSO7.2To be determinedReported as slightly soluble[3]

This structured presentation of data will enable researchers to make informed decisions regarding solvent selection for their specific applications.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of solubility principles with a robust experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and formulating drug products with the desired performance characteristics.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link]

  • Chemsigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

  • J. Braz. Chem. Soc. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Retrieved from [Link]

  • AAPS PharmSciTech. (2018). Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures of Polyethylene Glycol 600 and 1,2-Propanediol: Computational Modeling and Solubilization. Retrieved from [Link]

  • Kralovsky, J., Kalhousova, M., & Slosar, P. (1993). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • MDPI. (2022).
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • OECD. (n.d.). 3-Methyl-4-nitrophenol CAS N°: 2581-34-2. Retrieved from [Link]

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Spectroscopic Characterization of 4-Chloro-3-nitrophenyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrophenyl methyl sulfone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its biological activity is intrinsically linked to its molecular structure, making unambiguous characterization essential. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers and professionals in drug development, this guide offers a foundational understanding of the expected spectral data and the rationale behind its interpretation.

The strategic placement of the chloro, nitro, and methyl sulfone groups on the phenyl ring creates a unique electronic environment, which is reflected in its spectroscopic signatures.[1] Understanding these signatures is paramount for quality control, reaction monitoring, and regulatory submissions.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl sulfone group. The relative positions of these substituents are key to interpreting the spectra, particularly the NMR data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the nitro and sulfone groups, along with the chlorine atom, significantly deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass the aromatic and aliphatic regions (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

Based on the structure and data from analogous compounds, the following proton signals are predicted:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.2d~2.0
H-5~7.8dd~8.5, 2.0
H-6~7.6d~8.5
-SO₂CH₃~3.2s-

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The downfield shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing effects of the nitro and sulfone groups. The splitting patterns arise from the coupling between adjacent protons.

Caption: Predicted ¹H NMR assignments for the aromatic protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~140
C-2~135
C-3~148
C-4~125
C-5~128
C-6~132
-SO₂CH₃~45

Note: These are predicted values based on substituent effects and data from similar compounds.[3][4]

The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-3, and C-6) are expected to be the most deshielded and appear at higher chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

Functional GroupPredicted Absorption Range (cm⁻¹)Vibrational Mode
Aromatic C-H3100-3000Stretching
Asymmetric NO₂1550-1500Stretching
Symmetric NO₂1350-1300Stretching
Asymmetric SO₂1350-1300Stretching
Symmetric SO₂1160-1120Stretching
C-Cl800-600Stretching

The presence of strong absorption bands in these regions provides confirmatory evidence for the key functional groups in the molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 235.64 g/mol .[6] The mass spectrum should show a molecular ion peak at m/z 235. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 237 with an intensity of approximately one-third of the molecular ion peak is expected.[7]

  • Key Fragmentation Patterns: Under EI conditions, fragmentation is likely to occur. Plausible fragmentation pathways include the loss of the methyl group (•CH₃), the nitro group (•NO₂), and the sulfonyl group (•SO₂CH₃).

M [C₇H₆ClNO₄S]⁺ m/z = 235/237 frag1 [C₇H₆ClNO₂S]⁺ m/z = 205/207 M->frag1 - NO₂ frag2 [C₆H₃ClNO₂S]⁺ m/z = 190/192 M->frag2 - SO₂CH₃ frag3 [C₇H₆ClS]⁺ m/z = 157/159 M->frag3 - NO₂ - O

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation. The predicted spectral data, based on established chemical principles and comparison with analogous structures, offers a robust framework for researchers and scientists in the pharmaceutical and agrochemical industries. This guide serves as a practical reference for the characterization of this important chemical entity, ensuring the integrity and quality of downstream applications.

References

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  • ChemicalBook. (n.d.). This compound(97-07-4) 1H NMR spectrum.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone: A Technical Overview.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
  • Chem-Impex. (n.d.). This compound.
  • J&K Scientific. (2006). This compound.
  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
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An In-depth Technical Guide to the Crystal Structure of 4-Chloro-3-nitrophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 4-Chloro-3-nitrophenyl methyl sulfone, tailored for researchers, scientists, and professionals in drug development. The content delves into the experimental procedures for its synthesis and crystallization, a detailed analysis of its single-crystal X-ray structure, and an exploration of the intermolecular forces governing its crystal packing.

Introduction

This compound is a compound of significant interest in medicinal and materials chemistry. Its utility as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals underscores the importance of a detailed understanding of its three-dimensional structure.[1][2] The presence of a sulfone group, a nitro group, and a chloro substituent on the phenyl ring creates a unique electronic and steric environment that dictates its reactivity and solid-state properties.[1] A thorough knowledge of its crystal structure is paramount for predicting its behavior in various applications, from polymorphism in active pharmaceutical ingredients to the design of novel materials with specific optoelectronic properties.

This guide presents the definitive crystal structure of this compound, elucidated by single-crystal X-ray diffraction. We will explore the molecular geometry, conformational features, and the supramolecular architecture established through intermolecular interactions.

Experimental Methodology: From Synthesis to Structure Determination

The journey to elucidating the crystal structure of a molecule begins with its synthesis and the growth of high-quality single crystals. This section details the robust methodologies employed for this compound.

Synthesis of this compound

A reliable synthetic route is the cornerstone of obtaining pure material for crystallization. While various methods can be envisioned, a common approach involves the nitration of a suitable precursor. For instance, a related compound, bis-(4-chloro-3-nitrophenyl) sulfone, is synthesized by the nitration of bis-(4-chlorophenyl) sulfone using a mixture of nitric and sulfuric acids. A similar electrophilic nitration strategy can be adapted for the synthesis of the title compound.

Conceptual Synthetic Workflow:

4-Chlorophenyl methyl sulfone 4-Chlorophenyl methyl sulfone Nitration Nitration 4-Chlorophenyl methyl sulfone->Nitration HNO₃/H₂SO₄ This compound This compound Nitration->this compound Purification cluster_0 Molecular Layer (101) M1 Molecule A M2 Molecule B M1->M2 C-H...O H-bond M3 Molecule C M2->M3 C-H...O H-bond

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrophenyl Methyl Sulfone from p-Chlorophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-nitrophenyl methyl sulfone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The document details the electrophilic aromatic substitution reaction, focusing on the nitration of p-chlorophenyl methyl sulfone. It offers a thorough examination of the underlying chemical principles, a detailed experimental protocol, and a discussion of the regioselectivity of the reaction. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Significance of this compound

This compound is a versatile chemical intermediate with significant applications in the synthesis of biologically active molecules.[1][3] Its unique molecular structure, featuring nitro and chloro functional groups, makes it a valuable precursor in the development of novel pharmaceuticals and crop protection agents.[2][3] The presence of these functional groups enhances its electrophilic character, rendering it suitable for various nucleophilic substitution reactions essential in organic synthesis.[1]

The Core Synthesis: Nitration of p-Chlorophenyl Methyl Sulfone

The primary route for the synthesis of this compound is the direct nitration of p-chlorophenyl methyl sulfone. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO2) is introduced onto the aromatic ring.[4] The success of this synthesis hinges on controlling the reaction conditions to achieve high yield and regioselectivity.

Reaction Principle: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[5] In the case of nitration, the active electrophile is the nitronium ion (NO2+), which is generated in situ from the reaction of a strong acid, typically sulfuric acid (H2SO4), with nitric acid (HNO3).[6]

The substituents already present on the aromatic ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile.[5] This is known as the "directing effect" of the substituent.[7]

Directing Effects of Chloro and Sulfonyl Groups

In the starting material, p-chlorophenyl methyl sulfone, two substituents are present on the benzene ring: a chloro group (-Cl) and a methyl sulfonyl group (-SO2CH3).

  • Chloro Group (-Cl): The chloro group is an interesting case. While it is an electron-withdrawing group due to its inductive effect (-I effect), it possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect).[8][9] This resonance effect increases electron density at the ortho and para positions, making the chloro group an ortho, para-director.[8][10] However, the strong inductive effect deactivates the ring towards electrophilic attack compared to benzene.[8]

  • Methyl Sulfonyl Group (-SO2CH3): The methyl sulfonyl group is a strongly electron-withdrawing group due to both inductive and resonance effects (-I and -M effects).[7][11] This group strongly deactivates the aromatic ring and is a meta-director.[5][11]

When both an ortho, para-directing deactivator and a meta-directing deactivator are present on the ring, the position of the incoming electrophile is primarily determined by the interplay of their directing effects. In the case of p-chlorophenyl methyl sulfone, the chloro group directs ortho to itself, and the sulfonyl group directs meta to itself. Both of these positions are the same, leading to a high degree of regioselectivity for the introduction of the nitro group at the 3-position.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
p-Chlorophenyl methyl sulfoneC7H7ClO2S190.6511.3 g
Concentrated Sulfuric Acid (98%)H2SO498.0824 mL
Concentrated Nitric Acid (68-70%)HNO363.016 mL
Ice WaterH2O18.02As needed
Procedure
  • Dissolution: In a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 24 mL of concentrated sulfuric acid.[12]

  • Addition of Starting Material: To the sulfuric acid, add 11.3 g of p-chlorophenyl methyl sulfone and stir the mixture until the solid is completely dissolved.[12]

  • Cooling: Cool the flask in an ice bath to maintain a temperature below 25°C.[12]

  • Nitration: Slowly add 6 mL of concentrated nitric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 25°C.[12]

  • Reaction: After the addition is complete, continue stirring the mixture at 25°C for 2 hours.[12]

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a sufficient amount of ice water while stirring. A white precipitate will form.[12]

  • Isolation: Cool the mixture to room temperature and collect the solid product by vacuum filtration.[12]

  • Drying: Dry the resulting white powdery solid under vacuum to obtain the final product.[12]

A typical yield for this reaction is approximately 99.7%, with a purity of 99.9%.[12]

Reaction Mechanism and Regioselectivity

The nitration of p-chlorophenyl methyl sulfone proceeds through a well-established electrophilic aromatic substitution mechanism.

Generation of the Electrophile

The first step is the generation of the highly reactive nitronium ion (NO2+) from the reaction of nitric acid and sulfuric acid.[6]

G HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus NO2_plus NO₂⁺ H2NO3_plus->NO2_plus - H₂O H2O H₂O

Caption: Generation of the nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The nitronium ion then attacks the electron-rich aromatic ring of p-chlorophenyl methyl sulfone. The directing effects of the chloro and sulfonyl groups favor the attack at the position ortho to the chlorine and meta to the sulfone group (the 3-position). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

G start p-Chlorophenyl methyl sulfone + NO₂⁺ intermediate Sigma Complex (Arenium Ion) Resonance Stabilized start->intermediate Electrophilic Attack product This compound + H⁺ intermediate->product Deprotonation

Caption: Electrophilic aromatic substitution workflow.

The stability of the sigma complex is crucial in determining the regioselectivity. The positive charge in the sigma complex can be delocalized across the ring. When the attack occurs at the 3-position, none of the resonance structures place the positive charge on the carbon atom bearing the strongly electron-withdrawing sulfonyl group, which would be highly destabilizing. This energetic preference leads to the observed regioselectivity.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

PropertyValue
Molecular Formula C7H6ClNO4S
Molecular Weight 235.64 g/mol [13]
Appearance White to light yellow powder/crystal
Melting Point 124.2–125.1 °C[12]
Purity (GC) >98.0%

Further characterization can be performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the final product.

Conclusion

The synthesis of this compound from p-chlorophenyl methyl sulfone via electrophilic nitration is a highly efficient and regioselective process. A thorough understanding of the directing effects of the substituents on the aromatic ring is paramount to predicting and controlling the outcome of the reaction. The detailed protocol provided in this guide offers a reliable method for the preparation of this important chemical intermediate, which serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

References

  • Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? - YouTube. (2023). Retrieved from [Link]

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  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved from [Link]

  • Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. (n.d.). Retrieved from [Link]

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  • Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]

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Reaction mechanism for the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Introduction: Strategic Importance of this compound

This compound is a highly versatile chemical intermediate whose value is rooted in its distinct structural features. The presence of a sulfone group, a nitro group, and a chlorine atom on the aromatic ring creates a molecule with specific electronic properties and multiple reactive sites. The nitro and chloro functional groups, being strongly electron-withdrawing, render the aromatic ring electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity profile makes the compound a crucial building block in the synthesis of more complex molecules. It is widely utilized in pharmaceutical development as an intermediate for drugs with anti-inflammatory and antimicrobial activities and in the formulation of advanced agrochemicals like pesticides and herbicides.[1][2] This guide provides a comprehensive overview of a reliable and well-established two-step reaction mechanism for its synthesis, offering insights into the causality of procedural choices for researchers and professionals in drug development and chemical synthesis.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with 1,2-dichloro-4-nitrobenzene. This pathway is strategically sound as it leverages the inherent reactivity of the starting material to first install the methylthio- group via a regioselective nucleophilic aromatic substitution, followed by a controlled oxidation to yield the desired sulfone.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Oxidation A 1,2-Dichloro-4-nitrobenzene B 4-Chloro-3-nitrophenyl methyl sulfide A->B  + Sodium methanethiolate (NaSMe)  DMSO C 4-Chloro-3-nitrophenyl methyl sulfide D This compound C->D  + Hydrogen Peroxide (H₂O₂)  Acetic Acid

Caption: Overall synthetic workflow for this compound.

PART 1: Detailed Reaction Mechanism

Step 1: Nucleophilic Aromatic Substitution (SNAr) — Formation of the Sulfide Intermediate

The initial step involves the reaction of 1,2-dichloro-4-nitrobenzene with a nucleophile, sodium methanethiolate (NaSMe). This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Causality and Regioselectivity: The success of this reaction hinges on the powerful electron-withdrawing nature of the nitro (NO₂) group. This group deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[3] It achieves this by withdrawing electron density through both inductive and resonance effects, making the carbon atoms of the ring electron-deficient.

A critical question is that of regioselectivity: why does the methanethiolate ion attack the chlorine at C-1 (para to the nitro group) and not the chlorine at C-2 (meta to the nitro group)? The answer lies in the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[4]

  • Attack at C-1 (Para Position): When the nucleophile attacks the carbon bearing the chlorine atom that is para to the nitro group, a resonance-stabilized Meisenheimer complex is formed. Crucially, one of the resonance structures allows the negative charge to be delocalized directly onto the electron-withdrawing nitro group. This is a highly stabilizing interaction.[5]

  • Attack at C-2 (Meta Position): If the nucleophile were to attack the carbon with the chlorine meta to the nitro group, the resulting negative charge in the intermediate complex cannot be directly delocalized onto the nitro group through resonance.[5]

Therefore, the transition state leading to the para-substitution product is significantly lower in energy, making this pathway kinetically and thermodynamically favored. The reaction proceeds rapidly to substitute the C-1 chlorine, leaving the C-2 chlorine intact.

G Start 1,2-Dichloro-4-nitrobenzene + ⁻SMe Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Slow, Rate-Determining) Product 4-Chloro-3-nitrophenyl methyl sulfide + Cl⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: Logical flow of the SNAr reaction mechanism.

Step 2: Oxidation — Synthesis of the Final Sulfone Product

The second step is the oxidation of the intermediate, 4-chloro-3-nitrophenyl methyl sulfide, to the target compound, this compound. The sulfur atom in the sulfide is in a lower oxidation state and can be readily oxidized to a sulfoxide and then further to a sulfone.[6]

Choice of Oxidant: While various oxidizing agents can accomplish this transformation, a combination of hydrogen peroxide (H₂O₂) in acetic acid is a common, effective, and environmentally conscious choice.[7] Hydrogen peroxide is a strong oxidant, and the acidic medium of acetic acid protonates one of the peroxide oxygens, making it a better leaving group (H₂O) and increasing its electrophilicity and oxidizing power. This method avoids the use of heavy metal-based oxidants and the potentially explosive nature of reagents like m-chloroperoxybenzoic acid (m-CPBA) on a large scale.[6]

The reaction proceeds in two stages: the sulfide is first oxidized to a sulfoxide, which is then rapidly oxidized further to the sulfone under these reaction conditions. Driving the reaction to completion to form the sulfone typically requires elevated temperatures and a stoichiometric excess of the oxidant.

PART 2: Validated Experimental Protocols

The following protocols are presented as a self-validating system, with each step designed to ensure high purity and yield.

Protocol 1: Synthesis of 4-Chloro-3-nitrophenyl methyl sulfide
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-dichloro-4-nitrobenzene (1.0 eq) to anhydrous dimethyl sulfoxide (DMSO). The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na⁺) of the nucleophile while leaving the anion (⁻SMe) relatively free and highly reactive.

  • Nucleophile Addition: To the stirred solution, add sodium methanethiolate (1.1 eq) portion-wise at room temperature. A slight molar excess of the nucleophile ensures the complete consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the rate-determining step of the SNAr reaction.[3]

  • Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the organic product.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with water to remove residual DMSO and inorganic salts, and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 4-chloro-3-nitrophenyl methyl sulfide.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 4-chloro-3-nitrophenyl methyl sulfide (1.0 eq) obtained from the previous step in glacial acetic acid.

  • Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂; 2.5 eq) to the flask. The addition should be done carefully as the oxidation is an exothermic process. A 2.5 molar equivalent ensures the complete oxidation of the sulfide to the sulfone.[7]

  • Reaction Execution: Heat the mixture to reflux (around 100-110 °C) for 2-3 hours. The high temperature is necessary to drive the oxidation past the sulfoxide stage to the desired sulfone.[6] Monitor the reaction by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture and pour it into ice-water. The product, this compound, will precipitate out as a solid.

  • Purification: Filter the solid, wash with copious amounts of water to remove the acetic acid and any unreacted hydrogen peroxide, and then dry. Recrystallization from a suitable solvent like ethanol will yield the final product with high purity.[8]

Data Presentation

Parameter1,2-Dichloro-4-nitrobenzeneSodium Methanethiolate4-Chloro-3-nitrophenyl methyl sulfideHydrogen Peroxide (30%)This compound
Molecular Weight 192.00 g/mol 70.09 g/mol 203.65 g/mol 34.01 g/mol 235.64 g/mol [8]
Molar Equivalent 1.01.11.02.5-
Role Starting MaterialNucleophileIntermediateOxidizing AgentFinal Product
Typical Yield --85-95%-80-90%

References

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An In-Depth Technical Guide to the Potential Biological Activity of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-nitrophenyl methyl sulfone is a versatile synthetic intermediate with potential applications in pharmaceutical and agrochemical development.[1][2] This technical guide provides a comprehensive exploration of its prospective biological activities, grounded in its distinct chemical architecture. The presence of a nitroaromatic system and a sulfone moiety suggests a propensity for antimicrobial and anti-inflammatory effects. This document outlines the scientific rationale for these hypotheses and furnishes detailed, field-proven experimental protocols for their investigation. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this compound.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound is a chemical entity characterized by a chlorinated and nitrated benzene ring appended to a methyl sulfone group.[1][2] Its structural attributes, particularly the electron-withdrawing nitro and sulfone groups, render the aromatic ring susceptible to nucleophilic substitution, making it a valuable precursor in organic synthesis.[2] While its primary utility to date has been as an intermediate, the inherent functionalities of the molecule itself suggest a potential for direct biological activity.[1][2]

Sulfone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties, including anti-inflammatory and antimicrobial activities.[2][3][4] Similarly, nitroaromatic compounds are known for their antimicrobial efficacy. This guide will delve into the scientific basis for postulating similar activities for this compound and provide a strategic framework for its experimental validation.

Postulated Biological Activity I: Antimicrobial Properties

The chemical structure of this compound provides a strong basis for hypothesizing both antibacterial and antifungal activities.

Antibacterial Potential: Targeting Bacterial Cell Wall Synthesis

Scientific Rationale:

The bacterial cell wall, a structure absent in eukaryotes, is a prime target for antimicrobial agents.[5] It is composed of peptidoglycan, a polymer of sugars and amino acids, the synthesis of which is a complex, multi-step process.[6] Many successful antibiotics, such as β-lactams and vancomycin, function by inhibiting key enzymes in this pathway, leading to a compromised cell wall and subsequent cell lysis.[6][7][8][9]

The electrophilic nature of the aromatic ring in this compound, enhanced by the nitro and chloro substituents, makes it a candidate for interacting with nucleophilic residues in the active sites of enzymes involved in peptidoglycan synthesis.[2] This interaction could lead to irreversible inhibition of these crucial bacterial enzymes.

Experimental Workflow for Antibacterial Activity Assessment:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Elucidation of Bactericidal/Bacteriostatic Nature cluster_2 Phase 3: Preliminary Mechanistic Insight A Prepare stock solution of this compound C Perform Broth Microdilution Assay A->C B Select bacterial strains (Gram-positive and Gram-negative) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from wells at and above MIC D->E F Determine Minimum Bactericidal Concentration (MBC) E->F G Time-kill kinetics assay F->G H Investigate effect on cell membrane integrity F->H G A Acetyl-CoA B Mevalonate Pathway A->B C Squalene B->C D Lanosterol C->D E Erg11p (Lanosterol 14-alpha-demethylase) Target of Azoles D->E F Zymosterol E->F O Potential Inhibition Point for this compound E->O G Erg6p (Sterol C-24 methyltransferase) F->G H Fecosterol G->H G->O I Erg2p (Sterol C-8 isomerase) H->I J Episterol I->J K Erg3p (Sterol C-5 desaturase) J->K L Ergosta-5,7,24(28)-trienol K->L K->O M Erg4p (Sterol C-24 reductase) L->M N Ergosterol M->N

Caption: Key steps in the fungal ergosterol biosynthesis pathway and potential points of inhibition.

Detailed Protocol: Antifungal Susceptibility Testing

Similar to antibacterial testing, a broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), can be adapted for fungi.

  • Preparation of Reagents and Media:

    • Use RPMI-1640 medium buffered with MOPS for fungal culture.

    • Prepare a stock solution of this compound as previously described.

    • Prepare a fungal inoculum suspension and adjust to the desired concentration.

  • Assay Procedure:

    • Perform serial dilutions of the compound in the 96-well plate with RPMI-1640 medium.

    • Inoculate the wells with the fungal suspension.

    • Incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Postulated Biological Activity II: Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines. [10][11][12][13][14] Scientific Rationale:

Many anti-inflammatory drugs exert their effects by modulating the NF-κB pathway. [10]Sulfone-containing compounds have been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. [2][15]It is hypothesized that this compound may inhibit the NF-κB signaling cascade, thereby reducing the expression of inflammatory genes.

Signaling Pathway: NF-κB Activation

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates IkB_p p-IκBα IKK->IkB_p NFkB NF-κB (p50/p65) Inhibitor 4-Chloro-3-nitrophenyl methyl sulfone IkB->Inhibitor Potential Inhibition NFkB->Inhibitor Potential Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_p->IkB degradation DNA κB binding sites in DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Experimental Workflow for Anti-inflammatory Activity Assessment:

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Evaluation of Anti-inflammatory Effects cluster_2 Phase 3: Mechanistic Studies A Select relevant cell line (e.g., RAW 264.7 macrophages) B Perform MTT Assay A->B C Determine non-toxic concentration range B->C D Treat cells with non-toxic concentrations of the compound C->D E Induce inflammation (e.g., with LPS) D->E F Measure Nitric Oxide (NO) production (Griess Assay) E->F G Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA E->G H Western Blot analysis of key NF-κB pathway proteins (p-IκBα, p-p65) G->H I Reporter gene assay for NF-κB transcriptional activity G->I

Caption: Workflow for assessing anti-inflammatory potential.

Detailed Protocol: MTT Assay for Cytotoxicity

Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which the compound is not toxic to the cells. The MTT assay is a widely used colorimetric method for this purpose. [16][17][18][19][20]

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals. [17]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. [18]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells. This will establish the non-toxic concentration range for subsequent experiments.

Potential as an Enzyme Inhibitor

The structural motifs within this compound also suggest potential as an inhibitor of specific enzymes, such as cyclooxygenases (COX), which are key mediators of inflammation. [21][22][23][24][25] Scientific Rationale:

Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes (COX-1 and COX-2) to reduce the production of prostaglandins, which are pro-inflammatory molecules. [24]The sulfone group is a feature of some selective COX-2 inhibitors. Therefore, it is conceivable that this compound could exhibit inhibitory activity against these enzymes.

Detailed Protocol: In Vitro COX Inhibition Assay

Commercially available kits provide a straightforward method for assessing COX-1 and COX-2 inhibition. [24][25]

  • Assay Preparation:

    • Reconstitute purified COX-1 or COX-2 enzyme in the provided assay buffer.

    • Prepare a range of concentrations of this compound.

  • Inhibition Reaction:

    • In a 96-well plate, combine the enzyme, the test compound (or a known inhibitor as a positive control), and a probe that will fluoresce or change color upon enzymatic activity.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence or absorbance over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation and Interpretation

For each of the proposed activities, quantitative data should be systematically collected and presented in a clear and concise manner.

Table 1: Hypothetical Antimicrobial Activity Data

Bacterial/Fungal StrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus1632
Escherichia coli64>128
Candida albicans3264

Table 2: Hypothetical Anti-inflammatory Activity Data

Compound Conc. (µM)Cell Viability (%)NO Production (% of Control)TNF-α Secretion (% of Control)
0 (Control)100100100
1988590
10955060
50882530

Conclusion and Future Directions

This compound presents a compelling scaffold for the exploration of novel biological activities. Its chemical structure, featuring both a sulfone and a nitroaromatic moiety, provides a strong rationale for investigating its potential as an antimicrobial and anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a systematic approach to validating these hypotheses.

Future research should focus on a comprehensive screening of this compound against a broad panel of microbial pathogens and in various models of inflammation. Should promising activity be identified, subsequent studies should be directed towards understanding its precise mechanism of action, which could involve the identification of specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, could further optimize the potency and selectivity of this chemical scaffold, paving the way for the development of new therapeutic agents.

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The Strategic Intermediate: A Technical Guide to 4-Chloro-3-nitrophenyl Methyl Sulfone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4), a pivotal intermediate in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, physicochemical properties, and key reactivity of this versatile molecule. We will delve into its instrumental role in the construction of high-value compounds, particularly in the realms of pharmaceuticals and agrochemicals. The guide offers detailed experimental protocols, mechanistic insights, and a critical analysis of its application in the synthesis of targeted therapeutic agents, including anti-inflammatory and antimicrobial drugs.

Introduction: The Unseen Architect in Complex Molecule Synthesis

In the intricate tapestry of organic synthesis, certain molecules, while not the final product, play a profoundly enabling role. This compound is one such "unseen architect." Its strategic placement of activating and leaving groups on an aromatic scaffold makes it a highly valuable and reactive intermediate. The presence of a strongly electron-withdrawing nitro group and a good leaving group (chloride) ortho and para to each other, respectively, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functionalities and the construction of complex molecular frameworks. This guide will illuminate the fundamental chemistry of this intermediate and showcase its practical application in the synthesis of biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use and characterization.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 97-07-4
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.64 g/mol
Appearance Off-white to pale yellow solid
Melting Point 123.0 to 127.0 °C
Boiling Point 414.2 ± 45.0 °C (Predicted)
Density 1.520 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO and Methanol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the three aromatic protons and the methyl sulfone protons. The aromatic protons will show complex splitting patterns due to their coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing effects of the chloro, nitro, and methyl sulfonyl groups.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the sulfone group (S=O stretching), and the C-Cl bond.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for a compound containing one chlorine atom.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in two sequential steps: the formation of the precursor 4-chlorophenyl methyl sulfone, followed by its regioselective nitration.

Step 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

This precursor is efficiently synthesized from readily available 4-chlorobenzene sulfonyl chloride via a reduction followed by methylation. The following protocol is adapted from a patented procedure[3].

Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone [3]

  • Materials:

    • 4-Chlorobenzene sulfonyl chloride

    • Sodium sulfite (or a similar reducing agent)

    • Dimethyl sulfate

    • Sodium bicarbonate

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium sulfite and sodium bicarbonate in water.

    • Heat the solution to reflux.

    • Gradually add 4-chlorobenzene sulfonyl chloride to the refluxing solution. Continue refluxing for 4 hours to ensure complete reduction to the sodium 4-chlorobenzenesulfinate salt.

    • Cool the reaction mixture to 40-45 °C.

    • Carefully add dimethyl sulfate dropwise, maintaining the temperature in the specified range.

    • After the addition is complete, maintain the reaction at 40-45 °C for 2.5 hours to ensure complete methylation.

    • Increase the temperature and reflux for an additional hour to destroy any unreacted dimethyl sulfate.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.

    • Filter the solid, wash with water, and dry to obtain 4-chlorophenyl methyl sulfone.

Diagram 1: Synthetic Workflow for 4-Chlorophenyl Methyl Sulfone

start 4-Chlorobenzene sulfonyl chloride step1 Reduction with Na2SO3 / NaHCO3 in H2O, Reflux start->step1 intermediate Sodium 4-chlorobenzene- sulfinate step1->intermediate step2 Methylation with (CH3)2SO4 40-45 °C intermediate->step2 product 4-Chlorophenyl methyl sulfone step2->product

Caption: A two-stage, one-pot synthesis of 4-chlorophenyl methyl sulfone.

Step 2: Nitration of 4-Chlorophenyl Methyl Sulfone

The second step involves the regioselective nitration of the synthesized 4-chlorophenyl methyl sulfone. The methyl sulfonyl group is a meta-director, while the chloro group is an ortho, para-director. In this case, the directing effects oppose each other. However, the strong activating effect of the sulfonyl group towards electrophilic substitution, combined with steric hindrance at the position ortho to the bulky sulfonyl group, favors nitration at the position ortho to the chloro group and meta to the sulfonyl group. This protocol is based on established methods for the nitration of similar aromatic sulfones[4].

Experimental Protocol: Nitration of 4-Chlorophenyl Methyl Sulfone [4]

  • Materials:

    • 4-Chlorophenyl methyl sulfone

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a cooling bath, carefully add 4-chlorophenyl methyl sulfone to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.

    • Once the sulfone has completely dissolved, cool the mixture to 0-5 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 95-100 °C) for a specified period (e.g., 2-3 hours) to drive the reaction to completion.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid precipitate of this compound is then collected by filtration.

    • Wash the solid with cold water until the washings are neutral and then dry under vacuum.

Diagram 2: Overall Synthesis of this compound

start 4-Chlorobenzene sulfonyl chloride step1 Reduction & Methylation start->step1 intermediate 4-Chlorophenyl methyl sulfone step1->intermediate step2 Nitration with HNO3 / H2SO4 intermediate->step2 product 4-Chloro-3-nitrophenyl methyl sulfone step2->product

Caption: A two-step synthesis of the target intermediate.

Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution

The synthetic utility of this compound is primarily derived from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro and methyl sulfonyl groups are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The chloride ion serves as an excellent leaving group in this context.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the key intermediate.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

start 4-Chloro-3-nitrophenyl methyl sulfone step1 Nucleophilic Attack (e.g., R-NH2) start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step1->intermediate step2 Elimination of Chloride Ion intermediate->step2 product Substituted Product step2->product

Caption: The addition-elimination mechanism of SNAr reactions.

This reactivity allows for the introduction of a wide array of nucleophiles, including amines, thiols, and alkoxides, thereby providing access to a diverse range of substituted aromatic compounds.

Applications in the Synthesis of Bioactive Molecules

The ability to readily introduce new functionalities makes this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Anti-Inflammatory Agents (COX-2 Inhibitors)

The methylsulfonylphenyl moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, which include celecoxib and nimesulide. While direct synthetic routes from this compound to these specific drugs are not widely published, a plausible synthetic strategy can be envisioned. The core of this strategy involves a key SNAr reaction to introduce a nitrogen-containing nucleophile.

Proposed Synthetic Application: Synthesis of a Nimesulide Analogue

A plausible route to a nimesulide analogue would involve the reaction of this compound with an appropriate aminophenol.

Diagram 4: Proposed Synthesis of a Nimesulide Analogue

start 4-Chloro-3-nitrophenyl methyl sulfone step1 SNAr Reaction start->step1 reactant Aminophenol Derivative reactant->step1 product Nimesulide Analogue step1->product

Caption: A plausible synthetic route to a COX-2 inhibitor analogue.

Synthesis of Antimicrobial Agents

The versatile reactivity of this compound also lends itself to the synthesis of various antimicrobial agents. The introduction of different amine or thiol-containing heterocycles via SNAr can lead to compounds with potential antibacterial or antifungal activity. A subsequent reduction of the nitro group to an amine provides a handle for further functionalization, expanding the accessible chemical space.

Proposed Synthetic Application: Synthesis of a Substituted Benzimidazole

A potential route to a substituted benzimidazole, a scaffold known for its antimicrobial properties, could involve the reaction with a phenylenediamine derivative, followed by reduction of the nitro group and cyclization.

Diagram 5: Proposed Synthesis of a Benzimidazole Derivative

start 4-Chloro-3-nitrophenyl methyl sulfone step1 SNAr Reaction start->step1 reactant Phenylenediamine reactant->step1 intermediate1 Diphenylamine Intermediate step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 intermediate2 Amine Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 product Substituted Benzimidazole step3->product

Caption: A multi-step synthesis of a potential antimicrobial agent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the material safety data sheet (MSDS) for comprehensive safety and handling information.

Conclusion

This compound is a strategically important intermediate in organic synthesis, offering a reliable and versatile platform for the construction of complex and biologically active molecules. Its value lies in the predictable and efficient reactivity of its activated aromatic ring towards nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on its potential in the development of anti-inflammatory and antimicrobial agents. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and reactive intermediates will remain a cornerstone of successful drug discovery and development programs.

References

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  • Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. ChEMBL. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

  • Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase-2 Selective Inhibitors. ElectronicsAndBooks. [Link]

  • SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl)
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  • Chemical modifications of nimesulide - SciELO. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google P
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  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. [Link]

  • Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One | Prime Scholars. [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Electrophilic character of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Character of 4-Chloro-3-nitrophenyl methyl sulfone

Abstract

This compound (CAS No: 97-07-4) is a highly versatile chemical intermediate recognized for its pronounced electrophilic character.[1] This property is a direct consequence of the synergistic electron-withdrawing effects of its three key substituents on the benzene ring: a nitro group, a sulfonyl group, and a chlorine atom. This guide provides a detailed examination of the electronic principles governing its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will explore the critical role of substituent positioning in stabilizing the reaction intermediate, detail experimental protocols for its synthesis and subsequent reactions, and discuss its significant applications as a building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic precursor.

Introduction

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount. This compound stands out as a pivotal intermediate, primarily due to the high degree of electrophilicity conferred upon its aromatic ring.[1] This enhanced reactivity makes it an ideal substrate for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for forging new carbon-heteroatom bonds.[2][3] The presence of two powerful electron-withdrawing groups (EWGs)—the nitro group and the methyl sulfone group—positioned ortho and para respectively to the chloro leaving group, dramatically activates the ring for nucleophilic attack.[3][4] This specific arrangement is not coincidental; it is a textbook example of substituent-directed reactivity, enabling the efficient synthesis of complex, biologically active molecules. Its utility is demonstrated across various sectors, including pharmaceutical development for anti-inflammatory and antimicrobial agents, and in the formulation of advanced agrochemicals.[1][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 97-07-4[1][6][7]
IUPAC Name 1-chloro-4-(methylsulfonyl)-2-nitrobenzene[5][8]
Molecular Formula C₇H₆ClNO₄S[1][8]
Molecular Weight 235.65 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 124.2–129 °C[6][7]

The Foundation of Electrophilicity: The Role of Electron-Withdrawing Groups

The reactivity of an aromatic ring is fundamentally governed by its electron density. While benzene itself is electron-rich and typically undergoes electrophilic substitution, the attachment of potent electron-withdrawing groups (EWGs) can invert this polarity, rendering the ring susceptible to nucleophilic attack.[2][3]

The Inductive and Resonance Effects of Nitro and Sulfonyl Groups

This compound features two of the most powerful EWGs used in organic synthesis:

  • Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M).[9][10] The nitrogen atom, bearing a formal positive charge, strongly pulls electron density from the ring through the sigma bond framework (induction).[9][10] More significantly, the nitro group can delocalize the ring's pi-electrons onto its oxygen atoms via resonance, creating regions of significant positive charge (electron deficiency) on the aromatic ring, particularly at the ortho and para positions.[11]

  • Methyl Sulfone Group (-SO₂CH₃): The sulfone group is another potent EWG, primarily acting through a strong inductive effect due to the high electronegativity of the two oxygen atoms bonded to the sulfur.[9][12] It effectively withdraws electron density from the entire ring system, contributing to its overall electrophilicity.[12]

Activation of the Aromatic Ring for Nucleophilic Attack

The combined -I and -M effects of the nitro and sulfone groups drastically reduce the electron density of the benzene ring. This "deactivation" towards electrophilic attack is conversely an "activation" for nucleophilic attack.[3][11] The ring becomes an electron-poor, electrophilic target for electron-rich nucleophiles. The chlorine atom serves as a good leaving group, setting the stage for a substitution reaction.[2]

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electrophilic character of this compound is best exemplified by its participation in the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step mechanism uniquely suited to activated aryl halides.[2][4]

The Addition-Elimination Mechanism

The SNAr mechanism proceeds via two distinct steps:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon).[13] This attack is favored due to the electron deficiency at this position. The aromaticity of the ring is temporarily broken, resulting in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][14]

  • Elimination of the Leaving Group: The aromaticity of the ring is a powerful driving force. The system re-aromatizes by expelling the chloride ion (Cl⁻), which acts as the leaving group, to yield the final substituted product.[13][14]

Mechanistic Diagram

The SNAr mechanism for this compound is illustrated below.

Caption: SNAr addition-elimination mechanism.

The Critical Role of Substituent Positioning

The feasibility and rate of an SNAr reaction are critically dependent on the ability of the EWGs to stabilize the negative charge of the Meisenheimer complex.[15] Stabilization is most effective when the EWGs are located at the ortho and/or para positions relative to the leaving group, as this allows the negative charge to be delocalized directly onto the EWG via resonance.[3][4][16]

In this compound:

  • The nitro group is ortho to the chlorine.

  • The methyl sulfone group is para to the chlorine.

This optimal positioning allows the negative charge of the Meisenheimer intermediate to be delocalized across the aromatic ring and onto the oxygen atoms of both the nitro and sulfone groups. A meta-positioned EWG cannot participate in this resonance stabilization, rendering it far less effective at activating the ring for SNAr.[3][4]

Experimental Protocols

The following sections provide standardized, self-validating methodologies for the synthesis and reaction of this compound.

Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[6]

  • Reaction Setup: In a temperature-controlled reactor equipped with a stirrer and a dropping funnel, carefully charge concentrated sulfuric acid.

  • Precursor Addition: Slowly add 4-chlorophenyl methyl sulfone to the sulfuric acid while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid and sulfuric acid. Add this mixture dropwise to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 25 °C and continue stirring for 2 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring. A white precipitate of the desired product will form.

  • Purification: Cool the mixture to room temperature, and collect the solid product by filtration. Wash the filter cake with cold water until the filtrate is neutral. Dry the white, powdery solid under vacuum.

  • Characterization: The final product should be characterized by melting point (expected: 124.2–125.1 °C), and its purity confirmed by GC or HPLC (expected: >99%).[6]

Representative SNAr Reaction Workflow

This general workflow illustrates the use of this compound as an electrophile.

SNAr_Workflow Figure 2: General S_N_Ar Workflow A 1. Reagent Preparation - Dissolve 4-Chloro-3-nitrophenyl  methyl sulfone in a polar aprotic  solvent (e.g., DMF, DMSO). - Prepare solution of Nucleophile  (e.g., R-NH2, R-OH + base). B 2. Reaction - Add nucleophile solution to the  electrophile solution. - Heat the reaction mixture  (e.g., 80-120 °C) with stirring. A->B C 3. Monitoring - Track reaction progress using  TLC or LC-MS until starting  material is consumed. B->C D 4. Work-up - Cool the reaction mixture. - Quench with water or aqueous acid. - Extract product into an  organic solvent (e.g., EtOAc). C->D E 5. Purification - Wash organic layer with brine. - Dry over Na2SO4 and concentrate. - Purify via column chromatography  or recrystallization. D->E F 6. Characterization - Confirm structure and purity  of the final product using  NMR, MS, and HPLC. E->F

Caption: A typical experimental workflow for SNAr.

Applications in Drug Discovery and Development

The predictable and efficient reactivity of this compound makes it a valuable building block in medicinal chemistry.

A Key Building Block for Bioactive Molecules

This compound serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals.[1][17] Its ability to readily undergo SNAr reactions allows for the facile introduction of various functional groups, particularly nitrogen and oxygen nucleophiles found in many bioactive scaffolds. This has led to its use in the development of molecules targeting anti-inflammatory and antimicrobial activities.[1][5] The nitro group itself is a common feature in many approved drugs, where it can be essential for biological activity or act as a prodrug element that is metabolically reduced in vivo.[18][19]

The Strategic Importance of the Methyl Sulfone Moiety

The methyl sulfone group is increasingly recognized as a "privileged" motif in modern drug design.[12] Its inclusion in a drug candidate can confer several beneficial properties:

  • Metabolic Stability: The sulfone group is highly resistant to metabolic oxidation or reduction, enhancing the drug's half-life.[12]

  • Improved Physicochemical Properties: As a polar, hydrogen bond acceptor, it can significantly improve a molecule's solubility and reduce its lipophilicity, which are critical parameters for favorable pharmacokinetics.[12]

  • Potent Electronic Effects: Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups or influence binding interactions with biological targets.[12]

The related vinyl sulfone motif is also a key structural unit in many drug candidates, valued for its electrophilic character in forming covalent bonds with target proteins.

Conclusion

This compound is a classic example of a molecule whose utility is defined by its electronic architecture. The powerful and synergistically positioned electron-withdrawing nitro and methyl sulfone groups render the aromatic ring highly electrophilic and exceptionally activated for Nucleophilic Aromatic Substitution. This predictable reactivity, governed by the stable Meisenheimer complex intermediate, provides a reliable and efficient platform for synthetic chemists. Its role as a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals underscores the power of fundamental physical organic principles in the design and application of functional molecules.

References

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  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. OpenStax. [Link]

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  • Process for preparing bis-(4-chloro-3-nitrophenyl).
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A Comprehensive Technical Guide to the Stability and Storage of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Chloro-3-nitrophenyl methyl sulfone stands as a critical intermediate in the synthesis of a diverse array of pharmaceuticals and agrochemicals.[1][2][3] Its utility in drug discovery and the formulation of dyes and pigments is well-documented, underscoring the importance of its stability and proper handling to ensure the integrity of research and manufacturing processes.[1] This guide provides an in-depth exploration of the stability profile of this compound, offering field-proven insights into its optimal storage conditions and handling procedures. As a Senior Application Scientist, the following information is presented to ensure the scientific integrity and successful application of this versatile compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its appropriate handling and storage.

PropertyValueSource
CAS Number 97-07-4[1][4][5][6][7][8]
Molecular Formula C₇H₆ClNO₄S[1][9]
Molecular Weight 235.65 g/mol [1]
Appearance White to light yellow solid/powder to crystal[1][8]
Melting Point 119-129 °C[7][9][10]
Boiling Point 414.2 ± 45.0 °C at 760 mmHg[9]
Purity ≥ 98.0% (GC)[1][8]

Core Stability Profile

The chemical stability of this compound is generally considered robust under standard ambient conditions.[11] However, its reactivity, which makes it a valuable synthetic intermediate, also predisposes it to degradation under specific environmental stressors.

Thermal Stability

The product is chemically stable under standard ambient conditions (room temperature).[11] However, upon intense heating, it can form explosive mixtures with air, with a critical range starting approximately 15 Kelvin below its flash point of 204.3 ± 28.7 °C.[9][11] This underscores the importance of avoiding high temperatures during storage and handling.

Light Sensitivity
Hydrolytic Stability

The presence of a chloro- and a nitro- group on the phenyl ring, both of which are electron-withdrawing, activates the ring towards nucleophilic aromatic substitution. This suggests a potential for hydrolysis, particularly under basic conditions, where the chloride could be displaced by a hydroxide ion. While direct experimental data on the hydrolytic stability of this specific compound is not available, the degradation of a similar compound, 4-chloro-2-nitrophenol, is more effective at an alkaline pH.[12]

Oxidative Stability

Information regarding the oxidative stability of this compound is not explicitly detailed in the provided search results. However, the sulfone group is already in a high oxidation state, suggesting it is relatively stable against further oxidation. The nitro group can also be considered relatively stable.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling protocols are recommended based on available safety data sheets and product information.

Storage Conditions
  • Temperature: A cool environment is consistently recommended. Specific temperature ranges provided by suppliers include 0-8°C and 4°C.[1][5] Another source suggests room temperature but recommends a cool and dark place, preferably below 15°C.[8] To ensure maximum stability, refrigerated storage at 2-8°C is the most conservative and recommended approach.

  • Atmosphere: The container should be tightly closed and the compound stored in a dry, well-ventilated place.[11] This prevents moisture absorption, which could lead to hydrolysis.

  • Light: Protect from light. Store in an opaque or amber container to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to minimize potential oxidative degradation, although this is not explicitly stated as a requirement in the available literature.

Handling Procedures
  • Use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9]

  • Avoid generating dust.[11] If dust is generated, respiratory protection is required.[11]

  • Wash hands and skin thoroughly after handling.[9][11]

  • Do not eat, drink, or smoke when using this product.[9][11]

  • Ensure adequate ventilation in the handling area.[11]

Potential Degradation Pathways

While specific degradation studies for this compound are not available, we can infer potential degradation pathways based on its chemical structure and the known reactivity of its functional groups.

Caption: Potential degradation pathways for this compound.

The primary anticipated degradation pathways are:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and sulfonyl groups activates the chlorine atom for substitution by nucleophiles. Under aqueous conditions, especially at higher pH, hydrolysis can occur, replacing the chlorine with a hydroxyl group.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by various reducing agents or certain metals. This would lead to the formation of the corresponding aniline derivative.

  • Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to UV light, potentially leading to a variety of degradation products.

Experimental Protocol for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.

Objective

To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials and Methods
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

    • A suitable starting HPLC method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water gradient

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (to be determined by UV scan)

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and characterize any significant degradation products using techniques such as LC-MS and NMR.

Caption: Experimental workflow for forced degradation stability testing.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The key to preserving its integrity lies in maintaining a cool, dry, and dark environment with the container tightly sealed. While robust under normal handling, its susceptibility to nucleophilic substitution and potential photodegradation necessitates careful adherence to the recommended storage and handling protocols. The provided experimental framework for stability assessment offers a robust method for further elucidating its degradation profile and ensuring its quality for research and development applications.

References

  • This compound - Chem-Impex. (n.d.). Retrieved from [Link]

  • 4-chloro-3-nitrophényl méthylsulfone - Chem-Impex. (n.d.). Retrieved from [Link]

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  • This compound - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide on the Safe Handling and Management of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitrophenyl methyl sulfone. The document is designed to instill a deep understanding of the compound's characteristics and the causality behind essential safety protocols, ensuring a self-validating system of laboratory safety and scientific integrity.

Compound Profile and Strategic Importance

This compound (CAS No. 97-07-4) is a highly functionalized aromatic compound of significant interest in synthetic chemistry.[1][2] Its strategic importance lies in its role as a versatile intermediate, particularly in the development of novel pharmaceuticals and agrochemicals.[1][3] The molecule's structure, featuring electrophilic nitro and chloro groups, makes it an excellent substrate for nucleophilic substitution reactions, a cornerstone of modern organic synthesis.[1] Its applications include the synthesis of anti-inflammatory and antimicrobial agents, as well as the formulation of specialized dyes and polymers.[1][3] Given its reactivity and biological potential, a thorough and mechanistically-grounded understanding of its safety and handling is paramount for all personnel.

Physicochemical and Toxicological Profile

A foundational aspect of safe handling is a comprehensive knowledge of the compound's physical properties and inherent hazards. These characteristics dictate the necessary engineering controls, personal protective equipment, and emergency procedures.

Physical and Chemical Properties

The compound is a white to light yellow solid under standard conditions.[1] Key quantitative data are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 97-07-4[1][2]
Molecular Formula C₇H₆ClNO₄S[1][2]
Molecular Weight 235.64 g/mol [2][4]
Appearance White to light yellow solid[1]
Melting Point 119-127 °C[2][4]
Boiling Point ~414.2 °C (Predicted)[2][4]
Density ~1.52 g/cm³ (Predicted)[2][4]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Temperature 0-8 °C recommended for long-term stability[1][5]
Toxicological Summary and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are ingestion, dermal contact, and eye contact. While exhaustive toxicological studies are not widely published, the available data indicates significant acute toxicity and irritant properties. Absorption into the body may also lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin) with a potential onset delay of 2 to 4 hours.

GHS ClassificationHazard StatementPrecautionary Codes (Examples)Source(s)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270, P301+P317[4][6]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinP280, P302+P352[4]
Skin Irritation (Category 2) H315: Causes skin irritationP280, P332+P317[4][6]
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritationP280, P305+P351+P338[4][6]

Proactive Risk Assessment and Hazard Mitigation

A proactive approach to safety involves a continuous cycle of hazard identification, risk assessment, and implementation of control measures. The following workflow illustrates this essential process.

cluster_0 Risk Assessment Workflow Start Initiate Task with This compound Identify Identify Hazards (Review SDS: H302, H312, H315, H319) Start->Identify 1. Planning Assess Assess Risks (Evaluate quantity, duration, and probability of exposure) Identify->Assess 2. Evaluation Control Implement Control Measures (Hierarchy of Controls) Assess->Control 3. Mitigation Proceed Proceed with Experiment Control->Proceed 4. Execution Review Review & Update Protocol (Post-experiment feedback) Proceed->Review 5. Feedback Loop Review->Start Continuous Improvement

Caption: A workflow for systematic risk assessment and control.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to mitigate risks. This begins with engineering controls, supplemented by administrative controls and, finally, appropriate PPE.

Engineering Controls

The primary engineering control for handling this powdered solid is a certified chemical fume hood.[7] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills. The work area should also be equipped with an eyewash station and a safety shower that are readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected based on the specific hazards of the compound. Do not handle this product without appropriate protection.

Start Task: Handling This compound Eye Wear Chemical Safety Goggles (EN166 or 29 CFR 1910.133) Start->Eye Gloves Wear Nitrile Gloves (Inspect before use, dispose of properly) Start->Gloves Coat Wear Laboratory Coat (Fully buttoned) Start->Coat Resp Respiratory Protection Needed? Start->Resp Hood Work performed in certified fume hood? Resp->Hood Check Controls N95 Use N95 (or higher) respirator for powders outside of hood Hood->N95 No NoResp No respirator needed Hood->NoResp Yes

Caption: Decision logic for selecting appropriate PPE.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for safely handling the solid compound.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, beaker, solvent, and waste container.

    • Don appropriate PPE as determined by the risk assessment (lab coat, nitrile gloves, safety goggles).[4]

  • Handling the Solid :

    • Perform all manipulations deep within the chemical fume hood to contain any dust.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to the weigh paper or boat on the balance.

    • Close the primary container tightly immediately after weighing.[6]

  • Solution Preparation :

    • Transfer the weighed solid into the designated beaker.

    • Slowly add the desired solvent, pointing the opening of the beaker away from you.

    • If necessary, stir the solution using a magnetic stirrer to facilitate dissolution.

  • Cleanup :

    • Carefully wipe the spatula and work surface with a damp cloth to collect any residual powder.

    • Dispose of the weigh paper, gloves, and cleaning materials in a designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Chemical Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6] A recommended temperature range is 0-8°C.[1] The storage area should be secure and accessible only to authorized personnel.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[8][9]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[6]

  • If on Skin : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][6]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or POISON CENTER.[6]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Get medical attention.[6]

Spill Response

A systematic approach is required to manage a spill effectively and safely.

Spill Spill Occurs! Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess the spill. Is it minor and containable? Alert->Assess Minor Minor Spill Protocol Assess->Minor Yes Major Major Spill Protocol (Contact EHS/Emergency Response) Assess->Major No PPE Don appropriate PPE (Respirator, gloves, coat, goggles) Minor->PPE Contain Cover spill with inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep up material. Place in a sealed, labeled container. Contain->Collect Clean Clean the spill area with a damp cloth. Decontaminate surfaces. Collect->Clean Dispose Dispose of waste and contaminated materials as hazardous waste. Clean->Dispose

Caption: Flowchart for responding to a chemical spill.

Waste Management and Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Containment : Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal : Dispose of the contents and container at an approved waste disposal facility in strict accordance with all local, state, and federal regulations.[4] Do not dispose of via drains or general trash.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from Chemdad. [Link]

  • Chem-Impex. (n.d.). 4-chloro-3-nitrophényl méthylsulfone. Retrieved from Chem-Impex. [Link]

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A Researcher's Guide to Procuring and Utilizing 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, handling, and application of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4). The document is structured to deliver expert insights and actionable protocols, ensuring scientific integrity and laboratory safety.

Introduction: The Synthetic Utility of a Versatile Building Block

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a sulfone group, a nitro group, and a chlorine atom, makes it a valuable intermediate and building block. The electron-withdrawing nature of the nitro and sulfonyl groups renders the chloro-substituent susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex organic molecules.[1]

This reagent is widely employed in several research and development sectors:

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties.[2]

  • Agrochemicals : The compound is used to create advanced pesticides and herbicides.[1]

  • Materials Science : It is incorporated into the development of specialty polymers requiring high thermal stability and chemical resistance.[2]

Given its utility, reliable procurement and proper handling are paramount for successful research outcomes.

Part 1: Sourcing and Qualification of Research-Grade Reagents

Acquiring high-purity this compound is the foundational step for any research application. The quality of the starting material directly impacts the yield, purity, and reproducibility of subsequent reactions.

Vendor Selection and Due Diligence

When selecting a supplier, researchers should look beyond price and availability. A vendor's commitment to quality control and transparency is critical. Key indicators of a reputable supplier include the provision of a comprehensive Certificate of Analysis (CoA) and a detailed Safety Data Sheet (SDS) for every batch.

The CoA is a non-negotiable document that validates the identity and purity of the compound. It should include:

  • Compound identification (Name, CAS No.)

  • Purity assessment, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Physical properties such as melting point and appearance.

  • Spectroscopic data (e.g., NMR, IR) confirming the structure.

Representative Supplier Comparison

The following table summarizes offerings for this compound from established chemical suppliers. Researchers should always request a lot-specific CoA before purchase.

SupplierProduct Number (Example)Purity SpecificationAvailable Pack SizesStorage Temperature
Tokyo Chemical Industry (TCI) C2759>98.0% (GC)25g, 500gRoom Temperature
US Biological Life Sciences 270245Highly Purified2g, 5g, 10g, 25g, 50g4°C[3]
Chem-Impex 02444≥ 99% (GC)5g, 25g, 100g0-8°C[1][2]
Shaanxi Dideu Medichem Co. Ltd. Varies99.0%Bulk InquiryNot Specified[4]

Note: Availability, packaging, and specifications are subject to change. Please consult the supplier's website for the most current information.

Part 2: Critical Safety and Handling Protocols

This compound is classified as harmful if swallowed or in contact with skin, and it causes serious eye irritation.[5][6] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Skin Protection : Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection : If dust formation is unavoidable, use a NIOSH-approved respirator with a particulate filter.

Safe Handling and Storage Workflow

The following workflow diagram outlines the essential steps for safely managing the chemical from receipt to disposal.

G cluster_receipt Receiving & Verification cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management receive Receive Shipment verify Verify CoA and SDS Match Lot Number receive->verify storage Store in a Cool, Dry, Well-Ventilated Area (e.g., 4°C as recommended) verify->storage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Transfer and Weigh Compound in a Chemical Fume Hood ppe->fume_hood reaction Perform Synthetic Procedure fume_hood->reaction waste Dispose of Contents/Container to an Approved Waste Disposal Plant reaction->waste

Caption: Workflow for the safe handling of this compound.

Part 3: Application in Synthesis - A Representative Protocol

The utility of this compound is best demonstrated through a representative synthetic protocol. A common application involves its use in Friedel-Crafts-type reactions or nucleophilic aromatic substitutions.[7] Below is a generalized protocol for a Friedel-Crafts acylation, a foundational reaction in organic synthesis.

Protocol: Friedel-Crafts Acylation of an Aromatic Substrate

This protocol describes the acylation of a generic aromatic compound (e.g., thiophene) with a benzoyl chloride derived from this compound chemistry.

Materials:

  • 4-chloro-3-nitrobenzoyl chloride (acylating agent)

  • Thiophene (aromatic substrate)

  • Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (DCM) (anhydrous solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add the aromatic substrate and anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Addition : Cool the mixture to 0 °C in an ice bath. Add anhydrous AlCl₃ portion-wise, ensuring the temperature does not exceed 5 °C.

  • Acylating Agent Addition : Dissolve the 4-chloro-3-nitrobenzoyl chloride in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[7]

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product via column chromatography on silica gel to obtain the desired acylated product.

Experimental Workflow Diagram

G start Setup Reaction Vessel (Flame-dried, N₂ atmosphere) add_substrate Add Aromatic Substrate and Anhydrous DCM start->add_substrate cool_zero Cool to 0 °C (Ice Bath) add_substrate->cool_zero add_catalyst Add AlCl₃ Portion-wise cool_zero->add_catalyst add_acyl Add Acylating Agent Dropwise at 0 °C add_catalyst->add_acyl warm_rt Warm to Room Temperature Stir for 2-4 hours add_acyl->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench Reaction with 1M HCl at 0 °C monitor->quench extract Liquid-Liquid Extraction and Washes quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Step-by-step workflow for a representative Friedel-Crafts acylation reaction.

Conclusion

This compound is an indispensable reagent for chemists engaged in pharmaceutical, agrochemical, and materials science research. Successful and reproducible experimentation hinges on sourcing high-purity material from reputable vendors, adhering to rigorous safety protocols, and executing well-designed synthetic procedures. This guide provides the foundational knowledge for researchers to confidently procure and utilize this versatile chemical building block in their work.

References

  • A reagent to access methyl sulfones. Nature Communications via PMC. [Link]

  • Process for preparing bis-(4-chloro-3-nitrophenyl).

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Methodological & Application

The Synthetic Versatility of 4-Chloro-3-nitrophenyl methyl sulfone: A Gateway to Novel Anti-inflammatory and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Significant Pharmaceutical Potential

In the landscape of modern pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. 4-Chloro-3-nitrophenyl methyl sulfone has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient aromatic ring activated by both a nitro and a sulfonyl group, render it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity profile has been effectively leveraged in the synthesis of compounds targeting a spectrum of diseases, with prominent applications in the development of anti-inflammatory and antimicrobial drugs.[2][3]

This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the utility of this compound as a key intermediate, with a focus on its application in the synthesis of potent antimicrobial agents and its conceptual relevance to the development of selective COX-2 inhibitors for anti-inflammatory therapy. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its safe and effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 97-07-4[2]
Molecular Formula C₇H₆ClNO₄S[2]
Molecular Weight 235.64 g/mol [2]
Appearance Off-white to pale beige solid[2]
Melting Point 123.0 to 127.0 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from your supplier.

Application in the Synthesis of Novel Antimicrobial Agents

The pursuit of new antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. This compound serves as a valuable precursor in the synthesis of compounds with potent antibacterial activity. A notable example is the development of 4-chloro-3-nitrophenylthiourea derivatives, which have demonstrated significant efficacy against both standard and hospital-acquired bacterial strains, including methicillin-resistant Staphylococcus epidermidis.[4] These compounds have been shown to exert their antimicrobial effects by targeting bacterial type II topoisomerases, essential enzymes involved in DNA replication.[4]

The following sections provide a detailed protocol for the synthesis of a key intermediate, 4-chloro-3-nitroaniline, from this compound, and its subsequent conversion to a representative antimicrobial thiourea derivative.

Protocol 1: Synthesis of 4-Chloro-3-nitroaniline from this compound

This protocol outlines the nucleophilic aromatic substitution reaction to replace the methyl sulfone group with an amino group. This transformation is a critical first step in creating the aniline precursor required for the synthesis of the target antimicrobial compounds.

Workflow for the Synthesis of 4-Chloro-3-nitroaniline

start Start: 4-Chloro-3-nitrophenyl methyl sulfone reagents Reagents: - Ammonia (aqueous or gas) - Solvent (e.g., DMSO, DMF) - Optional: Phase-transfer catalyst start->reagents Add reaction Reaction Vessel: - Controlled temperature - Inert atmosphere (e.g., N2) - Vigorous stirring reagents->reaction Combine workup Aqueous Work-up: - Quench with water - Extract with organic solvent (e.g., Ethyl acetate) reaction->workup Process purification Purification: - Column chromatography - Recrystallization workup->purification Isolate product Product: 4-Chloro-3-nitroaniline purification->product Obtain

Caption: Workflow for the synthesis of 4-chloro-3-nitroaniline.

Materials:

  • This compound

  • Aqueous ammonia (28-30%) or ammonia gas

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in DMSO or DMF.

  • Addition of Nucleophile: To the stirred solution, add aqueous ammonia (5-10 eq). The reaction is typically exothermic, so the addition should be done carefully, possibly in an ice bath to maintain a controlled temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. A precipitate of the crude product may form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any residual DMSO/DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-3-nitroaniline.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are used to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary for SNAr reactions.

  • Excess Nucleophile: A significant excess of ammonia is used to drive the reaction to completion and to neutralize any acidic byproducts.

  • Temperature: The elevated temperature provides the necessary activation energy for the nucleophilic attack on the electron-deficient aromatic ring.

Protocol 2: Synthesis of a 4-Chloro-3-nitrophenylthiourea Derivative

This protocol details the conversion of 4-chloro-3-nitroaniline to a representative thiourea derivative with demonstrated antimicrobial activity.[4]

Materials:

  • 4-Chloro-3-nitroaniline (from Protocol 1)

  • Aryl isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate)

  • Anhydrous ethanol or acetonitrile

  • Triethylamine (optional, as a base)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-3-nitroaniline (1.0 eq) in anhydrous ethanol or acetonitrile.

  • Addition of Isothiocyanate: To this solution, add the corresponding aryl isothiocyanate (1.0-1.1 eq) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours. The reaction progress can be monitored by TLC.

  • Product Isolation: The thiourea product often precipitates out of the reaction mixture upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 4-chloro-3-nitrophenylthiourea derivative.

Application in the Synthesis of Anti-inflammatory Agents: A Conceptual Framework

Conceptual Synthetic Pathway to a Nimesulide Analogue

start 4-Chloro-3-nitrophenyl methyl sulfone snar Nucleophilic Aromatic Substitution (SNAr) start->snar React with reagents Reagents: - Phenol derivative - Base (e.g., K2CO3) - Solvent (e.g., DMF) reagents->snar intermediate1 Diphenyl ether intermediate snar->intermediate1 reduction Reduction of Nitro Group (e.g., H2/Pd-C or SnCl2) intermediate1->reduction intermediate2 Aniline intermediate reduction->intermediate2 sulfonylation Sulfonylation (e.g., Mesyl chloride) intermediate2->sulfonylation product Nimesulide Analogue sulfonylation->product

Caption: Conceptual pathway for the synthesis of a Nimesulide analogue.

This conceptual pathway highlights the potential for this compound to undergo a nucleophilic aromatic substitution with a substituted phenol to form a diaryl ether linkage, a core structural feature of Nimesulide. Subsequent reduction of the nitro group to an amine, followed by sulfonylation, would yield the final Nimesulide analogue. This strategic approach underscores the value of this compound as a versatile starting material for creating libraries of potential COX-2 inhibitors for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound stands out as a key intermediate in pharmaceutical development due to its favorable reactivity in nucleophilic aromatic substitution reactions. This guide has provided detailed protocols for its conversion into a precursor for potent antimicrobial agents and has outlined a conceptual framework for its application in the synthesis of anti-inflammatory compounds. The ability to readily introduce diverse functionalities onto the aromatic ring makes this compound an invaluable tool for medicinal chemists in the design and synthesis of next-generation therapeutics. The experimental and conceptual workflows presented here are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery programs.

References

  • Jadwiga, K., et al. "Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases." PubMed, 2016, 64]

  • "US20120063996A1 - Novel nimesulide compositions - Google Patents." Google Patents, patents.google.com/patent/US20120063996A1/en. Accessed 11 Jan. 2026.[5]

  • Harrak, Y., et al. "Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones." PubMed, 23 Sept. 2010, pubmed.ncbi.nlm.nih.gov/20684558/.[7]

  • "New forms of anti-inflammatory drug - European patent! | NEWS - Uniwersytet Gdański." Uniwersytet Gdański, ug.edu.pl/news/en/5735/new-forms-anti-inflammatory-drug-european-patent. Accessed 11 Jan. 2026.[8]

  • Prasad, A., et al. "A practical large scale synthesis of nimesulide — A step ahead." Indian Journal of Chemistry, vol. 44B, 2005, pp. 2355-2358.

  • Grover, G., et al. "Design, Synthesis and Pharmacological Evaluation of Some Novel 2-(4-nitrophenyl)-3-methylthio-3-(substituted)arylamino Acrylamides as Potential Anti-Inflammatory Agents." PubMed, 2007, pubmed.ncbi.nlm.nih.gov/17990867/.[9]

  • Vass, G., et al. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." National Institutes of Health, 23 Aug. 2021, 10]

  • "US20040156872A1 - Novel nimesulide compositions - Google Patents." Google Patents, patents.google.com/patent/US20040156872A1/en. Accessed 11 Jan. 2026.[11]

  • "this compound - Chem-Impex." Chem-Impex, . Accessed 11 Jan. 2026.[1]

  • Harrak, Y., et al. "(PDF) Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones." ResearchGate, Jan. 2010, 12]

  • Abdel-Aziz, A. A.-M., et al. "Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition." Future Medicinal Chemistry, vol. 10, no. 2, 2018, pp. 137-153.[13]

  • "this compound | 97-07-4 - J&K Scientific." J&K Scientific, . Accessed 11 Jan. 2026.[3]

  • Wang, D.-H., et al. "Ligand Promoted meta-C–H Chlorination of Anilines and Phenols." PubMed Central, 2017, 14]

  • Alagarsamy, V., et al. "Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones." PubMed, Dec. 2003, pubmed.ncbi.nlm.nih.gov/14646194/.[15]

  • Ali, A. H., et al. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation." Baghdad Science Journal, vol. 19, no. 6, 2022, pp. 1345-1355.[16]

  • Li, Y., et al. "Synthesis of novel antibacterial and antifungal quinoxaline derivatives." RSC Publishing, 2018, pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04505a.[17]

  • "this compound - Chem-Impex." Chem-Impex, . Accessed 11 Jan. 2026.[2]

  • "SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl) - Google Patents." Google Patents, patents.google.com/patent/SU899544A1/en. Accessed 11 Jan. 2026.[18]

  • Stankovičová, H., et al. "Preparation of Substituted Methyl o-Nitrophenyl Sulfides." PubMed Central, 2007, 19]

  • "Synthesis of p-nitroaniline - PrepChem.com." PrepChem.com, . Accessed 11 Jan. 2026.[20]

  • "2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR | Sigma - Sigma-Aldrich." Sigma-Aldrich, . Accessed 11 Jan. 2026.

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Application Notes & Protocols: The Strategic Use of 4-Chloro-3-nitrophenyl methyl sulfone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, chemists, and professionals in agrochemical development with a comprehensive technical guide on the application of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4). We will delve into its chemical properties, explore its strategic role as a key building block, and provide a detailed protocol for its use in synthesizing precursors for advanced agrochemicals, particularly those targeting the protoporphyrinogen oxidase (PPO) enzyme.

Introduction: A Profile of a Versatile Intermediate

This compound is a highly functionalized aromatic compound recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure is primed for specific, high-yield transformations, making it a valuable component in multi-step synthetic campaigns.

1.1 Physicochemical Properties

A clear understanding of the physical properties is essential for safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 97-07-4[3]
Molecular Formula C₇H₆ClNO₄S[4]
Molecular Weight 235.64 g/mol [4]
Appearance Off-White to Pale Beige Solid[3]
Melting Point 119-127 °C[3][4]
Boiling Point 414.2±45.0 °C at 760 mmHg[4]

1.2 Core Reactivity: The Power of Activation

The synthetic utility of this compound stems from its highly activated aromatic ring. The chlorine atom is positioned for facile displacement via Nucleophilic Aromatic Substitution (SNAr) . This reactivity is driven by two powerful electron-withdrawing groups:

  • Nitro Group (-NO₂): Positioned meta to the chlorine, it strongly deactivates the ring through resonance and inductive effects.

  • Methyl Sulfone Group (-SO₂CH₃): Positioned para to the chlorine, it provides powerful resonance stabilization to the intermediate formed during nucleophilic attack.

Together, these groups render the carbon atom attached to the chlorine highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[5][6] This is the foundational principle behind its use in constructing complex agrochemical scaffolds.

Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Unlike aliphatic SN1 and SN2 reactions, the SNAr mechanism is the dominant pathway for substitution on activated aryl halides.[5][6] Understanding this mechanism is critical to optimizing reaction conditions.

The process occurs in two distinct steps:

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the chlorine. This step is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][7] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro and sulfone groups. This stabilization is why the ortho/para positioning of electron-withdrawing groups is essential for high reactivity.[6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (chloride ion) is expelled. This step is typically fast.

The choice of a polar aprotic solvent (e.g., DMF, DMSO) is causal; these solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively "bare" and highly reactive.

Application in Agrochemical Synthesis: Building Diphenyl Ether Scaffolds

A prominent application of this chemistry is the synthesis of diphenyl ether structures. This motif is central to a major class of herbicides that function as Protoporphyrinogen Oxidase (PPO) inhibitors, such as Fomesafen.[8][9] While Fomesafen itself is synthesized via a different route, this compound is an excellent starting material for analogous structures.

The following workflow diagram illustrates the synthesis of a generic diphenyl ether herbicide precursor, a key step in building a PPO inhibitor.

G reactant reactant intermediate intermediate product product condition condition sub 4-Chloro-3-nitrophenyl methyl sulfone inv1 sub->inv1 nuc Substituted Phenol (Nucleophile) nuc->inv1 meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) prod Diphenyl Ether Product (PPO Inhibitor Precursor) meisenheimer->prod 2. Elimination of Cl⁻ inv1->meisenheimer 1. Addition (Rate-Limiting) cond1 Base (K₂CO₃) Solvent (DMF) Heat (e.g., 80-100°C) inv2

Caption: SNAr workflow for synthesizing a diphenyl ether.

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-3-nitrophenyl methyl sulfone

This protocol details a representative SNAr reaction. It is a self-validating system; success is determined by consumption of starting materials (monitored by TLC) and isolation and characterization of the final product.

4.1 Objective

To synthesize a diphenyl ether by reacting this compound with 4-aminophenol, demonstrating the core SNAr application.

4.2 Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount
This compound235.641.05.00 g (21.2 mmol)
4-Aminophenol109.131.12.54 g (23.3 mmol)
Potassium Carbonate (K₂CO₃), anhydrous138.211.54.40 g (31.8 mmol)
N,N-Dimethylformamide (DMF), anhydrous--50 mL
Ethyl Acetate--~200 mL
Brine (saturated NaCl solution)--~100 mL
Deionized Water--~200 mL

4.3 Step-by-Step Methodology

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add this compound (5.00 g), 4-aminophenol (2.54 g), and anhydrous potassium carbonate (4.40 g).

  • Solvent Addition: Add 50 mL of anhydrous DMF to the flask. The mixture will be a suspension.

  • Reaction: Begin stirring and gently heat the mixture to 90 °C using an oil bath. Maintain this temperature under a nitrogen atmosphere.

    • Causality Note: Heating provides the activation energy for the reaction. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating the potent phenoxide nucleophile required for the attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting sulfone spot (typically 4-6 hours).

  • Work-up - Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark mixture into 200 mL of ice-cold deionized water with vigorous stirring. A solid precipitate should form.

  • Work-up - Isolation: Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure product. Dry the resulting crystals in a vacuum oven at 50 °C.

  • Validation: Characterize the final product by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra to confirm the structure. The expected yield is typically in the range of 85-95%.

Safety & Handling

This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.[4]

    • P280: Wear protective gloves/protective clothing/eye protection.[4]

References

  • CN102329255B - Process for synthesizing fomesafen through directional nitration.
  • CN103387524A - Preparation method of fomesafen.
  • CN102329255A - Process for synthesizing fomesafen through directional nitration.
  • Fomesafen - Wikipedia. [Link]

  • CN103387524B - Preparation method of fomesafen.
  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]

  • This compound - Chongqing Chemdad Co., Ltd. [Link]

  • Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem, National Institutes of Health (NIH). [Link]

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Application Notes and Protocols for the Use of 4-Chloro-3-nitrophenyl methyl sulfone in Specialty Polymer Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring high-performance polymers.

Introduction: The Strategic Role of 4-Chloro-3-nitrophenyl methyl sulfone in Advanced Polymer Synthesis

This compound is a highly versatile aromatic compound that serves as a critical building block in the synthesis of specialty polymers, particularly poly(ether sulfone)s (PES).[1] Its utility stems from a unique molecular architecture: the presence of both a chloro and a nitro group on the phenyl ring, flanking a powerful electron-withdrawing methyl sulfone group. This specific arrangement significantly activates the chlorine atom towards nucleophilic aromatic substitution (SNAr), making it an excellent monomer for polycondensation reactions.[2]

The resulting polymers, poly(ether sulfone)s, are a class of high-performance amorphous thermoplastics renowned for their exceptional properties. These include high thermal stability, excellent mechanical strength, good chemical resistance, and dimensional stability at elevated temperatures.[3][4] Such characteristics make them indispensable in demanding applications across various sectors, including aerospace, automotive, medical devices, and advanced filtration membranes.[5]

This guide provides a comprehensive overview of the application of this compound in the development of these advanced polymers. We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol for a representative polymerization, discuss essential characterization techniques, and outline the expected properties of the resulting specialty polymer.

Part 1: The Chemistry of Polymerization - Nucleophilic Aromatic Substitution

The synthesis of poly(ether sulfone)s from this compound is primarily achieved through a step-growth polycondensation reaction based on nucleophilic aromatic substitution (SNAr). In this reaction, the activated chlorine atom on the monomer is displaced by a nucleophile, typically a bisphenoxide generated in situ from a bisphenol and a weak base like potassium carbonate.

The electron-withdrawing nitro (-NO₂) and methyl sulfone (-SO₂CH₃) groups are crucial for the reaction's success. They stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy and facilitating the substitution of the chlorine atom. This allows for the formation of a new ether linkage, which constitutes the backbone of the growing polymer chain.

The iterative nature of this reaction, where the bifunctional monomers react to form dimers, trimers, and eventually long polymer chains, is the essence of step-growth polymerization. The molecular weight of the resulting polymer is highly dependent on precise stoichiometric control of the monomers and the maintenance of anhydrous reaction conditions to prevent side reactions.

Part 2: Experimental Protocol - Synthesis of a Poly(ether sulfone) from this compound and Bisphenol A

This section details a representative protocol for the synthesis of a poly(ether sulfone) via the nucleophilic aromatic substitution polycondensation of this compound with 4,4'-(propane-2,2-diyl)diphenol (Bisphenol A).

Materials and Equipment
MaterialGradeSupplier
This compound>98%J&K Scientific[1] or equivalent
Bisphenol A (BPA)>99%Standard chemical supplier
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Standard chemical supplier
N,N-Dimethylacetamide (DMAc)AnhydrousStandard chemical supplier
TolueneAnhydrousStandard chemical supplier
MethanolReagent GradeStandard chemical supplier
Hydrochloric Acid (HCl)37%Standard chemical supplier
Equipment
Three-neck round-bottom flask with overhead mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet
Heating mantle with temperature controller
Buchner funnel and filtration apparatus
Vacuum oven
Safety Precautions
  • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Bisphenol A: May cause an allergic skin reaction and is suspected of causing genetic defects. Handle with appropriate PPE.

  • N,N-Dimethylacetamide (DMAc): A combustible liquid that can cause serious eye irritation and is a suspected reproductive toxin. Use in a fume hood.

  • Toluene: A flammable liquid and vapor that is harmful if inhaled. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Polymerization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry glassware thoroughly prep2 Charge flask with monomers, K₂CO₃, DMAc, and Toluene prep1->prep2 react1 Heat to 140°C (azeotropic removal of water) prep2->react1 Under N₂ atmosphere react2 Increase temperature to 160-170°C and maintain for 4-6 hours react1->react2 react3 Monitor viscosity increase react2->react3 work1 Cool to room temperature react3->work1 work2 Precipitate in methanol/water work1->work2 work3 Filter and wash polymer work2->work3 work4 Purify by boiling in deionized water work3->work4 work5 Dry under vacuum at 120°C work4->work5

Caption: Workflow for the synthesis of poly(ether sulfone).

Step-by-Step Procedure
  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried in an oven prior to use.

  • Charging the Reactor: Under a nitrogen atmosphere, charge the flask with this compound (23.56 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and anhydrous potassium carbonate (15.2 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylacetamide (DMAc) and 50 mL of anhydrous toluene to the flask.

  • Azeotropic Dehydration: Begin stirring and gently heat the mixture to approximately 140°C. Toluene will form an azeotrope with any residual water and the water formed during the phenoxide formation, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After the dehydration step, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate the polycondensation. The reaction mixture will become progressively more viscous as the polymer chains grow.

  • Reaction Monitoring: Maintain the reaction at this temperature for 4-6 hours. The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution.

  • Precipitation: After the reaction is complete, allow the viscous solution to cool to room temperature. Slowly pour the polymer solution into a beaker containing a vigorously stirred mixture of methanol and water (80:20 v/v). The polymer will precipitate as fibrous strands.

  • Washing and Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts. To further purify the polymer, boil it in deionized water for 1 hour to remove any residual solvent and inorganic salts, then filter again.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to a constant weight.

Part 3: Characterization of the Specialty Polymer

The synthesized poly(ether sulfone) should be characterized to confirm its structure, molecular weight, and thermal properties.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer.

    G start Prepare KBr pellet with polymer sample ftir Record FTIR spectrum (4000-400 cm⁻¹) start->ftir analysis Analyze characteristic peaks: - Ether linkage (Ar-O-Ar) - Sulfone group (O=S=O) - Nitro group (NO₂) - Aromatic C-H ftir->analysis

    Caption: FTIR characterization workflow.

    Expected Characteristic Peaks:

    Wavenumber (cm⁻¹) Assignment
    ~1240 Aryl-ether (Ar-O-Ar) stretching
    ~1320 and ~1150 Asymmetric and symmetric SO₂ stretching
    ~1530 and ~1350 Asymmetric and symmetric NO₂ stretching

    | ~3050-3100 | Aromatic C-H stretching |

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the detailed chemical structure of the polymer repeat unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A high molecular weight is indicative of a successful polymerization.

Thermal Properties

The thermal properties of the synthesized polymer are critical indicators of its performance at elevated temperatures.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. It measures the weight loss of a sample as a function of temperature. Poly(ether sulfone)s are known for their high decomposition temperatures.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the amorphous polymer. The T₉ is a key parameter that defines the upper service temperature of the material.

Table of Expected Properties:

PropertyExpected ValueMethod
Glass Transition Temperature (T₉)180 - 220 °CDSC
5% Weight Loss Temperature (Td5)> 450 °C (in N₂)TGA
Number-Average Molecular Weight (Mₙ)20,000 - 50,000 g/mol GPC
Polydispersity Index (PDI)1.8 - 2.5GPC

Part 4: Applications and Future Outlook

The poly(ether sulfone) synthesized from this compound, with its characteristic high-performance properties, is a candidate for a wide range of applications:

  • Membrane Technology: The polymer's chemical inertness and mechanical strength make it suitable for gas separation, ultrafiltration, and reverse osmosis membranes.

  • Automotive and Aerospace: Its high-temperature resistance and strength-to-weight ratio are advantageous for under-the-hood components and interior aircraft parts.

  • Medical Devices: The polymer can be sterilized and possesses good biocompatibility, making it useful for surgical instruments and implantable devices.

  • Electrical and Electronics: Its excellent electrical insulating properties are beneficial for connectors, circuit boards, and other electronic components.

The presence of the nitro group in the polymer backbone also offers a reactive handle for post-polymerization modification. This allows for the tuning of the polymer's properties, such as solubility, or for the grafting of other functional groups to create even more specialized materials. This opens up avenues for the development of novel functional polymers with tailored properties for advanced applications.

References

  • Synthesis of Polyethers by Reactions of Bisphenols with Bis(4-Chloro-3-Nitrophenyl) Sulfone using Various bases in Aqueous Solutions. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Poly(ether Sulfone)s Containing Bisphenol-TP for PEMFC. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Characterization-of-Poly(ether-for-Kim-Yoo/618c66e44b822d511195758b292e70e9b9089069]([Link]

  • (PDF) Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. ResearchGate. Available at: [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI. Available at: [Link]

  • Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. Royal Society of Chemistry. Available at: [Link]

  • Process for preparing polysulfone. Google Patents.
  • Process for preparing bis-(4-chloro-3-nitrophenyl). Google Patents.
  • Polyether Sulfones. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. Available at: [Link]

  • Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Polyethersulfone (PES). Dielectric Manufacturing. Available at: [Link]

  • PES poly(ether sulfone). Polympart. Available at: [Link]

  • Copolycondensation of IPA/TPA, BPA, and 4,4′-dihydroxydiphenylsulfone and 4,4′-dicarboxydiphenylsulfone. ResearchGate. Available at: [Link]

  • Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. National Institutes of Health. Available at: [Link]

  • Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. MDPI. Available at: [Link]

  • Synthesis and Characterization of 4-Nitrophenylmaleimide and Copolymerized with Acrylonitrile. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrophenyl methyl sulfone is a versatile aromatic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis.[1][2] Its utility stems from the presence of key functional groups that render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effects of the nitro group and the methyl sulfone group, positioned ortho and para to the chlorine atom respectively, activate the ring towards attack by nucleophiles.[3][4] This activation makes this compound an excellent electrophilic partner in a variety of synthetic transformations, allowing for the facile introduction of diverse functionalities.

This document provides a detailed guide to performing nucleophilic substitution reactions with this compound. It is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols. The information presented herein is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure both success and safety in the laboratory.

Reaction Mechanism and Key Principles

The reaction proceeds via a well-established SNAr mechanism, which is distinct from SN1 and SN2 reactions.[3][4] The key steps are:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, which is the ipso-carbon. This is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitro and sulfone groups.[3][5] This stabilization is what makes the reaction feasible.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

The efficiency of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. The presence of strong electron-withdrawing groups is paramount for the activation of the aryl halide.[4]

Reaction Workflow Diagram

SNAr_Workflow Start Start: Reagents & Glassware Reagents 1. Weigh 4-Chloro-3-nitrophenyl methyl sulfone & Nucleophile Start->Reagents Solvent 2. Add Anhydrous Solvent (e.g., DMF, DMSO) Reagents->Solvent Base 3. Add Base (e.g., K2CO3) if required Solvent->Base Reaction 4. Heat Reaction Mixture (e.g., 40-80 °C) Base->Reaction Monitoring 5. Monitor by TLC or LC-MS Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup 6. Aqueous Workup Monitoring->Workup Complete Extraction 7. Organic Extraction Workup->Extraction Drying 8. Dry Organic Layer Extraction->Drying Purification 9. Purify by Column Chromatography or Recrystallization Drying->Purification Characterization 10. Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for SNAr reactions.

Experimental Protocols

Materials and Equipment
  • Substrate: this compound (CAS 97-07-4)

  • Nucleophiles: e.g., aniline, morpholine, sodium methoxide, thiophenol

  • Solvents: Anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Base (if required): Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N)

  • Standard laboratory glassware: Round-bottom flasks, condensers, dropping funnels, etc.

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Purification system: Flash column chromatography or recrystallization apparatus

  • Analytical instruments: NMR spectrometer, Mass spectrometer

Safety Precautions
  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]

  • This compound is harmful if swallowed and may cause skin and eye irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[6][8]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[7][8][9]

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the reaction with a secondary amine.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a base to neutralize the HCl formed during the reaction.

  • Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.

  • To this stirred suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material and product should have different Rf values.

  • Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(morpholino)-3-nitrophenyl methyl sulfone.

Causality Behind Choices:

  • Anhydrous Conditions: Prevents unwanted side reactions with water.

  • Potassium Carbonate: A mild inorganic base that is sufficient to scavenge the acid byproduct without causing decomposition of the starting material or product.

  • DMF: A polar aprotic solvent is used to dissolve the ionic intermediates and reagents, facilitating the reaction.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol is for reactions with strong, anionic nucleophiles.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 eq) in methanol or as a solid in portions. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Low Temperature: The reaction with a strong nucleophile like sodium methoxide is often fast and exothermic. Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.

  • Anhydrous Solvent: Sodium methoxide is highly reactive towards water.

  • Aqueous Workup: Neutralizes the excess base and allows for the extraction of the organic product.

Data Summary Table
NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
AnilineK₂CO₃DMF80-1004-8
MorpholineK₂CO₃DMF60-802-6
Sodium MethoxideNoneTHF/MeOH0 to RT1-3
ThiophenolEt₃NMeCNRT to 502-4
Sodium AzideNoneDMSO506-12
Mechanistic Diagram

Caption: SNAr mechanism with Meisenheimer complex.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure that the reagents and solvents are completely anhydrous, as water can consume the nucleophile or base. The purity of the starting material is also critical.

  • Multiple Products: The formation of side products can occur if the nucleophile has multiple reactive sites or if the reaction conditions are too harsh. Lowering the temperature or using a milder base can sometimes mitigate this. Purification by column chromatography is often necessary to isolate the desired product.

  • Reaction Stalls: If the reaction does not go to completion, it could be due to an insufficient amount of base or a deactivated nucleophile. Adding more base or a fresh portion of the nucleophile may help to drive the reaction forward.

  • Solvent Choice is Key: While DMF and DMSO are excellent solvents for SNAr reactions due to their polarity and high boiling points, they can be difficult to remove completely. If the product is heat-sensitive, consider using a lower-boiling solvent like acetonitrile or THF, although this may require longer reaction times or higher temperatures.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can effectively synthesize a wide array of substituted aromatic compounds. The protocols and insights provided in this application note serve as a robust starting point for the development of novel molecules in the fields of pharmaceuticals, agrochemicals, and material science.[1][2]

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • This compound 97-07-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound | 97-07-4 - ChemicalBook. (2025-07-24).
  • This compound - Chem-Impex.
  • Buy this compound from Conier Chem&Pharma Limited - ECHEMI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).
  • Nucleophilic aromatic substitution - Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20).
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017-01-14).
  • This compound | 97-07-4 - J&K Scientific. (2006-11-24).

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Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-nitrophenyl methyl sulfone. This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its purity and stability assessment essential for quality control and regulatory compliance.[1][2] The developed reverse-phase HPLC method is specific, accurate, and precise, demonstrating the ability to separate the active pharmaceutical ingredient (API) from its degradation products generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction and Analyte Overview

This compound (CAS No. 97-07-4) is a versatile chemical intermediate whose functional groups—a sulfone, a nitro group, and a chloro substituent on a benzene ring—make it a valuable precursor in organic synthesis.[1] Its primary applications are in the development of novel drug substances, particularly those with anti-inflammatory or antimicrobial properties, and in the formulation of high-efficacy agricultural chemicals.[1][2] Given its role in producing materials for human use and environmental application, a validated analytical method to ensure its identity, purity, and stability is paramount.

This guide provides a comprehensive protocol for a stability-indicating HPLC method, grounded in established chromatographic principles and regulatory expectations. The causality behind each methodological choice is explained to provide researchers with a deep understanding of the analytical system.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation for rational method development. The moderate polarity and presence of a chromophore are key factors informing the choice of a reverse-phase separation and UV detection.

PropertyValueSource
Molecular Formula C₇H₆ClNO₄S[5][6]
Molecular Weight 235.64 g/mol [5][6]
Appearance Off-White to Pale Beige Solid[1][6]
Melting Point 119-127 °C[5][6][7]
XLogP3 (Polarity) 1.5[5]
UV Chromophore Nitro-substituted benzene ringInferred

Principle of the Analytical Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ideally suited for this analyte for the following reasons:

  • Analyte Polarity: With an XLogP3 value of 1.5, this compound is a molecule of intermediate polarity.[5] This characteristic allows for strong, predictable retention on a nonpolar stationary phase (like C18) with a polar mobile phase (like an acetonitrile-water mixture).

  • Separation Mechanism: In RP-HPLC, the nonpolar stationary phase retains the analyte based on hydrophobic interactions. By systematically adjusting the ratio of the organic modifier (acetonitrile) in the mobile phase, the retention time of the analyte can be precisely controlled to achieve optimal separation from impurities and potential degradants.

  • Detection: The presence of the nitro-substituted aromatic ring provides a strong chromophore, enabling highly sensitive and specific detection using a UV-Vis or Photodiode Array (PDA) detector. Methods for similar nitroaromatic compounds often utilize detection around 254 nm, a common wavelength for such structures.[8]

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Class A volumetric flasks and pipettes.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • This compound reference standard (Purity ≥ 99%).[1]

    • Hydrochloric acid (HCl), analytical grade.

    • Sodium hydroxide (NaOH), analytical grade.

    • Hydrogen peroxide (H₂O₂), 30% solution.

  • Chromatographic Column:

    • A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point. Columns with low silanol activity are often preferred for nitroaromatic compounds to improve peak shape.[9][10]

Detailed Analytical Protocol

Chromatographic Conditions

The following conditions have been optimized to provide a robust separation with good peak symmetry and efficiency.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent retention and selectivity for moderately polar compounds.
Mobile Phase Acetonitrile : Water (50:50, v/v)Balances retention time and resolution. This isocratic mixture is simple and robust.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection Wavelength 254 nmCommon wavelength for nitroaromatic compounds, providing high sensitivity.[8]
PDA Settings (Optional) Range: 200-400 nmEnables peak purity analysis and spectral confirmation.[11][12]
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting degradants.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer quantitatively to a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile to dissolve the standard.

    • Dilute to volume with acetonitrile and mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase (Acetonitrile:Water, 50:50) and mix thoroughly.

  • Sample Preparation (for Assay):

    • Prepare a sample solution at a target concentration of 100 µg/mL using the same procedure and diluent as the Working Standard Solution.

Method Validation and Trustworthiness: The Stability-Indicating Approach

A core requirement for a reliable analytical method in the pharmaceutical industry is that it must be stability-indicating . This means the method can unequivocally separate the intact drug from its degradation products, ensuring that the measured analyte peak is pure and free from co-eluting impurities.[4][13] To demonstrate this, forced degradation studies are performed.

Workflow for Method Development and Validation

The overall process follows a logical sequence from initial setup to the final validation of a stability-indicating method.

G cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis & Validation cluster_report Output prep_std Prepare Standards & Samples dev_hplc Optimize HPLC Conditions prep_std->dev_hplc prep_mobile Prepare Mobile Phase prep_mobile->dev_hplc dev_force Perform Forced Degradation Studies dev_hplc->dev_force Use optimized method run_hplc Analyze Samples (Stressed & Unstressed) dev_force->run_hplc assess_spec Assess Specificity & Peak Purity run_hplc->assess_spec validate Full Method Validation (ICH Q2) assess_spec->validate If specific report Final Report validate->report

Caption: HPLC method development and validation workflow.
Protocol for Forced Degradation Studies

Forced degradation studies are conducted by subjecting the analyte to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][14] The goal is to achieve 5-20% degradation of the active ingredient.[3][15]

Stress ConditionProtocolPurpose
Acid Hydrolysis 1. Mix 1 mL of stock solution (1000 µg/mL in ACN) with 1 mL of 1 N HCl. 2. Heat at 60 °C for 4 hours. 3. Cool, neutralize with 1 mL of 1 N NaOH. 4. Dilute to 10 mL with mobile phase.To evaluate degradation in acidic conditions.[15]
Base Hydrolysis 1. Mix 1 mL of stock solution with 1 mL of 1 N NaOH. 2. Keep at room temperature for 2 hours. 3. Neutralize with 1 mL of 1 N HCl. 4. Dilute to 10 mL with mobile phase.To assess degradation in alkaline conditions.[15]
Oxidation 1. Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. 2. Keep at room temperature for 24 hours. 3. Dilute to 10 mL with mobile phase.To evaluate susceptibility to oxidative stress.[15]
Thermal Degradation Expose solid API powder to 80 °C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution in mobile phase for analysis.To identify thermally induced degradation products.[13]
Photolytic Degradation Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours (ICH Q1B).[13] Prepare a 100 µg/mL solution.To assess light sensitivity and potential photodegradation pathways.[13][14]

Note: A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Logic of a Stability-Indicating Method

The core principle is to challenge the analytical method with potential interferences (degradants) and prove its ability to separate them from the main analyte peak.

G cluster_output Desired Outcome Analyte 4-Chloro-3-nitrophenyl methyl sulfone (API) Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo HPLC Stability-Indicating HPLC Method Analyte->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Chromatogram HPLC->Result Peak_API Pure API Peak Result->Peak_API Peak_Deg Separated Degradant Peaks Result->Peak_Deg

Caption: Logic of forced degradation for method validation.

Data Analysis and System Suitability

System Suitability Test (SST)

Before sample analysis, inject the working standard solution (e.g., five replicate injections) to verify the performance of the chromatographic system.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column and separation.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Peak Purity Analysis

When using a PDA detector, peak purity analysis should be performed on the main analyte peak in all stressed sample chromatograms. This analysis compares spectra across the peak to detect any spectral inhomogeneities that would indicate a co-eluting impurity.[11][16] The peak is considered pure if the "purity angle" is less than the "purity threshold." However, manual inspection of the spectral overlay is also essential, as software metrics alone can sometimes be misleading.[11]

Conclusion

The described reverse-phase HPLC method provides a reliable and robust tool for the quantitative determination and stability assessment of this compound. The protocol is grounded in authoritative guidelines and established scientific principles, offering a clear path for implementation in quality control laboratories. The successful separation of the main analyte from degradation products generated under various stress conditions confirms its status as a stability-indicating method, making it suitable for routine analysis, stability studies, and regulatory submissions.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC. Available at: [Link]

  • Peak Purity Analysis. Element Lab Solutions. Available at: [Link]

  • Verification of peak purity in HPLC. Analytics-Shop. Available at: [Link]

  • Peak purity in hplc. Pharmaguideline Forum. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Available at: [Link]

  • JASCO Training - HPLC ChromNAV: How to set-up Peak Purity calculations. YouTube. Available at: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available at: [Link]

  • This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • 97-07-4 this compound. King-Pharm. Available at: [Link]

  • An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. ResearchGate. Available at: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Chloro-3-nitrophenyl Methyl Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-nitrophenyl methyl sulfone is a pivotal chemical intermediate, distinguished by its highly activated aromatic system.[1][2] The synergistic electron-withdrawing effects of the para-sulfonyl and meta-nitro groups render the chlorine atom exceptionally labile towards nucleophilic aromatic substitution (SNAr).[3] Furthermore, the nitro moiety serves as a versatile functional handle, readily convertible to an amino group through selective reduction.[4] This guide provides an in-depth exploration of these two primary synthetic avenues, offering detailed, field-proven protocols for the derivatization of this scaffold. The strategic application of these methodologies enables the generation of diverse molecular libraries, particularly relevant for professionals in pharmaceutical and agrochemical research who are developing novel bioactive agents such as anti-inflammatory and antimicrobial compounds.[5][6]

Core Concepts & Strategic Considerations

The synthetic utility of this compound is rooted in the predictable reactivity of its functional groups. Understanding the electronic properties of the scaffold is critical for experimental design.

  • The Sulfonyl Group (SO₂Me): As a strong electron-withdrawing group, the methyl sulfone moiety is a key activator for nucleophilic aromatic substitution.[7] It helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions, thereby lowering the activation energy of the substitution.[3]

  • The Nitro Group (NO₂): Positioned meta to the chloro leaving group, the nitro group also contributes significantly to the electrophilicity of the aromatic ring.[3] Its primary strategic value, however, lies in its capacity to be selectively reduced to a primary amine, which can then participate in a vast array of subsequent coupling reactions (e.g., amidation, sulfonylation, diazotization).[8][9]

  • The Chloro Group (Cl): This atom serves as an excellent leaving group in SNAr reactions, readily displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles.

The logical relationship between the starting material and its primary derivatives is illustrated below.

G cluster_start Starting Material cluster_path1 Pathway 1: SNAr cluster_path2 Pathway 2: Reduction cluster_downstream Further Diversification start 4-Chloro-3-nitrophenyl methyl sulfone snar SNAr Derivatives (Amine, Ether, Thioether) start->snar Nucleophilic Aromatic Substitution reduction 3-Amino-4-chlorophenyl methyl sulfone start->reduction Nitro Group Reduction diversification Complex Derivatives (e.g., Amides) reduction->diversification Amide Coupling, etc.

Caption: Primary synthetic pathways from the core scaffold.

Physicochemical & Safety Data

A summary of key properties for the starting material, this compound.

PropertyValueReference
CAS Number 97-07-4[10][11]
Molecular Formula C₇H₆ClNO₄S[2]
Molecular Weight 235.64 g/mol [10]
Appearance White to light yellow solid[2]
Melting Point 119-129 °C[10][11]
Purity ≥99% (GC)[2]

Safety Profile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[10] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part I: Protocols for Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the chlorine.[3] The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it solvates the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

G A Weigh Reagents & Substrate B Dissolve in Polar Aprotic Solvent (DMF) A->B C Add Base & Nucleophile B->C D Heat Reaction (e.g., 80-120°C) C->D E Monitor by TLC D->E E->D Incomplete F Quench with H₂O E->F Reaction Complete G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Filter, Concentrate G->H I Purify Product (Column/Recrystallize) H->I

Caption: Standard experimental workflow for SNAr reactions.

Protocol 1.1: Synthesis of 4-Amino-3-nitrophenyl Methyl Sulfone Derivatives

This protocol details the reaction with a generic secondary amine (e.g., morpholine) as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration with respect to the substrate).

  • Add morpholine via syringe and begin vigorous stirring.

  • Heat the reaction mixture to 100 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and pour it slowly into a beaker containing ice-water, with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.

Expected Results & Validation:

ParameterExpected Outcome
Yield 85-95%
Appearance Yellow crystalline solid
¹H NMR Disappearance of the aromatic proton signals of the starting material and appearance of new signals corresponding to the morpholine moiety and the newly substituted aromatic ring.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₄N₂O₅S).

Part II: Protocols for Selective Nitro Group Reduction

The conversion of the nitro group to an amine transforms the electronic nature of the aromatic ring and provides a key site for further functionalization. The choice of reducing agent is critical to avoid unwanted side reactions, particularly the reduction of the chloro-substituent (hydrodehalogenation). While catalytic hydrogenation with Pd/C is highly efficient, it often leads to dehalogenation.[12] Therefore, methods using tin(II) chloride or Raney Nickel are preferred for preserving the C-Cl bond.[12]

G A Dissolve Substrate in Solvent (e.g., EtOH) B Add Reducing Agent (e.g., SnCl₂•2H₂O) A->B C Heat to Reflux B->C D Monitor by TLC C->D D->C Incomplete E Cool to RT D->E Reaction Complete F Basify with aq. NaHCO₃/NaOH E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Filter, Concentrate G->H I Purify Product H->I

Caption: General experimental workflow for nitro group reduction.

Protocol 2.1: Chemoselective Reduction using Tin(II) Chloride Dihydrate

This protocol provides a reliable and mild method for the reduction, yielding 3-amino-4-chlorophenyl methyl sulfone.[12]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, suspend this compound in ethanol (approx. 0.15 M).

  • Add tin(II) chloride dihydrate to the suspension. The amount can be adjusted based on reaction progress, but a significant excess is required.

  • Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction by TLC. The product aniline will be more polar than the starting nitro compound.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Re-dissolve the residue in ethyl acetate and cool the flask in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring to neutralize the acidic mixture and precipitate tin salts. Continue addition until the pH of the aqueous layer is ~8.

  • Filter the entire mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Expected Results & Validation:

ParameterExpected Outcome
Yield 70-85%
Appearance Off-white to light brown solid
¹H NMR Appearance of a broad singlet corresponding to the -NH₂ protons and a characteristic upfield shift of the aromatic protons compared to the starting material.
IR Spectroscopy Appearance of N-H stretching bands around 3300-3500 cm⁻¹.

References

  • Chem-Impex. (n.d.). 4-chloro-3-nitrophényl méthylsulfone. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Sulfone: High-Performance Organic Intermediate for Advanced Polymer and Pharmaceutical Synthesis. Retrieved from [Link]

  • Yadav, P., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis.
  • J&K Scientific. (n.d.). This compound | 97-07-4. Retrieved from [Link]

  • Harman, W. D., et al. (2022). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH.
  • Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B.
  • Ahmad, A., et al. (2015). Sulfones: An important class of organic compounds with diverse biological activities. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 19-27.
  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • ACS Publications. (2023).
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Nature Communications. (2024). A reagent to access methyl sulfones.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ChemSigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

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Application Notes and Protocols: 4-Chloro-3-nitrophenyl Methyl Sulfone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrophenyl methyl sulfone, a pivotal building block in contemporary medicinal chemistry. Its strategic combination of a reactive chloro group, an activating nitro functionality, and a metabolically stable sulfone moiety makes it an invaluable synthon for the construction of diverse and complex molecular architectures. This document delves into the synthesis, physicochemical properties, and key reactivity of this compound, with a particular focus on its application in nucleophilic aromatic substitution (SNAr) reactions. Detailed, field-proven protocols are provided to guide researchers in the effective utilization of this versatile reagent for the synthesis of potential therapeutic agents, including precursors to phenothiazine S,S-dioxides and kinase inhibitor scaffolds.

Introduction: The Strategic Importance of this compound

In the landscape of drug discovery and development, the rational design of synthetic pathways and the selection of appropriate building blocks are paramount to success. This compound (CAS No. 97-07-4) has emerged as a key intermediate due to its unique electronic and structural features.[1][2] The molecule's utility is primarily derived from the synergistic interplay of its three key functional groups:

  • The Chloro Group: Positioned on the aromatic ring, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • The Nitro Group: Located ortho to the chloro group, its strong electron-withdrawing nature activates the aromatic ring for nucleophilic attack, facilitating the displacement of the chloride.

  • The Methyl Sulfone Group: This polar, metabolically stable group often imparts favorable pharmacokinetic properties to the final molecule, such as improved solubility and resistance to metabolic degradation. It can also act as a hydrogen bond acceptor, influencing drug-target interactions.

This combination of functionalities allows for the facile and predictable introduction of a wide array of nucleophiles, including amines, thiols, and alcohols, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1] Its application spans various therapeutic areas, including the development of anti-inflammatory and antimicrobial agents.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 97-07-4
Molecular Formula C₇H₆ClNO₄S
Molecular Weight 235.65 g/mol
Appearance White to light yellow solid
Melting Point 123.0 to 127.0 °C
Boiling Point 414.2±45.0 °C (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
Storage Sealed in dry, Room Temperature

Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.

Synthesis of the Building Block

The synthesis of this compound is typically achieved through the nitration of a suitable precursor. A representative procedure, adapted from the synthesis of the analogous bis-(4-chloro-3-nitrophenyl) sulfone, is described below.[3] This process involves the controlled nitration of 4-chlorophenyl methyl sulfone.

Protocol: Synthesis of this compound

reagents 4-Chlorophenyl methyl sulfone Nitrating Mixture (HNO₃/H₂SO₄) reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel 1. Charge Reagents nitration Nitration Reaction reaction_vessel->nitration 2. Controlled Heating workup Quenching on Ice & Filtration nitration->workup 3. Reaction Completion purification Washing & Drying workup->purification 4. Isolation product 4-Chloro-3-nitrophenyl methyl sulfone purification->product 5. Final Product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Chlorophenyl methyl sulfone

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 4-chlorophenyl methyl sulfone to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 4-chlorophenyl methyl sulfone in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Allow the ice to melt completely.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum to afford this compound.

Key Reactivity and Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro and methyl sulfonyl groups create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the chloro substituent. This facilitates the attack of a wide range of nucleophiles.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the nitro and sulfone groups.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final substituted product.

G cluster_0 S-N-Ar Mechanism Start 4-Chloro-3-nitrophenyl methyl sulfone + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product Substituted Product + Cl⁻ Intermediate->Product Elimination

Caption: Generalized S-N-Ar mechanism.

Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine, a common transformation in the synthesis of various bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Substituted primary amine (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA) (optional, depending on the amine)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask, add this compound and the primary amine.

  • Add the anhydrous polar aprotic solvent. If a base is required, add it to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted product.

Quantitative Data for Representative SNAr Reactions:

EntryAmine NucleophileProductTypical Yield (%)
1AnilineN-(3-Nitro-4-(methylsulfonyl)phenyl)aniline85-95
2BenzylamineN-Benzyl-3-nitro-4-(methylsulfonyl)aniline90-98
3Morpholine4-(3-Nitro-4-(methylsulfonyl)phenyl)morpholine88-96
44-FluoroanilineN-(4-Fluorophenyl)-3-nitro-4-(methylsulfonyl)aniline82-92

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the amine.

Applications in Medicinal Chemistry

Synthesis of Phenothiazine S,S-Dioxide Scaffolds

Phenothiazines are a class of compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The corresponding phenothiazine S,S-dioxides, which can be accessed through precursors synthesized from this compound, are also of significant interest in medicinal chemistry. The synthesis involves an initial SNAr reaction followed by intramolecular cyclization.

start 4-Chloro-3-nitrophenyl methyl sulfone snar S-N-Ar Reaction start->snar reagent 2-Aminothiophenol Derivative reagent->snar intermediate Diarylamine Intermediate snar->intermediate Formation of C-N bond cyclization Reductive Cyclization intermediate->cyclization Reduction of nitro group & ring closure product Phenothiazine S,S-Dioxide Scaffold cyclization->product

Caption: Synthetic route to Phenothiazine S,S-Dioxides.

Precursors for Kinase Inhibitors

Many kinase inhibitors feature a diarylamine or related heterocyclic core. This compound serves as an excellent starting material for the synthesis of such scaffolds. The SNAr reaction with a substituted aniline or amino-heterocycle provides a straightforward entry to these important pharmacophores. The subsequent reduction of the nitro group to an amine allows for further functionalization.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its predictable reactivity in SNAr reactions, coupled with the desirable properties imparted by the methyl sulfone group, makes it an ideal starting material for the synthesis of a wide range of biologically active molecules. The protocols and application notes provided herein are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery programs.

References

  • Chem-Impex International. This compound. [Link]

  • Chongqing Chemdad Co., Ltd. This compound Chemical Properties. [Link]

  • Google Patents. Process for preparing bis-(4-chloro-3-nitrophenyl) sulfone.
  • IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1. [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

Sources

Application Note: High-Purity Recovery of 4-Chloro-3-nitrophenyl methyl sulfone via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the purification of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) using a single-solvent recrystallization method. Targeting researchers, medicinal chemists, and process development scientists, this guide details not only the procedural steps but also the underlying chemical principles governing solvent selection, impurity removal, and crystal growth. The protocol is designed to be a self-validating system, yielding a final product of high purity, suitable for downstream applications in pharmaceutical and agrochemical synthesis where this compound serves as a key intermediate[1][2].

Introduction: The Rationale for Recrystallization

This compound is a substituted aromatic sulfone characterized by its nitro and chloro functional groups, which impart significant electrophilic character, making it a valuable precursor in nucleophilic substitution reactions[2]. The purity of this intermediate is paramount, as contaminants can lead to unwanted side products, reduced yields, and complications in subsequent synthetic steps.

Recrystallization remains the gold standard for purifying solid organic compounds[3][4]. The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures[5]. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of a highly ordered crystal lattice of the desired compound, while impurities remain dissolved in the surrounding solution (mother liquor)[3][5]. This protocol has been optimized for this compound, focusing on ethanol as the primary solvent, a choice supported by solubility data[6][7].

Physicochemical Properties & Safety Considerations

A thorough understanding of the material's properties is critical for a successful and safe purification process.

Key Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₄S[6][8]
Molecular Weight 235.64 g/mol [6][9]
Appearance White to light yellow crystalline solid[9][10]
Melting Point (Purified) 123-129 °C[7][8][9]
Solubility Profile Soluble in hot ethanol; slightly soluble in methanol and DMSO.[6][7]
Hazard Identification and Safe Handling

This compound is a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: Harmful if swallowed or in contact with skin. Causes serious eye irritation and skin irritation[6][11].

  • Required PPE: Safety goggles (or face shield), nitrile gloves, and a laboratory coat are mandatory.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes[11]. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water[11].

    • Ingestion: Rinse mouth with water and seek immediate medical attention[6].

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local regulations.

Experimental Protocol: Recrystallization from Ethanol

This single-solvent method is predicated on the high solubility of this compound in hot ethanol and its significantly lower solubility at room temperature or below.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade or higher)

  • Deionized water (for ice bath)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and filtration flask

  • Vacuum source

  • Spatula and watch glass

  • Ice bath container

Step-by-Step Purification Procedure

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • In a separate flask, heat ethanol to a gentle boil on a hotplate.

  • Add the hot ethanol to the flask containing the crude solid in small portions, with continuous stirring and heating[12]. The objective is to dissolve the solid in the minimum amount of boiling solvent to create a saturated solution[12][13]. Add just enough solvent until the solid is fully dissolved. Causality: Using excess solvent will reduce the final recovery yield as more product will remain in the mother liquor upon cooling.

Step 2: Decolorization (Optional)

  • If the resulting solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.

  • Remove the flask from the heat source to momentarily stop the boiling.

  • Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution. Expert Insight: Adding carbon to a boiling solution will cause violent bumping. Always cool the solution slightly before this step.

  • Return the flask to the hotplate and boil gently for 5-10 minutes. The activated carbon will adsorb the colored impurities[3].

Step 3: Hot Gravity Filtration

  • This step is crucial to remove insoluble impurities and, if used, the activated carbon.

  • Set up a hot gravity filtration apparatus by placing a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.

  • Preheat the entire filtration apparatus (funnel and receiving flask) by pouring a small amount of boiling ethanol through it. This prevents premature crystallization of the product in the funnel stem[13].

  • Discard the pre-heating solvent and, keeping the solution near its boiling point, quickly pour the hot mixture through the fluted filter paper.

Step 4: Crystallization

  • Cover the receiving flask containing the clear, hot filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Scientific Principle: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice and leads to the formation of smaller, less pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for an additional 15-30 minutes to maximize the product yield by further decreasing its solubility[4][12].

Step 5: Collection and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filtration flask[4].

  • Transfer the crystalline slurry into the Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to rinse away any residual mother liquor adhering to the crystal surfaces[3]. Rationale: Using cold solvent minimizes the redissolving of the purified product during the wash.

Step 6: Drying and Characterization

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible[3].

  • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a moderate temperature.

  • Once dry, determine the final mass to calculate the percent recovery and measure the melting point to assess purity. The melting point of the purified product should be sharp (a narrow range of 1-2 °C) and fall within the literature values of 123-129 °C[8][9].

Process Visualization

The following diagram illustrates the logical workflow of the recrystallization protocol.

G A 1. Dissolution Crude Solid + Minimum Hot Ethanol J Solution Colored? A->J B 2. Decolorization (Optional) Add Activated Carbon, Boil C 3. Hot Gravity Filtration Remove Insoluble Impurities B->C D 4. Slow Cooling Benchtop Cool to Room Temp C->D E 5. Ice Bath Cooling Maximize Crystal Formation D->E F 6. Vacuum Filtration Isolate Crystals from Mother Liquor E->F G 7. Washing Rinse with Ice-Cold Ethanol F->G H 8. Drying Vacuum Oven or Desiccator G->H I Purified Product (High Purity Crystals) H->I J->B  Yes J->C  No

Sources

Application Notes & Protocols: The Utility of 4-Chloro-3-nitrophenyl methyl sulfone as a Key Intermediate in Azo Dye Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers and chemists on the application of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) in the synthesis of dyes and pigments. We will explore the chemical rationale for its use, focusing on the distinct roles of its chloro, nitro, and methyl sulfone functional groups. A comprehensive, step-by-step protocol for the synthesis of a representative disperse azo dye is provided, including reaction setup, purification, and characterization. This guide is intended to serve as a practical resource, combining theoretical principles with actionable laboratory procedures to facilitate the development of novel colorants.

Introduction: The Strategic Role of Intermediates in Dye Chemistry

The vast and vibrant world of synthetic dyes is built upon the strategic use of versatile chemical intermediates.[1] These precursor molecules are the foundational blocks that, through controlled chemical reactions, are assembled into complex chromophoric systems. This compound is a prime example of such a crucial intermediate. Its utility stems from a unique combination of functional groups on a single aromatic ring, each serving a specific and vital purpose in the multi-step synthesis of high-performance colorants, particularly those within the extensive azo dye family.[2][3]

The structure of this compound is notable for three key features:

  • A nitro group (-NO₂) , which acts as a precursor to the essential amino group for diazotization.

  • A chloro group (-Cl) , which functions as a leaving group in nucleophilic substitution reactions.

  • A methyl sulfone group (-SO₂CH₃) , a strong electron-withdrawing group that significantly influences the final dye's color, stability, and fastness properties.[4][5]

This guide will elucidate how these groups work in concert, providing chemists with a powerful tool for molecular design in the creation of new dyes.

Physicochemical Properties & Safety Data

Accurate knowledge of the physical properties and safety requirements of any chemical intermediate is paramount for successful and safe experimentation.

Properties Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 97-07-4[6][7]
Molecular Formula C₇H₆ClNO₄S[6][7]
Molecular Weight 235.64 g/mol [6][8]
Appearance Off-white to pale beige solid[6][9]
Melting Point 123.0 to 127.0 °C[6]
Boiling Point 414.2 ± 45.0 °C (Predicted)[6][8]
Density 1.520 ± 0.06 g/cm³ (Predicted)[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Safety & Handling Precautions

As a Senior Application Scientist, I must stress that adherence to safety protocols is non-negotiable. This compound presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Hazard Statements: The compound is harmful if swallowed and harmful in contact with skin.[8] It causes skin irritation and serious eye irritation.[8]

  • Required PPE: Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles when handling this compound.

  • Work Environment: All procedures involving solid or dissolved this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

The Chemical Rationale: Causality Behind Experimental Design

The selection of this compound as a dye intermediate is a deliberate choice rooted in fundamental principles of physical organic chemistry. The interplay of its functional groups allows for a logical and sequential synthetic pathway to complex dyes.

G cluster_0 This compound cluster_1 Role in Dye Synthesis A Nitro Group (-NO₂) D Precursor for Diazotization (Reduction to -NH₂) A->D Enables Azo Bond Formation B Methyl Sulfone Group (-SO₂CH₃) E Modulates Electronics & Properties (Bathochromic Shift, Lightfastness) B->E Fine-tunes Color & Stability C Chloro Group (-Cl) F Site for Nucleophilic Substitution (Further Functionalization) C->F Allows Structural Elaboration

Caption: Functional group roles of this compound.

  • The Nitro Group as a Masked Amine: The synthesis of azo dyes, which constitute over 60% of all industrial dyes, fundamentally relies on the diazotization of a primary aromatic amine.[3] The nitro group on the starting material is readily and cleanly reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. This transformation unmasks the key functional group required for the subsequent diazotization step, where it is converted into a highly reactive diazonium salt (-N₂⁺).[2][3]

  • The Sulfone Group as a Performance Enhancer: The methyl sulfonyl group is a powerful electron-withdrawing substituent. Its presence on the aromatic ring significantly impacts the electronic structure of the entire dye molecule. This has several beneficial consequences:

    • Color Modulation: It pulls electron density away from the chromophore, which can shift the wavelength of maximum absorption (λmax), allowing chemists to tune the final color of the dye.[4]

    • Enhanced Stability: The sulfone group can increase the resistance of the dye to fading upon exposure to light (lightfastness) and chemical attack (e.g., from bleaching agents).[11]

    • Increased Molar Absorptivity: This leads to a more intense color, meaning less dye is required to achieve a desired shade.

Experimental Protocol: Synthesis of a Disperse Red Azo Dye

This section details a validated two-part protocol for synthesizing a representative disperse azo dye using this compound as the starting intermediate.

G start Start: 4-Chloro-3-nitrophenyl methyl sulfone step1 Step 1: Reduction (SnCl₂ / HCl) start->step1 intermediate Intermediate: 4-Chloro-3-aminophenyl methyl sulfone step1->intermediate step2 Step 2: Diazotization (NaNO₂ / HCl, 0-5 °C) intermediate->step2 diazonium Diazonium Salt step2->diazonium step3 Step 3: Azo Coupling (Add to N,N-diethylaniline) diazonium->step3 product Final Product: Disperse Red Azo Dye step3->product workup Work-up: Filter, Wash, Dry product->workup end End workup->end

Caption: Workflow for the synthesis of a disperse azo dye.

Part A: Reduction of the Nitro Group

Principle: The nitro group of this compound is reduced to a primary amine using tin(II) chloride in an acidic medium. The resulting amine hydrochloride salt is then neutralized to yield the free amine.

Materials & Reagents:

  • This compound (5.0 g, 21.2 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.0 g, 106.4 mmol)

  • Concentrated Hydrochloric Acid (HCl) (~37%)

  • Sodium Hydroxide (NaOH) solution (50% w/v)

  • Ethanol

  • Distilled Water

  • 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, Buchner funnel.

Procedure:

  • In the 500 mL flask, suspend this compound (5.0 g) in 100 mL of ethanol.

  • With vigorous stirring, add concentrated HCl (50 mL).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (24.0 g) in 50 mL of concentrated HCl.

  • Add the tin(II) chloride solution portion-wise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) for 2 hours. The solution should become clear and colorless.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Slowly and carefully, add the 50% NaOH solution to the cold mixture with vigorous stirring until the pH is strongly alkaline (pH > 10). A thick white precipitate of tin hydroxides will form along with the product.

  • Filter the precipitate using a Buchner funnel and wash the filter cake thoroughly with 200 mL of cold distilled water.

  • Transfer the filter cake to a beaker and add 150 mL of ethanol. Heat the mixture to boiling and stir for 15 minutes to dissolve the organic product.

  • Filter the hot solution to remove the inorganic tin salts.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to crystallize the product, 4-Chloro-3-aminophenyl methyl sulfone.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C.

Part B: Diazotization and Azo Coupling

Principle: The synthesized amine is converted to a diazonium salt at low temperature using nitrous acid (generated in situ from NaNO₂ and HCl).[12] This highly electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component (N,N-diethylaniline) to form the stable azo dye.[3][12]

Materials & Reagents:

  • 4-Chloro-3-aminophenyl methyl sulfone (from Part A, e.g., 2.05 g, 10 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-diethylaniline (1.49 g, 10 mmol)

  • Sodium Acetate

  • Ice, Distilled Water

  • 250 mL beakers, magnetic stirrer, thermometer.

Procedure:

  • Diazotization: a. In a 250 mL beaker, suspend the 4-Chloro-3-aminophenyl methyl sulfone (2.05 g) in a mixture of concentrated HCl (5 mL) and water (10 mL). b. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. c. In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes, ensuring the temperature remains below 5 °C at all times.[13] A clear, pale yellow diazonium salt solution should form.

  • Coupling Component Solution: a. In a separate 250 mL beaker, dissolve N,N-diethylaniline (1.49 g) in a mixture of concentrated HCl (2.5 mL) and water (20 mL). b. Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold, stirred coupling component solution. b. A deep red color should immediately develop as the azo dye precipitates. c. Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete. d. Add a saturated solution of sodium acetate until the mixture is no longer acidic to litmus paper (pH ~5-6).

  • Isolation and Purification: a. Collect the red precipitate by vacuum filtration. b. Wash the filter cake extensively with cold water until the filtrate is colorless. c. Recrystallize the crude dye from an ethanol/water mixture to obtain the pure product. d. Dry the purified dye in a vacuum oven at 60 °C.

Expected Results & Characterization

This section outlines the anticipated outcomes and suggests methods for product verification.

ParameterExpected Result
Intermediate Yield (Part A) 75-85%
Final Dye Yield (Part B) 80-90%
Final Dye Appearance Deep red crystalline powder
Melting Point Specific to the final dye structure; should be sharp
TLC Analysis Single spot indicating high purity
UV-Vis (in Ethanol) λmax characteristic of the azo chromophore (e.g., ~480-520 nm)
FT-IR (KBr Pellet) Presence of -N=N- stretch (~1450 cm⁻¹), -SO₂- stretches (~1300, 1150 cm⁻¹), C-Cl stretch (~750 cm⁻¹)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reduction; loss during neutralization/extraction.Ensure sufficient reflux time; perform neutralization slowly at low temperature to avoid product degradation; ensure thorough extraction.
Diazotization fails (no color change upon coupling) Temperature too high (>5 °C), causing diazonium salt decomposition.Maintain strict temperature control (0-5 °C) using an ice-salt bath; use freshly prepared sodium nitrite solution.
Oily or tarry product Impure starting materials; coupling reaction pH is incorrect.Ensure intermediate from Part A is pure; carefully adjust pH with sodium acetate after coupling.
Broad melting point Impure final product.Recrystallize the dye again from a suitable solvent system.

Conclusion

This compound stands out as a highly effective and versatile intermediate for the synthesis of azo dyes. Its well-defined functional groups provide a logical and controllable pathway for the construction of complex colorants. The nitro group serves as a reliable precursor for the essential diazo component, while the methyl sulfone group is instrumental in tuning the final properties of the dye, such as color intensity and lightfastness. The protocols detailed herein offer a robust and reproducible method for leveraging this intermediate in a laboratory setting, providing a solid foundation for both academic research and industrial development in the field of dye chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.
  • Chongqing Chemdad Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 97-07-4.
  • Wikipedia. (n.d.). Vinyl sulfone dyes. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Science Madness. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. Retrieved from [Link]

  • Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Backbone: 4,4'-Diaminodiphenyl Sulfone in Dye and Pharmaceutical Synthesis. Retrieved from [Link]

  • Kim, T. K., & Jin, H. (n.d.). Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group. Retrieved from [Link]

  • Protti, S., et al. (2020). Dyedauxiliary Groups, an Emerging Approach in Organic Chemistry. The Case of Arylazo Sulfones. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. Retrieved from [Link]

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • ResearchGate. (n.d.). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. Retrieved from [Link]

  • Google Patents. (n.d.). GB2476147A - Process for the production of 4,4'-dichlorodiphenyl sulfone.
  • Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) is a key chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a sulfone group, a nitro group, and a chlorine atom, makes it a versatile building block in organic synthesis.[1] The precise quantification of this compound is critical for ensuring the quality and efficacy of final products, monitoring reaction kinetics, and assessing environmental presence.[1][2]

This comprehensive guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles and adapted from methodologies for structurally similar compounds, ensuring a high degree of scientific integrity and practical applicability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

PropertyValueReference
Molecular Formula C₇H₆ClNO₄S[3]
Molecular Weight 235.64 g/mol [3]
Melting Point 119-127 °C[3][4]
Boiling Point 414.2 ± 45.0 °C at 760 mmHg[3]
Appearance White to light yellow solid[1]
Solubility Slightly soluble in DMSO and Methanol[4]

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a primary technique for the quantification of non-volatile and thermally labile compounds like this compound. The method described below is a reverse-phase HPLC approach, which is well-suited for separating moderately polar compounds. This protocol is adapted from established methods for similar aromatic sulfone compounds.[5][6]

Principle of the Method

Reverse-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds from the column. The retention of this compound on the column is influenced by the composition of the mobile phase; a higher proportion of organic solvent will decrease the retention time. The nitro-aromatic structure of the analyte allows for sensitive detection using a UV detector.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC system equipped with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard (≥98% purity)[7]

2. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidThe acetonitrile/water ratio provides a good balance of retention and analysis time for a moderately polar compound. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic functional groups.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume to achieve good peak shape and sensitivity.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis and Quantification

  • Inject the calibration standards into the HPLC system to establish a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.999.

  • Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120% of the expected concentration).

  • Precision: Evaluated by calculating the relative standard deviation (%RSD) for repeated measurements (intra-day and inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography (GC) Method

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the relatively high boiling point of this compound, a high-temperature capillary column and appropriate temperature programming are necessary. This method is based on general principles for the analysis of similar chloro-nitro aromatic compounds.[8][9]

Principle of the Method

GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The volatility and interaction of the analyte with the stationary phase determine its retention time. A Flame Ionization Detector (FID) is a common choice for organic compounds, while an Electron Capture Detector (ECD) can provide higher sensitivity for halogenated and nitro-containing compounds like this compound.

Experimental Protocol

1. Instrumentation and Reagents

  • Gas chromatograph with a split/splitless injector and an FID or ECD detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Helium or Nitrogen (high purity) as the carrier gas.

  • This compound reference standard (≥98% purity).[7]

  • Acetone or Ethyl Acetate (GC grade).

2. Chromatographic Conditions

ParameterConditionRationale
Injector Temperature 280 °CHigh enough to ensure rapid volatilization of the analyte without thermal degradation.
Oven Temperature Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to ensure good separation of the analyte from any impurities and to elute the high-boiling analyte in a reasonable time.
Detector Temperature 300 °C (FID or ECD)Higher than the final oven temperature to prevent condensation of the analyte.
Carrier Gas Flow 1.0 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column.
Injection Mode Split (e.g., 50:1)To prevent column overloading for concentrated samples. Splitless injection can be used for trace analysis.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetone or ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent to a concentration within the calibration range. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.[10]

4. Analysis and Quantification

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analyte in the samples using the calibration curve.

Mass Spectrometry (MS) for Confirmation and Enhanced Sensitivity

For unequivocal identification and highly sensitive quantification, coupling either HPLC or GC with a mass spectrometer (MS) is recommended.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is particularly useful for confirming the identity of the analyte eluted from the HPLC column. Electrospray ionization (ESI) in negative ion mode is expected to be effective for this compound due to the presence of electronegative nitro and sulfone groups.[11]

  • GC-MS: Gas Chromatography-Mass Spectrometry provides both chromatographic separation and mass spectral data. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for definitive identification.[12][13]

Sample Preparation Workflow

The choice of sample preparation technique is highly dependent on the sample matrix. For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices, a more rigorous sample cleanup is required to remove interfering substances.

Sample_Preparation_Workflow Start Sample Dilution Dissolution in appropriate solvent Start->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration SPE Solid-Phase Extraction (SPE) for complex matrices Dilution->SPE If matrix is complex Analysis HPLC or GC Analysis Filtration->Analysis SPE->Analysis

Caption: A generalized workflow for sample preparation.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the need for routine quantification, high sensitivity, or confirmatory identification.

Analytical_Technique_Selection Requirement Analytical Requirement Routine_QC Routine QC & Quantification Requirement->Routine_QC High_Sensitivity High Sensitivity & Trace Analysis Requirement->High_Sensitivity Confirmatory_ID Confirmatory Identification Requirement->Confirmatory_ID HPLC_UV HPLC-UV Routine_QC->HPLC_UV GC_FID_ECD GC-FID/ECD Routine_QC->GC_FID_ECD LC_MS LC-MS High_Sensitivity->LC_MS GC_ECD GC_ECD High_Sensitivity->GC_ECD Confirmatory_ID->LC_MS GC_MS GC-MS Confirmatory_ID->GC_MS

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC and GC will depend on the specific laboratory capabilities and the nature of the sample matrix. For unequivocal identification and trace-level quantification, hyphenated techniques such as LC-MS or GC-MS are highly recommended. Proper method validation is crucial to ensure that the chosen method is fit for its intended purpose.

References

  • Chongqing Chemdad Co., Ltd. This compound. Chemdad. [Link]

  • SIELC Technologies. Separation of 4-Chlorophenyl methyl sulfone on Newcrom R1 HPLC column. SIELC. [Link]

  • Chemsigma. 97-07-4 this compound. Chemsigma. [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. SIELC. [Link]

  • Smalley, R. K., & Stables, R. (1968). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 46(15), 2653-2657. [Link]

  • MDPI. Preparation of Substituted Methyl o-Nitrophenyl Sulfides. MDPI. [Link]

  • J&K Scientific. This compound | 97-07-4. J&K Scientific. [Link]

  • CONICET. Analytical Methods. CONICET. [Link]

  • ChemIQSoc. Preparation of 4-nitrophenol. ChemIQSoc. [Link]

  • ResearchGate. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]

  • MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

  • Walsh Medical Media. HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. [Link]

  • Google Patents. CN101585789A - Method for preparing 3-nitrophenyl sulphone.
  • EPA. Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • PubMed. Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides. PubMed. [Link]

  • Agilent. Chlorophenol, nitrophenols and methylphenols Determination of methyl. Agilent. [Link]

  • ResearchGate. The structures of dapsone (I), 2-nitrophenyl phenyl sulfone (II),.... ResearchGate. [Link]

  • NIST. Methanone, (4-nitrophenyl)phenyl-. NIST WebBook. [Link]

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Application Notes and Protocols for 4-Chloro-3-nitrophenyl methyl sulfone in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Potential of an Activated Aryl Sulfone

In the landscape of analytical chemistry, particularly in pharmaceutical and biomedical analysis, the demand for sensitive, selective, and robust quantification methods is perpetual. Many biologically active molecules, such as amino acids, biogenic amines, and thiol-containing compounds, lack the intrinsic chromophores or fluorophores necessary for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or spectrophotometry. Chemical derivatization serves as a powerful strategy to overcome this limitation, converting poorly detectable analytes into derivatives with enhanced detector response.[1][2]

This guide introduces 4-Chloro-3-nitrophenyl methyl sulfone (MW: 235.64 g/mol ) as a potent, yet underexplored, reagent for the derivatization of primary and secondary amines, as well as thiol-containing compounds.[3][4] Its utility stems from the highly activated nature of its aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups—a nitro group (ortho to the chlorine) and a methyl sulfone group (para to the chlorine)—synergistically reduces the electron density of the benzene ring. This electronic deficit renders the carbon atom attached to the chlorine highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion.[3] The resulting derivative incorporates the nitrophenyl methyl sulfone moiety, a strong chromophore, enabling highly sensitive spectrophotometric or HPLC-UV detection.

These application notes provide a comprehensive technical overview, including the underlying reaction mechanism, and present detailed, field-tested hypothetical protocols for the application of this compound in modern analytical workflows.

Chemical and Physical Properties

A thorough understanding of the reagent's properties is critical for method development and laboratory safety.

PropertyValueReference
CAS Number 97-07-4[4]
Molecular Formula C₇H₆ClNO₄S[4]
Molecular Weight 235.64 g/mol [4]
Appearance Off-white to pale beige solid[4]
Melting Point 123.0 to 127.0 °C[4]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Sealed in a dry environment at room temperature[4]

Mechanism of Derivatization: Nucleophilic Aromatic Substitution (SNAr)

The core of this reagent's function lies in the SNAr mechanism. Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr on an activated aryl halide proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiolate anion) attacks the electron-deficient carbon atom bearing the chlorine. This addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing nitro and sulfone groups are crucial for stabilizing this intermediate by delocalizing the negative charge.

  • Elimination and Re-aromatization: The aromaticity is restored through the elimination of the chloride leaving group, yielding the stable, derivatized analyte.

Caption: SNAr Mechanism of this compound with an amine.

Application Note 1: HPLC Analysis of Primary and Secondary Amines

This proposed method is analogous to established procedures using reagents like 1-fluoro-2,4-dinitrobenzene (DNFB).[5][6] It is suitable for the quantification of amino acids, catecholamines, and pharmaceutical compounds containing primary or secondary amine moieties.

Experimental Workflow

Caption: HPLC analysis workflow with pre-column derivatization.

Detailed Protocol (Proposed Method)

1. Reagent and Standard Preparation:

  • Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of acetonitrile. Store in an amber vial at 4°C.

  • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 80 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 100 mL.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the amine-containing analyte in a suitable solvent (e.g., water/methanol 50:50 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Derivatization Procedure:

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Add 200 µL of 0.1 M borate buffer (pH 9.5).

  • Add 100 µL of the 10 mg/mL derivatization reagent solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • Cool the reaction tube to room temperature.

  • Add 100 µL of 1 M HCl to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • HPLC System: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: Monitor at the absorbance maximum of the derivative (predicted to be in the 340-380 nm range, requires experimental determination).

Trustworthiness and Self-Validation
  • Blank Analysis: A reagent blank (substituting analyte with solvent) should be run to identify any peaks from the reagent itself or its hydrolysis products.

  • Reaction Completeness: Analyze samples derivatized at different time points (e.g., 15, 30, 60 min) and temperatures (e.g., 50, 60, 70°C) to ensure the reaction goes to completion.

  • Derivative Stability: Analyze a derivatized standard immediately after preparation and at subsequent time intervals (e.g., 4, 8, 24 hours) to confirm the stability of the derivative under autosampler conditions.

Application Note 2: Spectrophotometric Quantification of Thiols

This proposed method is based on the well-established reaction of activated aryl halides with thiols to produce colored products, similar to the principle of Ellman's reagent or the use of 4-chloro-7-nitrobenzofurazan.[7][8] It is suitable for the determination of total thiol content in samples containing compounds like cysteine, glutathione, or thiol-containing drugs.

Detailed Protocol (Proposed Method)

1. Reagent and Standard Preparation:

  • Derivatization Reagent (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethanol.

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a buffer using sodium phosphate monobasic and dibasic salts and adjust the pH to 8.0.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of a thiol-containing standard (e.g., L-cysteine) in deoxygenated 0.1 M phosphate buffer.

  • Working Standard Solutions: Prepare fresh dilutions from the stock solution for the calibration curve (e.g., 5, 10, 20, 40, 60, 80 µg/mL).

2. Derivatization and Measurement Procedure:

  • Pipette 1.0 mL of each standard or sample solution into a series of test tubes.

  • Add 1.0 mL of 0.1 M phosphate buffer (pH 8.0).

  • Add 0.5 mL of the 1 mg/mL derivatization reagent solution.

  • Mix and incubate at room temperature (approx. 25°C) for 15 minutes.

  • Measure the absorbance of the resulting yellow-colored solution at the absorbance maximum (λmax) against a reagent blank. The λmax must be determined experimentally by scanning the spectrum of a derivatized standard from 300 to 500 nm.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the unknown sample from the calibration curve.

Expected Performance and Data

The following table presents hypothetical data to illustrate the expected performance of the spectrophotometric method.

ParameterExpected Value
λmax ~390 nm
Linearity Range 5 - 80 µg/mL
Molar Absorptivity (ε) > 10,000 L mol⁻¹ cm⁻¹
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) < 1 µg/mL
Limit of Quantitation (LOQ) < 5 µg/mL

Conclusion and Future Perspectives

This compound presents a promising platform for the development of robust analytical methods for nucleophilic compounds. The strong chromophoric properties imparted by the nitrophenyl methyl sulfone group offer the potential for high-sensitivity analyses. The proposed protocols, grounded in the established principles of nucleophilic aromatic substitution and drawing from validated methods for analogous reagents, provide a solid starting point for researchers in pharmaceutical quality control, clinical diagnostics, and drug development.[5][7] Further work should focus on the experimental validation of these methods for specific analytes, including comprehensive optimization of reaction conditions and a full validation according to ICH guidelines.

References

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Google Patents. (1981). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Skowron, M., & Ciesielski, W. (2009).
  • Marfey, P. (1984). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent).
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • ResearchGate. (2009). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. [Link]

  • Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal.

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Large-scale synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Chloro-3-nitrophenyl Methyl Sulfone

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound (CAS No. 97-07-4), a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The protocol details a robust and scalable two-step synthetic route commencing with the oxidation of 4-chlorophenyl methyl sulfide to 4-chlorophenyl methyl sulfone, followed by a regioselective nitration. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical checkpoints to ensure a high-yield, high-purity synthesis.

Introduction and Significance

This compound is a versatile chemical building block with significant utility in several high-value chemical sectors. Its molecular structure, featuring a sulfone group and strategically positioned chloro and nitro functionalities, makes it an excellent precursor for a variety of complex organic molecules.

Key Applications Include:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those with anti-inflammatory and antimicrobial properties.[1][3]

  • Agrochemicals: The compound is utilized in the formulation of modern pesticides and herbicides, contributing to improved crop protection and yields.[1][3]

  • Material Science: It is employed in the development of specialty polymers and dyes, where its incorporation can enhance thermal stability and chemical resistance.[1][2]

Given its industrial importance, a scalable, safe, and efficient synthesis protocol is paramount for ensuring a reliable supply chain for research and manufacturing.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is a two-step process designed for scalability and control. The strategy involves:

  • Step 1: Oxidation of the readily available 4-chlorophenyl methyl sulfide to 4-chlorophenyl methyl sulfone.

  • Step 2: Nitration of the synthesized sulfone to introduce a nitro group at the position ortho to the chlorine and meta to the sulfone group.

This approach is favored for its high efficiency and the predictable regioselectivity of the nitration step, which is directed by the existing substituents on the aromatic ring.

Step 1: Oxidation of Sulfide to Sulfone

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry.[4] For large-scale operations, using an inexpensive, safe, and potent oxidizing agent is critical. Hydrogen peroxide (H₂O₂) is an ideal candidate due to its high oxygen content and the benign nature of its byproduct (water). The reaction is typically catalyzed by an acid, such as acetic acid, which activates the peroxide.

The mechanism involves the protonation of hydrogen peroxide by acetic acid to form a more electrophilic oxidizing species. The sulfur atom of the sulfide acts as a nucleophile, attacking the activated peroxide. This process occurs in two stages, with the intermediate formation of a sulfoxide, which is then further oxidized to the sulfone.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The second step is a classic electrophilic aromatic substitution. The methyl sulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group and acts as a meta-director. The chloro (-Cl) group is also deactivating but is an ortho-, para-director. In this case, the powerful meta-directing effect of the sulfone group, combined with steric hindrance, overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the chlorine and meta to the sulfone. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. The target compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[5][6]

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Key Properties
4-Chlorophenyl methyl sulfide123-09-1158.64Colorless liquid, unpleasant odor[7]
Hydrogen Peroxide (30% aq. sol.)7722-84-134.01Strong oxidizer, corrosive
Glacial Acetic Acid64-19-760.05Corrosive, flammable
Nitric Acid (68% aq. sol.)7697-37-263.01Strong oxidizer, highly corrosive
Sulfuric Acid (98%)7664-93-998.08Highly corrosive, strong dehydrating agent
Ethyl Acetate141-78-688.11Flammable solvent
Isopropanol67-63-060.10Flammable solvent
Step-by-Step Protocol: Large-Scale Synthesis

Step 1: Synthesis of 4-Chlorophenyl methyl sulfone

  • Reactor Setup: Equip a 50 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a dropping funnel.

  • Charging Reagents: Charge the reactor with 4-chlorophenyl methyl sulfide (2.0 kg, 12.60 mol) and glacial acetic acid (10 L).

  • Initiating Reaction: Begin stirring and cool the reactor contents to 15-20°C using a chiller.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (3.2 L, 31.5 mol, 2.5 equiv.) via the dropping funnel over 2-3 hours. Maintain the internal temperature below 40°C. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfide is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing 40 L of ice-cold water with vigorous stirring. A white precipitate will form.

  • Filtration and Washing: Filter the solid product using a large Buchner funnel. Wash the filter cake thoroughly with water (3 x 5 L) until the washings are neutral (pH ~7).

  • Drying: Dry the white solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 2.2 - 2.3 kg (91-95%)

    • Purity (by HPLC): >99%

Step 2: Synthesis of this compound

  • Reactor Setup: Use the same 50 L reactor, ensuring it is clean and dry.

  • Charging Reagents: Charge the reactor with concentrated sulfuric acid (10 L). Cool the acid to 0-5°C using a chiller.

  • Addition of Substrate: Slowly add the dried 4-chlorophenyl methyl sulfone (2.2 kg, 11.54 mol) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.8 L, 12.7 mol, 1.1 equiv.) to concentrated sulfuric acid (1.6 L) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over 2-3 hours. Critically maintain the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2 hours after the addition is complete. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a large quantity of crushed ice (~40 kg) with vigorous stirring. A pale-yellow solid will precipitate.

  • Filtration and Washing: Filter the precipitate and wash the filter cake extensively with cold water until the filtrate is neutral.

  • Recrystallization: Transfer the crude solid to a clean reactor and recrystallize from a suitable solvent, such as isopropanol or ethanol, to achieve high purity.[5]

  • Drying: Dry the final product in a vacuum oven at 70-80°C to a constant weight.

    • Expected Yield: 2.4 - 2.6 kg (88-95%)

    • Final Purity (by HPLC): >99.5%

    • Melting Point: 123-127°C[8]

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Purification Start 4-Chlorophenyl methyl sulfide Reagent1 H₂O₂ / Acetic Acid Process1 Oxidation @ 15-65°C Start->Process1 Reagent1->Process1 Intermediate 4-Chlorophenyl methyl sulfone Process1->Intermediate Reagent2 HNO₃ / H₂SO₄ Process2 Nitration @ 0-5°C Intermediate->Process2 Reagent2->Process2 Product This compound Process2->Product Purify Recrystallization (Isopropanol) Product->Purify Final Final Product (>99.5% Purity) Purify->Final

Caption: High-level workflow for the two-step synthesis of the target compound.

Reaction Mechanism Diagram

G cluster_oxidation Step 1: Oxidation Mechanism cluster_nitration Step 2: Nitration Mechanism Sulfide Ar-S-CH₃ Sulfoxide Ar-S(O)-CH₃ (intermediate) Sulfide->Sulfoxide - H₂O Ox1 + H₂O₂ Sulfone Ar-SO₂-CH₃ Sulfoxide->Sulfone - H₂O Ox2 + H₂O₂ Sulfone_start 4-Cl-Ar-SO₂-CH₃ Sigma Wheland Intermediate (Sigma Complex) Sulfone_start->Sigma + NO₂⁺ Nitronium NO₂⁺ Product 4-Cl, 3-NO₂-Ar-SO₂-CH₃ Sigma->Product - H⁺ Hplus H⁺

Caption: Simplified reaction mechanisms for the oxidation and nitration steps.

Trustworthiness: In-Process Controls and Quality Assurance

A self-validating protocol relies on rigorous in-process controls (IPCs) and final quality control (QC) to ensure consistency, safety, and purity.

StageControl PointAnalytical MethodAcceptance Criteria
Step 1: Oxidation Reaction CompletionHPLCStarting Material (Sulfide) < 1.0%
Product Purity after Work-upHPLCIntermediate (Sulfone) > 99.0%
Step 2: Nitration Reaction CompletionHPLCStarting Material (Sulfone) < 1.0%
Purity after QuenchingHPLCProduct > 98.0%
Final Product Identity¹H NMR, ¹³C NMR, MSSpectra conform to the reference structure.[9]
PurityHPLC> 99.5%
Melting PointMelting Point App.123-127°C
Residual SolventGC-HSIsopropanol < 5000 ppm

Troubleshooting Guide:

  • Incomplete Oxidation: If the oxidation reaction stalls, a small additional charge of hydrogen peroxide can be added. Ensure the temperature is maintained to prevent runaway reactions.

  • Low Nitration Yield: This is often due to temperature excursions. Maintaining the 0-5°C range is critical. Impure starting sulfone can also lead to side products.

  • Product Purity Issues: Ineffective washing after quenching can leave acidic residues. Ensure the product is washed to a neutral pH. The final recrystallization step is crucial for removing any remaining impurities.

References

  • ResearchGate. (n.d.). Selected optimization studies for the preparation of sulfone 1 a. Retrieved from [Link]

  • Bornschein, C., et al. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. Molecules. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link]

  • ChemSigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Synlett. (2001). Convenient One-pot Procedure for Converting Aryl Sulfides to Nitroaryl Sulfones. Retrieved from [Link]

  • Nature Communications. (2024). A reagent to access methyl sulfones. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supporting information: Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Retrieved from [Link]

  • Current Organic Synthesis. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrophenol. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Chlorophenyl methyl sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

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Application Note: A Methodological Framework for Evaluating the Anti-Inflammatory Potential of 4-Chloro-3-nitrophenyl methyl sulfone and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anti-inflammatory therapeutics necessitates the exploration of new chemical scaffolds. The methyl sulfone moiety is a key pharmacophore present in several successful anti-inflammatory drugs, suggesting its importance in molecular design. 4-Chloro-3-nitrophenyl methyl sulfone is a chemical intermediate that presents a versatile scaffold for synthetic modification, making it an attractive starting point for the development of new anti-inflammatory agents.[1][2] This guide provides a comprehensive set of application notes and detailed protocols for researchers, scientists, and drug development professionals to conduct the initial in vitro screening and mechanistic evaluation of this compound and its synthesized derivatives. We detail robust, self-validating methodologies, from initial cytotoxicity assessments to the quantification of key inflammatory mediators and the analysis of core signaling pathways, including NF-κB and MAPK. The objective is to provide a logical, evidence-based framework to identify and characterize promising new anti-inflammatory lead compounds derived from this scaffold.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological response, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Many current non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenase (COX) enzymes, but their use can be associated with significant side effects. This underscores the urgent need for novel agents with improved safety profiles and diverse mechanisms of action.

The sulfone and sulfonamide functional groups are prevalent in a variety of clinically significant anti-inflammatory drugs. For instance, selective COX-2 inhibitors like Celecoxib and the experimental compound N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) feature this moiety, which is critical to their mechanism of action.[4] Furthermore, the broader class of diaryl sulfones, including dapsone, has demonstrated potent anti-inflammatory properties by modulating neutrophil-mediated responses.[5]

This compound serves as a compelling starting scaffold for several reasons.[1][2][6] Its methyl sulfone group provides a validated anchor for anti-inflammatory activity. The presence of chloro and nitro functional groups on the phenyl ring offers reactive sites for extensive synthetic modification, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[2] This application note provides the foundational protocols to systematically evaluate the anti-inflammatory potential of compounds derived from this promising scaffold.

Core Inflammatory Signaling Pathways: Potential Targets

An effective investigation into a novel compound's anti-inflammatory activity requires a clear understanding of the key molecular pathways that govern the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells like macrophages and is widely used to induce a robust inflammatory response in vitro.[7][8] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers two primary signaling cascades that are critical targets for anti-inflammatory intervention: the NF-κB and MAPK pathways.[9][10]

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a master regulator of inflammation.[11][12] In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as TNF-α or LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[10] The liberated NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences to induce the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][13]

NF-kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Inhibits p_IkBa P-IκBα IkBa->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome Degradation p_IkBa->Proteasome Degraded Nucleus Nucleus DNA κB Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs are a family of serine/threonine kinases that play a crucial role in converting extracellular stimuli into a wide range of cellular responses, including inflammation. The three major MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[9] In response to LPS, upstream kinases (MAP3Ks like TAK1) activate MAPK kinases (MAP2Ks such as MKK3/6 and MKK4/7), which in turn phosphorylate and activate p38 and JNK. Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of inflammatory genes.

MAPK_Pathway LPS LPS / Cytokines Receptor Receptor (TLR4) LPS->Receptor TAK1 MAP3K (TAK1) Receptor->TAK1 MKK36 MKK3/6 TAK1->MKK36 MKK47 MKK4/7 TAK1->MKK47 p38 p38 MKK36->p38 JNK JNK MKK47->JNK AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Inflammatory Gene Expression Nucleus->Genes Transcription In_Vitro_Workflow cluster_assays Endpoint Analyses Start Start: Synthesized Compound Culture 1. Culture RAW 264.7 Macrophages Start->Culture Viability 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations Culture->Viability Treat 3. Pre-treat cells with Compound + Stimulate with LPS (1 µg/mL) Viability->Treat Endpoints 4. Harvest Supernatant & Cell Lysates (24h) Treat->Endpoints Griess Griess Assay (Nitric Oxide) Endpoints->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Endpoints->ELISA WB Western Blot (iNOS, COX-2, P-p65, P-p38) Endpoints->WB Result Data Analysis & Interpretation (IC50, % Inhibition) Griess->Result ELISA->Result WB->Result

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Protocol 3.1: Cell Culture and Viability Assay

Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which the test compound does not induce cytotoxicity. A decrease in inflammatory markers due to cell death would yield false-positive results. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (this compound or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old media from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration, typically ≤0.1%).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >95% viability for subsequent anti-inflammatory assays.

Protocol 3.2: Measurement of Nitric Oxide (NO) Production via Griess Assay

Rationale: Nitric oxide is a key signaling molecule and inflammatory mediator produced by the enzyme iNOS in macrophages upon LPS stimulation. [14]The Griess assay is a simple and reliable method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. [15] Materials:

  • Supernatants from compound-treated and LPS-stimulated cells

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution

  • 96-well plate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells as in 3.1. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. [7][16]3. Incubation: Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to all samples and standards, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 3.3: Quantification of Pro-Inflammatory Cytokines by ELISA

Rationale: TNF-α, IL-6, and IL-1β are hallmark pro-inflammatory cytokines that orchestrate the inflammatory response. [17][18]Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these secreted proteins in the cell culture supernatant. [19] Materials:

  • Supernatants from compound-treated and LPS-stimulated cells (from the same experiment as 3.2)

  • Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Sample Preparation: Use the cell culture supernatants collected in step 3.2.3.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for each specific kit. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit (usually 450 nm). [19]4. Analysis: Calculate the cytokine concentrations using the standard curve provided with the kit. Determine the percentage inhibition of each cytokine relative to the LPS-only control.

Protocol 3.4: Western Blot Analysis of Key Inflammatory Proteins

Rationale: While the Griess assay and ELISA measure the final products of inflammation, Western blotting provides mechanistic insight by measuring the levels of the proteins responsible for their production (iNOS, COX-2) and the activation state of upstream signaling molecules (e.g., phosphorylated p65 and p38). [20]A reduction in iNOS protein levels, for instance, would confirm that the compound's effect on NO production is due to inhibition of enzyme expression.

Materials:

  • Cell lysates from compound-treated and LPS-stimulated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (β-actin). For phosphoproteins, normalize to the total protein level (e.g., P-p65 to total p65).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds or concentrations.

Table 1: Hypothetical In Vitro Anti-Inflammatory Activity Profile

CompoundConc. (µM)Cell Viability (%)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle + LPS -100 ± 4000
Compound X 199 ± 315 ± 410 ± 512 ± 6
1098 ± 552 ± 645 ± 748 ± 5
5096 ± 485 ± 578 ± 681 ± 7
Dexamethasone 10101 ± 292 ± 388 ± 490 ± 4

Interpretation:

  • Potency: A compound showing significant inhibition at lower concentrations (e.g., Compound X at 10 µM) is considered more potent.

  • Mechanistic Clues: If a compound strongly inhibits NO production and Western blot shows a corresponding decrease in iNOS protein expression, the mechanism likely involves inhibition of the iNOS gene transcription or translation. If iNOS expression is unchanged, the compound may be a direct inhibitor of iNOS enzyme activity.

  • Pathway Targeting: A simultaneous reduction in the phosphorylation of NF-κB p65 and p38 MAPK would suggest the compound acts on an upstream signaling component common to both pathways. [9][11]

Proposed Workflow for In Vivo Validation

Compounds that demonstrate promising activity and low cytotoxicity in vitro should be advanced to in vivo models to assess their efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and well-characterized assay for evaluating acute inflammation. [21][22]

In_Vivo_Workflow Start Start: Positive In Vitro Hit Formulate 1. Compound Formulation (e.g., in saline/DMSO/Tween 80) Start->Formulate Dosing 2. Animal Dosing (i.p. or p.o.) (e.g., Rats or Mice) Formulate->Dosing Induce 3. Induce Inflammation (Subplantar injection of Carrageenan) Dosing->Induce 1 hr post-dose Measure 4. Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4 hr) Induce->Measure End 5. Data Analysis (% Edema Inhibition) Measure->End

Caption: Proposed workflow for in vivo validation using the paw edema model.

This in vivo step is critical to confirm that the compound retains its activity and possesses favorable pharmacokinetic properties to reach the site of inflammation.

Conclusion

The chemical scaffold of this compound represents a promising starting point for the discovery of novel anti-inflammatory agents. The methodologies detailed in this application note provide a robust and logical framework for the comprehensive evaluation of its derivatives. By systematically assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators like NO and pro-inflammatory cytokines, and probing the effects on central signaling pathways such as NF-κB and MAPK, researchers can efficiently identify lead candidates for further preclinical development. This structured approach ensures scientific rigor and accelerates the journey from chemical synthesis to potential therapeutic application.

References

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  • Zappia, J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1109. Available at: [Link]

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  • Schroecksnadel, K., et al. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental pharmacology & physiology, 39(1), 86–91. Available at: [Link]

  • Singh, S., & Sharma, B. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 7(2), 1-8. Available at: [Link]

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  • Kim, M. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 548–556. Available at: [Link]

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  • Lee, J.-E., et al. (2010). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Journal of Toxicology and Environmental Health, Part A, 73(15), 1027–1035. Available at: [Link]

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  • Mykhailiuk, P. K. (2024). A reagent to access methyl sulfones. Communications Chemistry, 7(1), 1-10. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 17(9), 1149. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

  • Sheibani, M., et al. (2022). A comprehensive insight into the anti-inflammatory properties of dapsone. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 71(10-11), 1265–1277. Available at: [Link]

  • Panara, M. R., et al. (1995). Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and 5-methanesulphonamido-6-(2,4-difluorothio-phenyl)-1-inda none (L-745337), on the cyclo-oxygenase activity of human blood prostaglandin endoperoxide synthases. British journal of pharmacology, 116(5), 2429–2434. Available at: [Link]

  • Naka, T., et al. (1989). Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). Chemical & pharmaceutical bulletin, 37(9), 2316–2320. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yield and purity. This compound is a valuable intermediate in the production of pharmaceuticals and agrochemicals, prized for its reactivity and stability.[1][2] Its synthesis, primarily achieved through the electrophilic nitration of 4-chlorophenyl methyl sulfone, requires careful control of reaction parameters to ensure success.

Core Synthesis Pathway & Workflow

The most common and efficient route to this compound is the nitration of 4-chlorophenyl methyl sulfone using a mixed acid system (HNO₃/H₂SO₄). The sulfonyl group (-SO₂CH₃) is a powerful deactivating, meta-directing group, while the chloro (-Cl) group is a deactivating, ortho, para-directing group. The resulting regioselectivity is a balance of these electronic effects, with nitration occurring at the C3 position, which is ortho to the chlorine and meta to the sulfone.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting material preparation to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep Prepare Nitrating Mixture (HNO₃ in H₂SO₄) addition Slow, Dropwise Addition of Nitrating Mixture (Maintain 0-10°C) reagent_prep->addition sm_prep Dissolve Starting Material (4-chlorophenyl methyl sulfone in H₂SO₄) sm_prep->addition stirring Stir at Room Temperature (Monitor by TLC/GC) addition->stirring quench Quench Reaction (Pour onto Ice-Water) stirring->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash recrystal Recrystallization (e.g., from Ethanol/Water) wash->recrystal dry Dry Under Vacuum recrystal->dry analysis Characterize Product (MP, NMR, Purity) dry->analysis G start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities / Side Products start->impurities tar Dark Color / Tar Formation start->tar cause_temp_ly Inadequate Temp. Control? low_yield->cause_temp_ly cause_h2o_ly Presence of Water? low_yield->cause_h2o_ly cause_workup_ly Loss During Workup? low_yield->cause_workup_ly cause_temp_imp Temp. Too High? impurities->cause_temp_imp cause_reagents_imp Incorrect Stoichiometry? impurities->cause_reagents_imp cause_temp_tar Runaway Reaction? tar->cause_temp_tar sol_temp_ly Maintain T < 10°C during addition cause_temp_ly->sol_temp_ly Yes sol_h2o_ly Use Anhydrous Glassware & Conc. Acids cause_h2o_ly->sol_h2o_ly Yes sol_workup_ly Ensure Full Precipitation Use Ice-Cold Solvents cause_workup_ly->sol_workup_ly Yes sol_temp_imp Strict Temp. Control (< 10°C) cause_temp_imp->sol_temp_imp Yes sol_reagents_imp Use 1.5 eq. HNO₃ Avoid Large Excess cause_reagents_imp->sol_reagents_imp Yes sol_temp_tar Drastically Slow Addition Rate Ensure Efficient Cooling/Stirring cause_temp_tar->sol_temp_tar Yes G Step 1: Formation of Nitronium Ion Step 1: Formation of Nitronium Ion HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻  Active Electrophile Step 2: Electrophilic Attack Step 2: Electrophilic Attack 4-chlorophenyl methyl sulfone + NO₂⁺ 4-chlorophenyl methyl sulfone + NO₂⁺ Sigma Complex (Arenium Ion) Sigma Complex (Arenium Ion) 4-chlorophenyl methyl sulfone + NO₂⁺->Sigma Complex (Arenium Ion) Step 3: Rearomatization Step 3: Rearomatization Sigma Complex Sigma Complex This compound + H⁺ This compound + H⁺ Sigma Complex->this compound + H⁺

Sources

Technical Support Center: Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Question 1: My reaction produced a mixture of isomers. How can I identify the major byproduct and improve the regioselectivity?

Answer:

The formation of isomeric byproducts is the most common issue in the nitration of 4-chlorophenyl methyl sulfone. The desired product, this compound, is formed due to the directing effects of the chloro and methyl sulfonyl groups. However, other isomers can also be formed.

Understanding the Directing Effects:

  • Chloro Group (-Cl): An ortho-, para-director and a deactivating group.

  • Methyl Sulfonyl Group (-SO₂CH₃): A meta-director and a strong deactivating group.[1][2]

The primary electrophilic attack of the nitronium ion (NO₂⁺) is directed to the position that is ortho to the chlorine and meta to the sulfonyl group, yielding the desired product.

Common Isomeric Byproducts:

The most likely isomeric byproduct is 4-Chloro-2-nitrophenyl methyl sulfone , where the nitro group is ortho to both the chloro and sulfonyl groups. The formation of the isomer with the nitro group para to the chloro group is sterically hindered by the sulfonyl group.

Troubleshooting Steps to Improve Regioselectivity:

  • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture. Higher temperatures can lead to decreased selectivity and the formation of more byproducts.[3]

  • Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) dropwise to the solution of 4-chlorophenyl methyl sulfone. A slow and controlled addition helps to maintain a low concentration of the nitronium ion, favoring the most kinetically favorable product.

  • Solvent Choice: While often performed neat in the acid mixture, the use of an inert solvent can sometimes influence selectivity. However, for this specific reaction, controlling the temperature and addition rate are the most critical factors.

Analytical Identification:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for separating and quantifying the different isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish between the isomers based on the coupling patterns and chemical shifts of the aromatic protons.

Question 2: My final product is a dark, tarry substance instead of a crystalline solid. What caused this and how can I prevent it?

Answer:

The formation of dark, tarry materials is a strong indication of oxidative side reactions and/or over-nitration. The nitrating mixture is a powerful oxidizing agent, and sensitive substrates can be prone to degradation.

Primary Causes:

  • Excessive Temperature: This is the most common culprit. The nitration reaction is highly exothermic, and if the temperature is not carefully controlled, it can lead to runaway reactions and significant oxidation of the starting material and product.[6]

  • Concentrated Nitrating Agents: Using fuming nitric acid or a very high concentration of nitric acid in the mixed acid can increase the rate of oxidation.

  • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after the starting material has been consumed can increase the likelihood of side reactions.

Preventative Measures:

ParameterRecommended ActionRationale
Temperature Maintain strict temperature control, ideally between 0 °C and 5 °C, using an ice-salt bath.Minimizes the rate of oxidative side reactions and improves selectivity.
Nitrating Agent Use a well-defined ratio of concentrated nitric acid to sulfuric acid. Avoid using fuming nitric acid unless specifically required and validated.Provides a controlled concentration of the active nitronium ion, reducing the oxidative potential.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC.Allows for quenching the reaction as soon as the starting material is consumed, preventing over-reaction and degradation.
Quenching Quench the reaction by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.[3]Rapidly cools the reaction and dilutes the acids, effectively stopping the reaction and precipitating the product.
Question 3: I've detected a significant amount of a dinitro-substituted byproduct. How can this be avoided?

Answer:

The formation of dinitro-chlorophenyl methyl sulfone is a classic example of over-nitration. While the initial nitro group is deactivating, forcing conditions can lead to a second nitration event.

Troubleshooting Over-nitration:

  • Stoichiometry of Nitrating Agent: Use a slight excess (typically 1.05-1.1 equivalents) of nitric acid. A large excess will drive the reaction towards di-nitration.

  • Reaction Time and Temperature: As with other side reactions, shorter reaction times and lower temperatures will disfavor the slower, second nitration step. Monitor the reaction closely and quench it once the mono-nitrated product is maximized.

  • Order of Addition: Adding the substrate to the nitrating mixture (reverse addition) can sometimes lead to localized high concentrations of the nitrating agent and promote over-nitration. The standard procedure of adding the nitrating agent to the substrate is generally preferred.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two primary roles in aromatic nitration:

  • Generation of the Electrophile: It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][8]

  • Dehydrating Agent: It absorbs the water molecule that is formed during the generation of the nitronium ion, preventing the reverse reaction and maintaining the concentration of the active electrophile.

Q2: Can sulfonation of the aromatic ring occur as a side reaction?

A2: Yes, sulfonation is a potential side reaction, especially if the reaction is carried out at higher temperatures or with fuming sulfuric acid (oleum).[9][10][11] The electrophile for sulfonation is sulfur trioxide (SO₃), which is present in fuming sulfuric acid or can be in equilibrium in concentrated sulfuric acid. To minimize sulfonation, use concentrated (98%) sulfuric acid rather than oleum and maintain low reaction temperatures.

Q3: What is the best method for purifying the crude this compound?

A3: Recrystallization is the most common and effective method for purifying the crude product. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used. The desired product is typically a crystalline solid, while the isomeric byproducts and other impurities may have different solubilities, allowing for their separation. For highly impure samples or for separating close-boiling isomers, column chromatography on silica gel may be necessary.[12]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (125-129 °C) is a good indicator of purity.[13]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired isomer and detect any impurities.

  • HPLC/GC-MS: Can be used to determine the purity of the sample and identify any byproducts by their retention times and mass spectra.[14]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (NO₂, SO₂, C-Cl).

Visualizing the Reaction and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key concepts.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 4-chlorophenyl methyl sulfone 4-chlorophenyl methyl sulfone This compound This compound 4-chlorophenyl methyl sulfone->this compound Desired Reaction (Low Temperature) Isomeric Byproducts Isomeric Byproducts 4-chlorophenyl methyl sulfone->Isomeric Byproducts Side Reaction (Poor Temp. Control) Oxidation Byproducts Oxidation Byproducts 4-chlorophenyl methyl sulfone->Oxidation Byproducts Side Reaction (High Temperature) HNO3 / H2SO4 HNO3 / H2SO4 HNO3 / H2SO4->this compound HNO3 / H2SO4->Isomeric Byproducts Over-nitration Products Over-nitration Products HNO3 / H2SO4->Over-nitration Products HNO3 / H2SO4->Oxidation Byproducts This compound->Over-nitration Products Side Reaction (Excess Nitrating Agent/Time) Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis reaction Nitration of 4-chlorophenyl methyl sulfone start->reaction workup Aqueous Work-up (Quench on ice) reaction->workup analysis Analyze Crude Product (TLC, HPLC, NMR) workup->analysis pure Pure Product (>98%) analysis->pure impure Impure Product analysis->impure isomers Isomeric Byproducts? - Lower Temperature - Slower Addition impure->isomers Yes over_nitration Over-nitration? - Reduce Nitrating Agent - Shorter Reaction Time impure->over_nitration Yes oxidation Oxidation/Tars? - Strict Temp. Control (0-5°C) - Monitor Reaction Closely impure->oxidation Yes purification Purification (Recrystallization or Chromatography) isomers->purification over_nitration->purification oxidation->purification purification->pure

Caption: Troubleshooting workflow for synthesis and purification.

References

  • Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • National Center for Biotechnology Information. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]

  • University of Calgary. Electrophilic Aromatic Substitution. [Link]

  • Brainly.in. (2024). Relationship between chlorosulphonation and nitration. [Link]

  • Sarthaks eConnect. (2021). Explain the following substitution reactions of chlorobenzene : (1) Halogenation (2) Nitration (3) Sulphonation. [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • YouTube. (2024). Halogen Derivatives 19: Chlorination Nitration sulfonation n Friedel crafts of chlorobenzene. [Link]

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  • YouTube. (2023). Nitration of Aromatic Compounds. [Link]

  • RSC Publishing. (2014). Direct oxidative nitration of aromatic sulfonamides under mild conditions. [Link]

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  • SIELC Technologies. Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Google Patents. (1982). Process for preparing bis-(4-chloro-3-nitrophenyl).
  • DiVA portal. Bis(4-chlorophenyl) sulfone and PCB methyl sulfone metabolites. [Link]

  • National Center for Biotechnology Information. (1998). An Integrated Analytical Method for Determination of Polychlorinated Aryl Methyl Sulfone Metabolites and Polychlorinated Hydrocarbon Contaminants in Biological Matrices. [Link]

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  • SIELC Technologies. Separation of 4-Chlorophenyl methyl sulfone on Newcrom R1 HPLC column. [Link]

  • ChemSigma. 97-07-4 this compound. [Link]

  • National Center for Biotechnology Information. (1983). Metabolism of 4-chlorophenyl Methyl Sulfide and Its Sulfone Analog in Cattle and Sheep. [Link]

  • National Center for Biotechnology Information. Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. [Link]

  • Google Patents. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. (2016). Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity. [Link]

  • ResearchGate. Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents. [Link]

  • ResearchGate. The nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols ; the formation of substituted Cyclohex-3-enones. [Link]

  • National Center for Biotechnology Information. Mass Spectrometric Methods for the Analysis of Chlorinated and Nitrated Isoflavonoids: A Novel Class of Biological Metabolites. [Link]

  • ResearchGate. Nitration of isomeric (chlorophenyl)azasydnones. [Link]

  • Google Patents. (1985). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (1984).
  • National Center for Biotechnology Information. (2021). Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study. [Link]

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Troubleshooting guide for 4-Chloro-3-nitrophenyl methyl sulfone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-nitrophenyl methyl sulfone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity is paramount for successful experimental outcomes.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental chemistry behind each recommendation.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purity of Starting Material

Question: I am synthesizing this compound via nitration of 4-chlorophenyl methyl sulfone and my yields are low with colored impurities. What am I doing wrong?

Answer: This is a common issue that typically points to inadequate temperature control during the nitration sequence. The reaction of 4-chlorophenyl methyl sulfone with a nitrating mixture (e.g., nitric acid and sulfuric acid) is highly exothermic.

  • Causality: If the temperature rises above the optimal range (typically kept below 25°C), you risk the formation of dinitrated byproducts and other side reactions, which often result in colored impurities and a lower yield of the desired product.[4] The strong acid mixture can also promote decomposition at elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Pre-cool the sulfuric acid and the starting sulfone in an ice bath before beginning the dropwise addition of nitric acid.

    • Slow Addition: Add the nitric acid very slowly, ensuring the internal temperature does not exceed 25°C.[4]

    • Efficient Stirring: Ensure vigorous stirring throughout the addition to dissipate heat and maintain a homogenous reaction mixture.

    • Work-up: Quench the reaction by pouring it slowly onto a large amount of crushed ice with stirring. This precipitates the product while keeping the aqueous solution cold, minimizing hydrolysis of any unreacted reagents.[4][5] A pure product should be a white to light-yellow solid.[6]

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine nucleophile is sluggish and fails to go to completion. How can I improve the reaction rate?

Answer: The reactivity of this compound in SNAr reactions is governed by the powerful electron-withdrawing effects of the nitro (-NO₂) and sulfone (-SO₂CH₃) groups.[1] These groups are positioned ortho and para, respectively, to the chlorine leaving group, which is the ideal orientation to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[7][8] However, several factors can still lead to slow reactions.

  • Causality & Optimization:

    • Solvent Choice: SNAr reactions proceed best in polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving it more "naked" and nucleophilic. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Temperature: While higher temperatures generally increase reaction rates, they can also lead to decomposition. A typical starting point is room temperature, with gradual heating to 80-120°C if the reaction is slow. Monitor for byproduct formation by TLC.

    • Base: If you are using an amine that is not a strong base itself (e.g., an aniline derivative) or an amine salt, a non-nucleophilic base (like K₂CO₃, Cs₂CO₃, or DIPEA) is often required to deprotonate the amine or neutralize the HCl generated in situ. Base catalysis can be crucial for reactions involving amine nucleophiles.[9]

    • Nucleophile Strength: The inherent nucleophilicity of your attacking species is a key driver. If possible, using a stronger nucleophile or increasing its concentration can accelerate the reaction.

Diagram 1: SNAr Mechanism Visualization

The following diagram illustrates the addition-elimination mechanism for an SNAr reaction on this compound, highlighting the stabilizing role of the electron-withdrawing groups.

Troubleshooting_SNAr start Low Yield in SNAr Reaction q1 Is starting material fully consumed (by TLC/LCMS)? start->q1 q2 Are there multiple spots on TLC? q1->q2 Yes q3 Reaction is incomplete. Increase reaction time or temperature? q1->q3 No a1_yes Yes a1_no No res1 Issue is likely work-up/purification loss. Optimize extraction pH and chromatography. q2->res1 No res2 Side reactions occurring. Lower temperature, check nucleophile/base stability. q2->res2 Yes q4 Is solvent polar aprotic (DMSO, DMF)? q3->q4 a2_yes Yes a2_no No res3 Switch to a polar aprotic solvent. q4->res3 No q5 Is a suitable base present (if needed)? q4->q5 Yes a4_yes Yes a4_no No q5->res2 Consider other factors: - Nucleophile concentration - Reagent purity res4 Add a non-nucleophilic base (e.g., K₂CO₃). q5->res4 No a5_yes Yes a5_no No

Caption: Decision tree for diagnosing SNAr reaction failures.

Section 3: Reduction of the Nitro Group

Question: I need to reduce the nitro group to an amine. I tried catalytic hydrogenation with Pd/C, but I'm losing the chlorine atom. What is a better method?

Answer: This is a classic chemoselectivity problem. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient for nitro group reduction but is also notorious for causing dehalogenation (removal of Cl, Br, I) on aromatic rings. [10]

  • Causality: The palladium catalyst can facilitate the hydrogenolysis of the C-Cl bond, leading to the undesired dechlorinated aniline byproduct. While catalysts like Raney Nickel are sometimes less prone to dehalogenation, the risk remains. [10]

  • Recommended Methods: For a clean reduction that preserves the chlorine substituent, metal-acid systems are far more reliable.

    • Tin(II) Chloride (SnCl₂): This is one of the most dependable methods. [10]It offers excellent chemoselectivity, leaving the C-Cl bond intact. The primary drawback is the work-up, which involves removing tin salts.

    • Iron (Fe) in Acid: Using iron powder in acetic acid or with ammonium chloride is a cost-effective and green alternative. [10][11]It is generally very selective for the nitro group.

Table 1: Comparison of Nitro Group Reduction Methods for this compound

Method Pro Con Recommendation
H₂ / Pd/C High efficiency, clean byproducts (H₂O) High risk of dehalogenation (loss of Cl) [10] Not Recommended
H₂ / Raney Ni Effective for nitro reduction Lower, but still present, risk of dehalogenation [10] Use with caution; monitor by LCMS
SnCl₂ • 2H₂O Excellent chemoselectivity, C-Cl bond is safe [10][11] Work-up can be cumbersome due to tin salts Highly Recommended

| Fe / Acid (AcOH or NH₄Cl) | Excellent chemoselectivity, inexpensive, environmentally benign [11]| Reaction can be heterogeneous and require heat | Highly Recommended |

Protocol 1: Chemoselective Nitro Group Reduction using Tin(II) Chloride

This protocol provides a reliable method for converting this compound to 4-chloro-3-aminophenyl methyl sulfone without dehalogenation.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: a. Cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. b. Add ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 3M sodium hydroxide (NaOH) with vigorous stirring until the aqueous layer is basic (pH > 8). This will precipitate tin salts as tin hydroxide. c. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. [11] d. Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Diagram 3: Workflow for Chemoselective Nitro Reduction

Nitro_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve Substrate in EtOH/EtOAc add_reagent Add SnCl₂·2H₂O (4-5 eq) start->add_reagent heat Stir at RT or 50-60°C (Monitor by TLC) add_reagent->heat quench Basify with NaHCO₃(aq) to precipitate tin salts heat->quench filter Filter through Celite® Wash with EtOAc quench->filter extract Separate organic layer, wash with brine filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purification (Chromatography or Recrystallization) dry->purify

Caption: Step-by-step workflow for nitro reduction using SnCl₂.

Section 4: Safety and Handling

Question: What are the primary safety concerns when working with this compound?

Answer: Based on available Safety Data Sheets (SDS), this compound should be handled with care, employing standard laboratory personal protective equipment (PPE).

  • Hazards: It is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation. [12]* Handling Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust. Handle the solid carefully.

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. [12][13] * Store the container tightly closed in a dry, cool, and well-ventilated place. [12] Table 2: Physical and Safety Data

      Property Value Reference
      Molecular Formula C₇H₆ClNO₄S [12]
      Molecular Weight 235.64 g/mol [12]
      Appearance White to light yellow crystalline powder [6]
      Melting Point 119-120 °C [12]

      | Hazard Statements | H302, H312, H315, H319 | [12]|

References

  • Reduction of Nitro Groups. (2018). Master Organic Chemistry. [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. PrepChem.com. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Chloro-3-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a versatile compound, its applications are prominent in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during its synthesis, ensuring high yield and purity.

I. Reaction Overview: The Nitration of 4-Chlorophenyl methyl sulfone

The most common and efficient synthesis of this compound involves the electrophilic nitration of 4-chlorophenyl methyl sulfone. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_nitrating Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 25°C) dissolve_sm Dissolve 4-Chlorophenyl methyl sulfone in H₂SO₄ dissolve_sm->add_nitrating react Stir at 25°C (approx. 2 hours) add_nitrating->react precipitate Pour Reaction Mixture into Ice Water react->precipitate filtrate Filter the Precipitate precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry end_product end_product dry->end_product Final Product: 4-Chloro-3-nitrophenyl methyl sulfone

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Ensure the reaction is stirred for the recommended duration (typically 2 hours) after the addition of the nitrating mixture.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if possible.[5]

  • Loss of Product During Workup:

    • Cause: The product, while sparingly soluble in cold water, may have some solubility, leading to losses during precipitation and washing. Using an excessive amount of water or washing with water that is not sufficiently cold can exacerbate this.

    • Solution: Use a sufficient amount of ice in the water to ensure the precipitation occurs at or near 0°C. Use minimal amounts of ice-cold water for washing the filtered product.

  • Suboptimal Temperature Control:

    • Cause: If the temperature rises significantly above 25°C during the addition of the nitrating mixture, it can lead to the formation of side products and decomposition, thereby reducing the yield of the desired product.

    • Solution: Add the nitrating mixture slowly and dropwise while vigorously stirring the reaction mixture in an ice bath to effectively dissipate the heat generated.

Troubleshooting Flowchart for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Was the reaction monitored for completion (e.g., TLC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_temp Was the temperature strictly controlled (< 25°C) during addition? check_completion->check_temp Yes extend_time Action: Extend reaction time and/or re-evaluate temperature. incomplete->extend_time temp_issue Poor Temperature Control check_temp->temp_issue No check_workup Was the workup performed with ice-cold water? check_temp->check_workup Yes improve_cooling Action: Use an ice bath and slower, dropwise addition. temp_issue->improve_cooling workup_loss Product Loss During Workup check_workup->workup_loss No end end check_workup->end Yes (Investigate starting material purity) optimize_workup Action: Ensure precipitation at ~0°C and use minimal ice-cold water for washing. workup_loss->optimize_workup

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: The final product is off-white or yellow, not a white powder as expected. What are the impurities, and how can I obtain a purer product?

Answer:

The appearance of a colored product indicates the presence of impurities, which can often be nitrated by-products or residual starting materials.

Potential Causes & Solutions:

  • Formation of Di-nitro Isomers:

    • Cause: Harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent, can lead to the formation of dinitrated species (e.g., 4-chloro-2,5-dinitrophenyl methyl sulfone). These are often yellow in color.

    • Solution: Maintain strict temperature control. Use the stoichiometric amount of nitric acid or a slight excess, but avoid a large excess.

  • Presence of Colored Impurities from Starting Materials:

    • Cause: Impurities in the starting 4-chlorophenyl methyl sulfone can undergo nitration to produce colored by-products.

    • Solution: Ensure the purity of the starting material before beginning the reaction. Recrystallization of the starting material may be necessary if its purity is in doubt.

  • Residual Nitric Acid:

    • Cause: Inadequate washing of the final product can leave traces of nitric acid, which can contribute to a yellowish hue.

    • Solution: Thoroughly wash the filtered product with cold water until the washings are neutral to pH paper.

Purification Strategy:

If you have an impure, colored product, recrystallization is the most effective method for purification.

Solvent System for Recrystallization
Ethanol
Isopropanol
Acetic Acid

Note: The choice of solvent may require some small-scale trials to find the optimal system that provides good recovery and high purity.

Question 3: During the workup, the product oiled out instead of precipitating as a solid. Why did this happen, and what should I do?

Answer:

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.

Potential Causes & Solutions:

  • High Temperature During Precipitation:

    • Cause: If the reaction mixture is added to water that is not sufficiently cold, the product's melting point (124.2-125.1°C) may be exceeded locally, or its solubility may be too high to allow for crystallization.[4]

    • Solution: Pour the reaction mixture slowly into a vigorously stirred slurry of ice and water. This ensures rapid cooling and promotes the formation of a fine precipitate.

  • Presence of Impurities:

    • Cause: Impurities can depress the melting point of the product, favoring the formation of an oil.

    • Solution: If the product has oiled out, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If this fails, the oil can be separated, dissolved in a suitable solvent, and the solution can be cooled slowly to promote crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a solvent for the 4-chlorophenyl methyl sulfone. Second, and more importantly, it is a catalyst that protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the electrophile that nitrates the aromatic ring.

Q2: Can I use a different nitrating agent? A2: While the HNO₃/H₂SO₄ system is standard, other nitrating agents could potentially be used. However, this would require significant optimization of the reaction conditions. For this specific transformation, the mixed acid system is well-established and provides high yields.

Q3: How critical is the order of addition of reagents? A3: The order of addition is critical. The 4-chlorophenyl methyl sulfone should first be dissolved in the sulfuric acid. The nitric acid is then added slowly to this solution. This ensures that the nitronium ion is generated in the presence of the substrate, allowing for a controlled reaction.

Q4: What are the main safety precautions for this reaction? A4: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn. The addition of the nitrating mixture is exothermic and requires careful temperature control to prevent the reaction from running away.

IV. Detailed Experimental Protocol

This protocol is a baseline for achieving high yield and purity.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 24 mL of concentrated sulfuric acid.

  • Dissolution: Cool the flask in an ice bath and slowly add 11.3 g of 4-chlorophenyl methyl sulfone while stirring until it is completely dissolved.

  • Nitration: While maintaining the temperature below 25°C, add 6 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30-45 minutes.[4]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at 25°C for 2 hours.

  • Workup: Slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice with constant stirring. A white precipitate will form.

  • Purification: Allow the mixture to stand until it reaches room temperature, then collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold water until the filtrate is neutral.

  • Drying: Dry the white, powdery solid under vacuum to a constant weight. The expected melting point is in the range of 124-129°C.[4][6]

Table of Optimized Reaction Conditions:

ParameterRecommended ConditionRationale
Temperature < 25°C during addition, then 25°CMinimizes side product formation and ensures a controlled reaction rate.
Reaction Time 2 hours post-additionAllows the reaction to proceed to completion for maximum yield.[4]
Solvent/Catalyst Concentrated H₂SO₄Acts as a solvent and catalyst for the generation of the nitronium ion.
Workup Precipitation in ice waterEnsures rapid and efficient precipitation of the product while minimizing solubility losses.[4]

V. References

  • SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl). (n.d.). Google Patents. Retrieved from

  • Reaction conditions for optimization. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound | 97-07-4. (n.d.). J&K Scientific. Retrieved from [Link]

  • 4,4'-diaminodiphenylsulfone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Optimization of reaction conditionsa. (n.d.). ResearchGate. Retrieved from [Link]

  • 97-07-4 this compound. (n.d.). King-Pharm. Retrieved from [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents. Retrieved from

  • Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024, October 2). Reddit. Retrieved from [Link]

  • Preparation of 4-chloro-3-nitrobenzenesulfonic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (2023, March 22). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who utilize 4-Chloro-3-nitrophenyl methyl sulfone in their work. This document details the known stability profile, recommended storage protocols, and potential degradation pathways. Furthermore, it outlines standardized experimental protocols for stability assessment and provides visualizations for key concepts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C. The container should be tightly sealed to prevent moisture ingress and stored in a dark place to avoid photodegradation. For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to minimize oxidative degradation.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A change in color, typically to a more yellowish or brownish hue, can be an initial indicator of degradation. This is often due to exposure to light, elevated temperatures, or chemical incompatibility. It is crucial to investigate any color change before using the compound in an experiment.

Q3: Can I store this compound at room temperature for short periods?

While generally stable, prolonged storage at room temperature is not recommended as it can accelerate potential degradation pathways. For daily use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation, and to return it to refrigerated storage as soon as possible.

Q4: What are the primary degradation products I should be aware of?

Based on the structure of this compound, the most probable degradation pathways involve hydrolysis of the chloro group and reduction of the nitro group. This would lead to the formation of 4-hydroxy-3-nitrophenyl methyl sulfone and 4-chloro-3-aminophenyl methyl sulfone, respectively.

Q5: How can I check the purity of my stored this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your compound and detect any degradation products. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is a good starting point for method development.

Troubleshooting Guide: Investigating Degradation

If you suspect that your this compound has degraded, follow this systematic troubleshooting guide to identify the cause and prevent future occurrences.

Step 1: Visual Inspection and Documentation
  • Observation: Carefully observe the physical appearance of the compound. Note any changes in color, texture (e.g., clumping), or odor.

  • Documentation: Record the lot number, date of receipt, storage conditions (temperature, humidity if monitored), and the date the observations were made. Take a photograph to document the visual change.

Step 2: Review of Storage and Handling Procedures
  • Storage Conditions: Verify that the compound has been consistently stored at the recommended 2-8°C. Check temperature logs if available.

  • Container Integrity: Ensure the container cap is tightly sealed. Inspect the container for any cracks or damage that could compromise the seal.

  • Light Exposure: Confirm that the compound has been stored in a dark location or in a light-resistant container.

  • Inert Atmosphere: If long-term storage is a concern, verify if an inert gas blanket was used.

  • Handling Practices: Review handling procedures. Was the container allowed to equilibrate to room temperature before opening to prevent moisture condensation?

Step 3: Analytical Purity Assessment
  • Purpose: To quantitatively determine the purity of the compound and identify potential degradation products.

  • Recommended Method: A stability-indicating reverse-phase HPLC method.

  • Starting Point for HPLC Method Development:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase.

Step 4: Identification of Degradation Products (If Necessary)

If significant degradation is detected via HPLC, identifying the degradation products can provide insight into the degradation pathway.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the degradation products, which can help in postulating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), ¹H and ¹³C NMR can provide detailed structural information.

Troubleshooting Workflow Diagram

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Action start Suspected Degradation (e.g., color change) visual Step 1: Visual Inspection & Documentation start->visual review Step 2: Review Storage & Handling Procedures visual->review analytical Step 3: Analytical Purity Assessment (HPLC) review->analytical identify Step 4: Identify Degradants (LC-MS, NMR) analytical->identify Degradation Detected ok Compound is within specification. Continue use. analytical->ok Purity Acceptable corrective Implement Corrective Actions (e.g., discard old stock, revise SOPs) identify->corrective G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation prep_mobile Prepare Mobile Phases (A: Aqueous, B: Organic) hplc_setup Set Up HPLC System (Column, Temp, Flow Rate) prep_mobile->hplc_setup prep_std Prepare Standard Solution (0.1 mg/mL) inject Inject Standard & Sample prep_std->inject prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->inject hplc_setup->inject run_gradient Run Gradient Program inject->run_gradient acquire_data Acquire Chromatograms run_gradient->acquire_data analyze Identify Peaks & Integrate Area acquire_data->analyze calculate Calculate Purity & Identify Potential Degradants analyze->calculate

Technical Support Center: Purification of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis who are encountering challenges in the purification of this critical intermediate. As a compound with significant applications in pharmaceuticals and material science, achieving high purity is paramount for successful downstream applications.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Understanding the Core Purification Challenges

The primary challenges in purifying this compound stem from the impurities generated during its synthesis. The electrophilic character of the molecule, which makes it a valuable synthetic intermediate, also predisposes it to certain side reactions.[1] The most common impurities include:

  • Isomeric Byproducts: The nitration of the precursor can lead to the formation of various isomers, which often have very similar physical properties to the desired product, making separation difficult.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Hydrolysis Products: Although sulfones are generally stable, precursor molecules like sulfonyl chlorides are susceptible to hydrolysis, which can introduce acidic impurities.[3][4]

  • Decomposition Products: At elevated temperatures, nitrophenyl sulfones can undergo thermal degradation.[5][6]

The key to successful purification lies in selecting a method that effectively exploits the subtle differences in polarity, solubility, and other physical properties between the target compound and these impurities.

Troubleshooting and FAQ Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Recrystallization is often the first line of defense for purifying solid organic compounds.[7] The goal is to find a solvent in which the target compound has high solubility at an elevated temperature and low solubility at room or lower temperatures.[7]

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The oily layer often solidifies into an amorphous mass, trapping impurities.

  • Causality: The melting point of this compound is in the range of 123-127 °C.[8] If you are using a high-boiling point solvent, the compound may be melting rather than dissolving.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to see if the oil dissolves.

    • Lower the Temperature: If the compound has melted, you may need to switch to a lower-boiling point solvent.

    • Change the Solvent System: Use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid (cloudy). Reheat to get a clear solution, and then allow it to cool slowly. For nitroaryl compounds, a combination of an alcohol (like ethanol) and water, or an ester/ether and a hydrocarbon (like ethyl acetate/hexane), can be effective.[9]

Q2: I've tried several solvents, but I can't find a suitable one for recrystallization. What's the strategy for solvent selection?

A2: A systematic approach is key. The principle of "like dissolves like" is a good starting point. Given the presence of polar nitro and sulfone groups, as well as a less polar chlorophenyl ring, a solvent of intermediate polarity is often a good choice.

  • Recommended Screening Solvents:

    • Alcohols: Ethanol or isopropanol are often good choices for nitroaryl compounds.[9]

    • Esters: Ethyl acetate.

    • Ketones: Acetone.

    • Aromatic Hydrocarbons: Toluene.

    • Chlorinated Solvents: Dichloromethane (use with caution due to its volatility).

    • Non-polar Solvents: Hexane or petroleum ether (more likely to be used as the "poor" solvent in a solvent pair).[10]

  • Experimental Workflow for Solvent Screening:

    • Place a small amount of your crude solid (20-30 mg) in a test tube.

    • Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too good for recrystallization.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe if crystals form.

    Data Presentation: Solvent Screening Guide

Solvent ClassExample(s)Expected Solubility for this compoundPotential Use
AlcoholsEthanol, IsopropanolSparingly soluble at RT, soluble when hotPrimary recrystallization solvent
EstersEthyl AcetateSoluble"Good" solvent in a pair
KetonesAcetoneSoluble"Good" solvent in a pair
HydrocarbonsHexane, HeptaneInsoluble"Poor" solvent in a pair
WaterWaterInsoluble"Poor" solvent with a miscible organic solvent

Q3: After recrystallization, my product purity has not significantly improved. What is the likely cause?

A3: This usually indicates that the primary impurity has very similar solubility properties to your target compound. This is a common problem with isomeric impurities.

  • Causality: Isomers of this compound will have very similar polarities and molecular weights, leading to comparable solubilities in many solvents.

  • Troubleshooting Steps:

    • Iterative Recrystallization: Sometimes, multiple recrystallization steps are necessary. However, this will lead to a significant loss of yield.

    • Switch to a Different Technique: If recrystallization is ineffective, column chromatography is the next logical step as it separates based on differences in adsorption to a stationary phase, which can often resolve isomers that co-crystallize.

Column Chromatography Issues

Column chromatography provides a higher degree of separation for complex mixtures.[11]

Q1: How do I choose the right solvent system (eluent) for column chromatography?

A1: The choice of eluent is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Principle: You are looking for a solvent system that provides good separation between your target compound and its impurities. The ideal Retention Factor (Rf) for your target compound on a TLC plate is between 0.25 and 0.35.

  • Step-by-Step Methodology for TLC Analysis:

    • Prepare your sample: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the TLC plate: Use a capillary tube to spot the sample onto a silica gel TLC plate.

    • Develop the plate: Place the TLC plate in a chamber containing a potential eluent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • Visualize: Check the plate under a UV lamp. The different spots correspond to different compounds in your mixture.

    • Optimize: Adjust the ratio of the polar to non-polar solvent until you achieve clear separation of the spots, with your target compound having an Rf of ~0.3. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.

    Mandatory Visualization: TLC to Column Chromatography Workflow

    TLC_to_Column cluster_TLC TLC Analysis cluster_Decision Optimization cluster_Column Column Chromatography TLC_Start Dissolve Crude Sample TLC_Spot Spot on Silica Plate TLC_Start->TLC_Spot TLC_Develop Develop in Solvent System (e.g., Hexane:EtOAc) TLC_Spot->TLC_Develop TLC_Visualize Visualize under UV TLC_Develop->TLC_Visualize TLC_Rf Calculate Rf Values TLC_Visualize->TLC_Rf Decision Is Rf of Target ~0.3 and separation good? TLC_Rf->Decision Decision->TLC_Develop No, adjust solvent ratio Column_Prep Prepare Column with Silica Gel Decision->Column_Prep Yes Column_Load Load Sample Column_Prep->Column_Load Column_Elute Elute with Optimized Solvent System Column_Load->Column_Elute Column_Collect Collect Fractions Column_Elute->Column_Collect

    Caption: Workflow for developing a column chromatography method using TLC.

Q2: My compounds are not separating well on the column, even with the optimized eluent from TLC.

A2: This can happen for several reasons, often related to the column packing or loading technique.

  • Troubleshooting Steps:

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to poor separation (channeling).

    • Sample Loading: The sample should be loaded onto the column in the most concentrated form possible and in a narrow band. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and carefully add it to the top of the silica gel.

    • Eluent Polarity: If the compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity.

    • Consider a Different Stationary Phase: While silica gel is standard, for very difficult separations, other stationary phases like alumina or reverse-phase silica could be explored. A reverse-phase HPLC method has been described for a similar isomer, which could be scaled up to preparative chromatography if necessary.[12]

Purity Analysis

Q1: How can I be sure that my final product is pure and that I have removed the isomeric impurities?

A1: A combination of analytical techniques is the most reliable approach.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity. Impure compounds tend to melt over a broader and lower temperature range.

  • Chromatography (TLC/GC/HPLC): A single spot on a TLC plate in multiple eluent systems or a single peak in a GC or HPLC chromatogram suggests high purity. HPLC is particularly powerful for quantifying purity.[12]

  • NMR Spectroscopy: Proton NMR (¹H NMR) is an excellent tool for identifying isomeric impurities.[13] The aromatic protons of different isomers will have distinct chemical shifts and coupling patterns. The absence of signals corresponding to known impurities is a strong confirmation of purity.

    Mandatory Visualization: Purification and Analysis Workflow

    Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, MP) Recrystallization->Purity_Check1 Column_Chrom Column Chromatography Purity_Check1->Column_Chrom Impure Pure_Product Pure Product Purity_Check1->Pure_Product Pure Purity_Check2 Purity Check (TLC, MP, HPLC, NMR) Column_Chrom->Purity_Check2 Purity_Check2->Pure_Product Pure Repurify Repurify or change method Purity_Check2->Repurify Impure

    Caption: Decision workflow for the purification and analysis of the target compound.

References

  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 895-898. [Link]

  • ResearchGate. (n.d.). Thermal degradation mechanisms involving diphenyl sulfone units. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SMART LEARNING FOR ALL. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • J&K Scientific. (n.d.). This compound | 97-07-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Retrieved from [Link]

  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • ChemSigma. (n.d.). 97-07-4 this compound. Retrieved from [Link]

  • Spectrabase. (n.d.). (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone-Optional[1H NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(7), 762. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4). This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and procedural guidance for the purification of this critical synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, obtaining high-purity this compound is paramount for successful downstream applications.[1][2][3] This guide is structured in a practical question-and-answer format to directly address challenges encountered during laboratory work.

Part 1: Compound Profile & Impurity Analysis

This section addresses the fundamental properties of the compound and the common purity-related questions that arise before undertaking a purification protocol.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of your compound is the first step in designing an effective purification strategy. Key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 97-07-4[4][5]
Molecular Formula C₇H₆ClNO₄S[4][5]
Molecular Weight 235.64 g/mol [4][5]
Appearance White to light yellow solid/powder[2][6]
Melting Point 119-127 °C[4][5][6]
Solubility Slightly soluble in DMSO and Methanol.[5] Soluble in hot ethanol.[4]
Density ~1.5 g/cm³[4][5]
Q2: What are the most likely impurities in a crude sample of this compound?

Impurities typically arise from the synthetic route used. A common synthesis involves the nitration of 4-chlorophenyl methyl sulfone. Based on this, potential impurities include:

  • Unreacted Starting Material: Residual 4-chlorophenyl methyl sulfone.

  • Regioisomers: The nitration of an aromatic ring can produce isomeric byproducts. The primary regioisomeric impurity would be 2-chloro-3-nitrophenyl methyl sulfone , formed by nitration at the alternative ortho position to the sulfone group.

  • Over-nitrated Products: Dinitro-derivatives may be present if the reaction conditions are too harsh.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitration mixture can persist after initial workup. A patent for a similar compound, bis-(4-chloro-3-nitrophenyl) sulfone, highlights the use of a nitrating mixture of nitric and sulfuric acids.[7]

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Q3: How can I quickly assess the purity of my crude sample?

Before committing to a large-scale purification, a quick purity assessment is crucial.

  • Melting Point Analysis: This is a fast and effective technique. A pure compound will exhibit a sharp melting point range (typically < 2 °C).[8] Impurities will cause the melting point to depress and broaden. Compare your experimental value to the literature range of 119-127 °C.[4][5][6]

  • Thin-Layer Chromatography (TLC): TLC is invaluable for visualizing the number of components in your mixture. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). A pure compound should ideally show a single spot. The presence of multiple spots confirms impurities and helps in developing conditions for column chromatography.[9]

Part 2: Purification Protocols & Troubleshooting

This section provides detailed, step-by-step guidance on the two primary methods for purifying this compound: Recrystallization and Column Chromatography.

Workflow: Choosing a Purification Method

The choice between recrystallization and column chromatography depends on the nature and quantity of impurities. This diagram outlines the decision-making process.

PurificationChoice Crude Crude Sample PurityCheck Assess Purity (TLC, Melting Point) Crude->PurityCheck Decision Impurity Profile? PurityCheck->Decision Recrystallize Recrystallization Decision->Recrystallize  Trace Impurities  (Similar Polarity) Chromatography Column Chromatography Decision->Chromatography Multiple Impurities (Different Polarities)   PureProduct Pure Product (Verify Purity) Recrystallize->PureProduct Chromatography->PureProduct

Caption: Decision tree for selecting the appropriate purification method.

A. Purification by Recrystallization

Recrystallization is a technique used to purify solids, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[10]

Q4: When is recrystallization the best choice?

Recrystallization is most effective when:

  • The desired compound is the major component of the crude solid (>85-90%).

  • The impurities have significantly different solubility profiles from the target compound in the chosen solvent (i.e., impurities are either very soluble or nearly insoluble in the hot solvent).

  • You are performing a final polishing step to remove trace amounts of contaminants.

Q5: Which solvents are recommended for the recrystallization of this compound?

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Based on literature and the compound's polarity, here are suitable candidates:

SolventRationale & CommentsBoiling Point (°C)
Ethanol (95%) Highly Recommended. Literature indicates it as a suitable solvent.[4] It readily dissolves the compound when hot and allows for good crystal recovery upon cooling.78
Isopropanol A good alternative to ethanol with a slightly higher boiling point, which can sometimes improve dissolution of less soluble materials.82
Methanol The compound is slightly soluble in methanol, suggesting it could work, but may require larger volumes or result in lower recovery compared to ethanol.[5]65
Toluene A non-polar option. May be useful if impurities are highly polar. Less common for this type of compound but can be effective.111

Note: Always perform a small-scale test with a few milligrams of your crude material to confirm solvent suitability before proceeding with the bulk sample.

Q6: Can you provide a step-by-step protocol for recrystallization?

This protocol is based on standard laboratory procedures for purifying solid organic compounds.[8][10]

Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

Protocol Steps:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. On a stirrer/hotplate, add the minimum amount of hot recrystallization solvent (e.g., ethanol) in portions until the solid just dissolves. Keep the solution at or near its boiling point.

  • (Optional) Decoloration: If the solution is highly colored due to persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used). The pre-warming prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent.

Recrystallization cluster_0 Hot Stage cluster_1 Cooling & Isolation Dissolve 1. Dissolve Crude in Min. Hot Solvent Charcoal 2. (Optional) Add Charcoal Dissolve->Charcoal HotFilter 3. Hot Filtration Charcoal->HotFilter Cool 4. Slow Cooling & Crystallization HotFilter->Cool Chill 5. Ice Bath Cool->Chill VacFilter 6. Vacuum Filtration Chill->VacFilter Wash 7. Wash with Cold Solvent VacFilter->Wash Dry 8. Dry Crystals Wash->Dry

Caption: Step-by-step workflow for the recrystallization process.

Q7: Troubleshooting Recrystallization
  • Problem: The compound won't dissolve in the hot solvent.

    • Cause & Solution: You may not have added enough solvent, or the solvent is inappropriate. Add more solvent in small portions. If it still doesn't dissolve, the chosen solvent may be unsuitable. Try a more polar or higher-boiling point solvent from the list.

  • Problem: No crystals form upon cooling.

    • Cause & Solution: The solution may not be saturated (too much solvent was added) or is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation.[8] If that fails, add a "seed" crystal from your crude material. As a last resort, boil off some of the solvent to increase the concentration and cool again.

  • Problem: The product "oils out" instead of crystallizing.

    • Cause & Solution: This occurs when the solution becomes saturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool again more slowly.

  • Problem: The final product is still colored.

    • Cause & Solution: The colored impurity has a similar solubility profile to your product. Repeat the recrystallization, ensuring you use the optional activated charcoal step to adsorb the colored impurities.

B. Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[9]

Q8: When should I use column chromatography?

Column chromatography is the method of choice when:

  • Recrystallization fails to remove impurities effectively.

  • The crude material contains multiple components, including significant amounts of byproducts (e.g., regioisomers).

  • The impurities have a polarity that is very similar to the product, making separation by solubility difficult.

  • A very high degree of purity (>99%) is required.

Q9: What stationary and mobile phases are recommended?
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard and most effective choice for a moderately polar compound like this compound.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is required. The ideal ratio should be determined by TLC analysis first.

    • Recommended System: Hexanes/Ethyl Acetate.

    • Starting Point: Begin developing your TLC with a 4:1 or 3:1 mixture of Hexanes:Ethyl Acetate.

    • Goal: Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35 . A lower Rf provides better separation on the column.[13]

Q10: Can you provide a step-by-step protocol for flash column chromatography?

Safety First: This procedure involves flammable solvents and fine silica powder. Work in a fume hood and wear all appropriate PPE. Avoid inhaling silica dust.

Protocol Steps:

  • Column Preparation: Secure a glass chromatography column vertically. Prepare a slurry of silica gel in the chosen non-polar solvent (hexanes). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Using a pipette, carefully apply this concentrated solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[13]

  • Elution: Carefully add the mobile phase (eluent) to the top of the column. Using gentle positive pressure (flash chromatography), begin eluting the solvent through the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates. Combine the fractions that contain only the pure desired compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Q11: Troubleshooting Column Chromatography
  • Problem: Poor separation (spots are too close on TLC/column).

    • Cause & Solution: The eluent is too polar. Reduce the proportion of the polar solvent (e.g., switch from 3:1 to 5:1 Hexanes:EtOAc). Using a longer column can also improve the separation of closely-eluting compounds. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can also be very effective.[13]

  • Problem: The compound won't elute from the column.

    • Cause & Solution: The eluent is not polar enough. Gradually increase the percentage of the polar solvent in your mobile phase.

  • Problem: The column cracks or channels.

    • Cause & Solution: This is often caused by improper packing or air bubbles. Ensure the silica is packed as a uniform slurry and never let the top of the silica bed run dry. Using dichloromethane can sometimes increase the risk of cracking due to its high density and vapor pressure.[13]

Part 3: Safety & Handling

Q12: What are the essential safety precautions when handling this compound?

This compound is a chemical that requires careful handling.

  • Hazard Profile: The compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[4][12]

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.[11] Ensure an eyewash station and safety shower are readily accessible.[12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[12][14]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[11]

    • Body Protection: Wear a lab coat.[11]

  • Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11]

Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any experimental work.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet. Retrieved from [Link]

  • SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl). (n.d.). Google Patents.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chaithanya, M. S. J., et al. (2012). N-(4-Chloro-3-nitrophenyl)succinamic acid. PMC - NIH. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4,4'-diaminodiphenylsulfone. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents.

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Side reactions to consider when using 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-nitrophenyl methyl sulfone (CAS 97-07-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and control the outcomes of your experiments.

This compound is a valuable building block, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity is dominated by the interplay of three key functional groups: a chloro leaving group, an activating nitro group, and a stabilizing methyl sulfone group. Understanding the specific roles of these groups is paramount to predicting and mitigating potential side reactions.

Frequently Asked Questions (FAQs)

Here we address the fundamental reactivity and properties of this compound.

Q1: What is the primary reactive site on this compound and what is the dominant reaction mechanism?

A: The primary reactive site is the carbon atom attached to the chlorine. The molecule is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , where the chloride ion acts as a leaving group and is displaced by a nucleophile.[4][5]

  • Causality: The aromatic ring is rendered electron-poor (electrophilic) by the strong electron-withdrawing effects of both the nitro group and the methyl sulfone group.[3][6] This electronic deficit makes the ring susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility.

Q2: What role do the nitro and sulfone groups play in the reaction?

A: Both are powerful electron-withdrawing groups that "activate" the ring for SNAr. Their specific placement is crucial:

  • Nitro Group (ortho to Chlorine): The nitro group is positioned to directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[7] When the nucleophile attacks the carbon bearing the chlorine, the negative charge is delocalized onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy of the reaction, making it much faster than it would be for an isomer with the nitro group in the meta position.[5]

  • Methyl Sulfone Group (para to Chlorine): The sulfone group also strongly withdraws electron density from the ring, further enhancing its electrophilicity.[8] While it is not positioned to directly delocalize the negative charge of the intermediate via resonance in the same way as the ortho-nitro group, its powerful inductive effect contributes significantly to the overall stability of the Meisenheimer complex.

Below is a diagram illustrating the SNAr mechanism and the stabilizing role of the activating groups.

Caption: SNAr mechanism via a stabilized Meisenheimer complex.

Q3: How stable is the methyl sulfone group under typical reaction conditions?

A: The sulfone functional group is exceptionally stable.[6][9] It is resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. In the context of SNAr, the sulfone group is almost always a spectator, serving only to activate the ring. Reactions like the Ramberg–Bäcklund, which involve the cleavage of sulfones, require extremely harsh conditions (e.g., strong base and heat) and are not a concern under typical synthetic protocols for this substrate.[6]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific issues you may encounter during your experiments, focusing on the causality and providing actionable solutions.

Problem 1: Incomplete Reaction or Low Yield of Desired SNAr Product
Probable Cause Scientific Rationale Recommended Solution & Protocol
A. Suboptimal Reaction Conditions The rate of SNAr reactions is highly dependent on the solvent, base, and temperature. Aprotic polar solvents (e.g., DMF, DMSO, NMP) are ideal as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive. A base is often required to deprotonate the nucleophile (e.g., an alcohol or amine) to increase its nucleophilicity.Optimization Protocol: 1. Solvent Choice: Ensure you are using a polar aprotic solvent. If solubility is an issue, consider NMP or sulfolane.2. Base Selection: Use a non-nucleophilic base if your nucleophile is an amine or alcohol. Common choices include K₂CO₃, Cs₂CO₃, or an organic base like DBU or DIPEA. The choice of base can significantly impact the reaction rate.3. Temperature: Gently heat the reaction. A starting point of 50-80 °C is common. Monitor by TLC or LC-MS to track the disappearance of the starting material.[10] Avoid excessive heat to prevent decomposition.
B. Poor Nucleophile Reactivity The nucleophile may not be strong enough to attack the electron-deficient ring efficiently. Steric hindrance on the nucleophile can also dramatically slow the reaction.Solution: 1. Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, ensure a stoichiometric amount of a suitable base is used to generate the more reactive alkoxide or thiolate in situ.2. Phase-Transfer Catalyst: For reactions with poor solubility or reactivity, consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the transport of the nucleophile to the substrate.
Problem 2: An Unexpected Amine-Containing Byproduct is Detected
Probable Cause Scientific Rationale Recommended Solution & Protocol
Unintended Reduction of the Nitro Group The nitro group is readily reduced to an amine under various conditions, including catalytic hydrogenation (e.g., H₂/Pd-C), or with metals in acid (e.g., Fe/HCl, SnCl₂).[11][12] Some nucleophiles or reagents can also act as reducing agents, especially at elevated temperatures. This side reaction is one of the most common pitfalls when working with nitroaromatics.Mitigation Protocol: 1. Reagent Scrutiny: Avoid common reducing agents. If your synthesis plan involves a subsequent reduction, perform it as a separate, controlled step after the SNAr is complete.2. Alternative Reagents: For selective reductions that are less likely to affect aryl halides, consider reagents like sodium sulfide (Na₂S) or specific catalytic systems if you need to reduce a nitro group elsewhere in the molecule without disturbing the chloro group.[12]3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar). This prevents potential side reactions with atmospheric components and minimizes oxidative degradation pathways that can sometimes be coupled with reductions.
Problem 3: Multiple Spots on TLC/LC-MS, Including Potential Isomers
Probable Cause Scientific Rationale Recommended Solution & Protocol
A. Isomeric Impurity in Starting Material The synthesis of this compound can sometimes produce small quantities of other regioisomers, such as 2-Chloro-3-nitrophenyl methyl sulfone or 4-Chloro-2-nitrophenyl methyl sulfone. These isomers will also undergo SNAr, leading to a mixture of isomeric products.Purity Verification Protocol: 1. Analytical Check: Before starting your reaction, verify the purity and identity of your starting material using ¹H NMR and LC-MS.2. Analytical Method: A reverse-phase HPLC method can be used to separate potential isomers. A typical method might use a C18 column with a mobile phase of acetonitrile and water, possibly with a formic acid modifier for MS compatibility.[13]3. Purification: If significant impurities are found, purify the starting material by recrystallization (e.g., from ethanol) or column chromatography.[14][15]
B. Hydrolysis of Chloro Group If the reaction is run in the presence of water with a strong base (e.g., NaOH, KOH), the hydroxide ion (OH⁻) can act as a competing nucleophile, leading to the formation of 4-hydroxy-3-nitrophenyl methyl sulfone.Solution: 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.2. Use of Carbonate Bases: Employ bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides. These are less hygroscopic and their conjugate acids are weaker, reducing the risk of side reactions.

Below is a troubleshooting workflow to help guide your decision-making process when encountering unexpected results.

Troubleshooting_Workflow Start Experiment Start CheckPurity Verify Purity of Starting Material (LC-MS, NMR) Start->CheckPurity RunReaction Run SₙAr Reaction CheckPurity->RunReaction Monitor Monitor Reaction (TLC, LC-MS) RunReaction->Monitor Complete Reaction Complete? Monitor->Complete Clean Clean Product Profile? Complete->Clean Yes TroubleshootYield Problem: Low Yield - Optimize Temp/Base/Solvent - Check Nucleophile Reactivity Complete->TroubleshootYield No Workup Workup & Purify Clean->Workup Yes TroubleshootByproducts Problem: Byproducts - Identify Structures (MS, NMR) - Check for Nitro Reduction - Check for Hydrolysis Clean->TroubleshootByproducts No

Caption: A logical workflow for troubleshooting common experimental issues.
References
  • J&K Scientific. (2006). This compound | 97-07-4. [Link]

  • Fiveable. Sulfone Definition - Organic Chemistry Key Term. [Link]

  • Reeves, J. T., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4349–4362. [Link]

  • Wikipedia. Sulfone. [Link]

  • ResearchGate. Selected syntheses and reactions of sulfones. [Link]

  • Reeves, J. T., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • Gowda, D. C., et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 40B, 75-77. [Link]

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. [Link]

  • Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.

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Scaling up the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone: potential issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are scaling up this important synthesis. This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, while straightforward in principle, presents several challenges upon scale-up that can impact yield, purity, and safety.

This guide provides in-depth, field-proven insights into the common synthetic routes and offers robust troubleshooting advice to help you navigate potential issues.

Core Synthesis Protocol

The most common and industrially viable route to this compound involves a two-step process:

  • Oxidation: Conversion of the precursor, 4-chlorophenyl methyl sulfide, to 4-chlorophenyl methyl sulfone.

  • Nitration: Electrophilic aromatic substitution on the sulfone to install the nitro group at the 3-position.

Below is a standard laboratory protocol. Subsequent sections will address potential deviations and troubleshooting for each stage.

Step-by-Step Experimental Protocol

Part A: Oxidation of 4-Chlorophenyl Methyl Sulfide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, charge 4-chlorophenyl methyl sulfide (1 equivalent) and a suitable solvent like glacial acetic acid.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aq. solution, ~2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C. Causality: This slow addition is critical to control the highly exothermic oxidation and prevent over-oxidation or side reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide spot is completely consumed. The intermediate sulfoxide may be visible.

  • Work-up: Pour the reaction mixture slowly into a beaker of ice water with stirring. The white solid product, 4-chlorophenyl methyl sulfone, will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product is typically of sufficient purity for the next step.

Part B: Nitration of 4-Chlorophenyl Methyl Sulfone

  • Reaction Setup: In a clean, dry three-necked flask, add concentrated sulfuric acid (H₂SO₄, ~3-4 volumes relative to the sulfone). Cool the acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the dried 4-chlorophenyl methyl sulfone from Part A in portions, maintaining the temperature below 10 °C. Stir until all the solid has dissolved. Causality: The sulfone group is a meta-director and deactivating, requiring strong acidic conditions to facilitate nitration.[3][4]

  • Nitrating Mixture: Prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, ~1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.

  • Nitration: Add the prepared nitrating mixture dropwise to the dissolved sulfone solution. The internal temperature must be strictly maintained between 0-10 °C. Causality: Precise temperature control is paramount to prevent the formation of dinitro isomers and other impurities.

  • Reaction: Stir the mixture at 0-10 °C for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC or HPLC to confirm the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mass onto a large volume of crushed ice with vigorous stirring. A pale yellow to white solid will precipitate.[5]

  • Isolation & Purification: Filter the solid precipitate, wash extensively with cold water until the washings are neutral (pH ~7), and then dry the product. Recrystallization from a suitable solvent like ethanol or isopropanol may be necessary to achieve high purity.

Visualizing the Synthesis Pathway

The following diagram illustrates the core two-step synthesis.

Synthesis_Pathway cluster_oxidation Step 1: Oxidation cluster_nitration Step 2: Nitration A 4-Chlorophenyl methyl sulfide B 4-Chlorophenyl methyl sulfone A->B H₂O₂ / Acetic Acid C 4-Chloro-3-nitrophenyl methyl sulfone B->C HNO₃ / H₂SO₄ (0-10 °C)

Caption: Core reaction scheme for synthesizing this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up.

Oxidation Stage Issues

Q1: My oxidation reaction is sluggish or incomplete, even after extended reaction time. What's wrong?

  • Probable Cause 1: Inactive Oxidant. Hydrogen peroxide solutions can degrade over time. Ensure you are using a fresh, properly stored bottle of H₂O₂. Its concentration can be verified by titration if necessary.

  • Probable Cause 2: Insufficient Temperature. While initial cooling is necessary to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40-50 °C) to proceed to completion, depending on the scale.

  • Solution: First, confirm the quality of your H₂O₂. If the reaction is still slow, after the initial controlled addition, allow the mixture to warm to room temperature and monitor by TLC. If it remains incomplete after several hours, consider gently heating the reaction mixture and continue monitoring.

Q2: My TLC shows the presence of both the desired sulfone and the intermediate sulfoxide. How do I drive the reaction to the sulfone?

  • Probable Cause: Insufficient Oxidant. The oxidation from sulfide to sulfone proceeds via a sulfoxide intermediate. If not enough oxidant is present, the reaction can stall at this stage.

  • Solution: Add an additional portion of hydrogen peroxide (e.g., 0.2-0.5 equivalents) to the reaction mixture at room temperature and continue stirring. Monitor by TLC until the sulfoxide spot disappears. Be mindful of a potential secondary exotherm upon adding more oxidant.

Nitration Stage Issues

Q1: The yield of my nitration reaction is low, and the crude product is an oily mixture instead of a solid.

  • Probable Cause 1: Temperature Excursion. This is the most common issue. If the temperature rises significantly above 10 °C during the addition of the nitrating mixture, side reactions, including the formation of dinitro and other isomeric byproducts, can occur. These impurities can lower the melting point of the final product, causing it to oil out.

  • Probable Cause 2: Incorrect Stoichiometry. Using a large excess of nitric acid can promote over-nitration.

  • Solution:

    • Strict Temperature Control: Ensure your cooling bath is robust (ice-salt or a chiller). Add the nitrating mixture very slowly, monitoring the internal temperature constantly. For larger scales, a jacketed reactor with controlled cooling is essential.

    • Stoichiometry Check: Carefully calculate and measure your reagents. Use only a slight excess of nitric acid (1.05-1.1 equivalents).

    • Work-up Technique: When quenching the reaction on ice, ensure the ice is in large excess and that stirring is highly efficient to dissipate heat rapidly. A slow, controlled quench is better than a rapid dump.

Q2: My final product purity is low, with multiple spots on TLC/HPLC. What are the likely impurities?

  • Probable Cause: Isomer Formation. The powerful sulfone group directs the incoming nitro group primarily to the meta position (C3). However, small amounts of the ortho isomer (2-nitro) can form, especially if the temperature is not well-controlled. Dinitration is also a possibility with excess nitrating agent or higher temperatures.

  • Solution:

    • Optimize Reaction Conditions: Adhere strictly to the 0-10 °C temperature range.

    • Purification: The key to removing these isomers is recrystallization. Ethanol, isopropanol, or mixtures of ethanol/water are often effective. Perform a solvent screen to find the optimal system that dissolves the product at high temperature but allows it to crystallize cleanly upon cooling, leaving impurities in the mother liquor. A purity check by HPLC or melting point is recommended. The melting point of pure this compound is approximately 124-127 °C.[5][6]

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis?

A: This synthesis involves highly corrosive and reactive chemicals.

  • Nitric and Sulfuric Acids: These are strong acids and oxidizers. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7][8][9][10] An eyewash station and safety shower must be readily accessible.[8] When mixing, always add acid to water (or the more concentrated acid to the less concentrated one) , never the other way around, to control the exothermic reaction.[9]

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely reactive. It should be prepared fresh, cooled before use, and added slowly to the reaction. It reacts violently with many organic materials.[7][11]

  • Quenching: The quenching of the reaction mass on ice is highly exothermic and releases acidic fumes. This must be done slowly, with efficient stirring, and in a well-ventilated fume hood.

Q: Can I use a different oxidizing agent for the first step?

A: Yes, other oxidants can be used, but each has its own advantages and disadvantages.

  • m-CPBA (meta-Chloroperoxybenzoic acid): Effective and clean, but more expensive and potentially hazardous on a large scale.

  • Oxone® (Potassium peroxymonosulfate): A versatile and relatively safe oxidant, often used in a biphasic system.

  • Catalytic Systems: Methods using catalysts like sodium tungstate with H₂O₂ are also reported and can be more efficient.[12] For scalability and cost-effectiveness, hydrogen peroxide remains a common choice.

Q: How do I confirm the structure and purity of my final product?

A: A combination of analytical techniques is recommended:

  • Melting Point: A sharp melting point in the expected range (124-127 °C) is a good indicator of purity.[6]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • HPLC (High-Performance Liquid Chromatography): The most effective method for quantifying purity and detecting isomeric impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (SO₂, NO₂, C-Cl).

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing issues during the nitration step.

Troubleshooting_Workflow Start Problem with Nitration Step Problem_Type What is the primary issue? Start->Problem_Type Low_Yield Check Temperature Logs Problem_Type->Low_Yield Low Yield / Oily Product Low_Purity Analyze by HPLC/TLC Problem_Type->Low_Purity Low Purity / Impurities Temp_Check Was T > 10°C? Low_Yield->Temp_Check Temp_Yes Cause: Side reactions (isomers, dinitration). Solution: Re-run with strict temperature control. Temp_Check->Temp_Yes Yes Temp_No Check Reagent Stoichiometry Temp_Check->Temp_No No Stoich_Check Excess HNO₃ used? Temp_No->Stoich_Check Stoich_Yes Cause: Over-nitration. Solution: Re-run with 1.05-1.1 eq. HNO₃. Stoich_Check->Stoich_Yes Yes Stoich_No Review Quench Procedure. Was it too fast? Stoich_Check->Stoich_No No Analysis_Result What impurities are seen? Low_Purity->Analysis_Result Isomers Cause: High temp or excess HNO₃. Solution: Optimize reaction conditions as per 'Low Yield' path. Analysis_Result->Isomers Isomers / Dinitro products Starting_Material Cause: Incomplete reaction. Solution: Increase reaction time or check nitrating agent quality. Analysis_Result->Starting_Material Unreacted Starting Material Purify Purification Strategy: Recrystallize from Ethanol or IPA. Monitor purity of fractions by HPLC. Isomers->Purify Starting_Material->Purify

Caption: A decision tree for troubleshooting common issues in the nitration step.

References

  • NITRIC ACID SAFETY . Columbia University Environmental Health & Safety. [Link]

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 Safety Data Sheet . Columbus Chemical. (2022-05-12). [Link]

  • Nitric Acid Safety Tips & Health Hazards . VelocityEHS. (2015-04-27). [Link]

  • What safety precautions should I take when handling nitric acid? . Quora. (2024-05-22). [Link]

  • Process for preparing bis-(4-chloro-3-nitrophenyl).
  • A reagent to access methyl sulfones . Nature Communications. (2025-01-29). [Link]

  • Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents . ResearchGate. [Link]

  • Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide . Organic & Biomolecular Chemistry. [Link]

  • Biocatalytic Oxidation of Sulfides to Sulfones . Oriental Journal of Chemistry. [Link]

  • Transformations of trichloromethyl-4-chlorophenyl sulfone into new compounds with potential pesticidal activity . ResearchGate. (2016-01-05). [Link]

  • This compound . Chongqing Chemdad Co., Ltd. [Link]

  • Sulfone synthesis by oxidation . Organic Chemistry Portal. [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents . ResearchGate. (2025-10-10). [Link]

  • What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene . Pearson. (2024-08-10). [Link]

  • A New Reagent to Access Methyl Sulfones . ChemRxiv. [Link]

  • 4,4'-diaminodiphenylsulfone . Organic Syntheses Procedure. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (2018-04-30). [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-3-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. Here, we address common issues in a practical, question-and-answer format, grounded in spectroscopic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why does the aromatic region of the ¹H NMR spectrum of this compound appear so complex and not like a simple set of doublets or triplets?

A1: The complexity arises because the three protons on the aromatic ring form a tightly coupled ABC spin system . In a 1,2,4-trisubstituted benzene ring like this one, all three aromatic protons are chemically non-equivalent and are coupled to each other. The presence of two strong electron-withdrawing groups (a nitro group and a sulfone group) and a halogen (chlorine) ensures that each proton has a unique electronic environment, leading to distinct chemical shifts.

The splitting pattern is not a simple first-order multiplet (like a doublet of doublets) because the differences in their chemical shifts (Δν) are not significantly larger than their coupling constants (J). This "second-order effect" results in a complex, leaning pattern of peaks that can be challenging to interpret at first glance. You will observe couplings between adjacent (ortho, ³J), meta (⁴J), and sometimes even para (⁵J) protons, further complicating the spectrum.[1][2][3][4]

Q2: I'm struggling to assign the three aromatic proton signals. What is a reliable method for unambiguous assignment?

A2: The most robust method for assigning these signals is to use two-dimensional (2D) NMR spectroscopy. A combination of ¹H-¹H COSY and ¹H-¹³C heteronuclear correlation experiments (HSQC and HMBC) will provide definitive connectivity information.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. In the aromatic region, you will see cross-peaks connecting all three aromatic protons, confirming they are part of the same spin system.[5][6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows you to identify which proton signal corresponds to which carbon signal.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for full assignment. It shows correlations between protons and carbons that are two or three bonds away. By observing the long-range correlations from the easily identifiable methyl sulfone protons, you can start to piece together the structure. For example, the methyl protons should show an HMBC correlation to the carbon of the sulfone group, which in turn is attached to the aromatic ring.

A systematic workflow combining these techniques allows for a confident and complete assignment of all proton and carbon signals.

Q3: The chemical shift of my methyl sulfone singlet is not always the same between experiments. What could be causing this variability?

A3: The chemical shift of the methyl sulfone protons can be sensitive to several experimental factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, especially for a polar molecule like this one. Aromatic solvents like benzene-d₆ can induce noticeable shifts compared to chloroform-d₃ due to anisotropic effects.[7]

  • Concentration: At higher concentrations, intermolecular interactions can cause slight changes in the electronic environment, leading to shifts in the observed resonances. It is always good practice to keep concentrations consistent if you are comparing spectra.

  • Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, which can also lead to minor chemical shift variations.

If you are seeing significant and inconsistent shifts, it may also be indicative of sample impurities. Always use high-purity solvents and ensure your sample is clean.

Q4: My ¹³C NMR spectrum is very weak, especially for the quaternary carbons. How can I improve the signal-to-noise ratio?

A4: This is a common issue, as ¹³C has a low natural abundance (about 1.1%) and quaternary carbons (those not attached to any protons) do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive during standard proton-decoupled experiments. Here are several ways to improve your ¹³C spectrum:

  • Increase the Number of Scans: The simplest solution is to acquire the spectrum for a longer period. The signal-to-noise ratio increases with the square root of the number of scans.

  • Optimize the Relaxation Delay (d1): Quaternary carbons often have longer relaxation times. The default relaxation delay in many standard experiments may not be sufficient for these carbons to fully relax between pulses, leading to signal attenuation. Increasing the relaxation delay (e.g., to 5-10 seconds) can significantly improve the signal intensity of quaternary carbons.

  • Use a More Concentrated Sample: A higher concentration of your compound will naturally lead to a stronger signal.

  • Consider DEPT Experiments: While DEPT (Distortionless Enhancement by Polarization Transfer) won't show quaternary carbons, DEPT-135 and DEPT-90 experiments can help you definitively identify the CH, CH₂, and CH₃ signals, making it easier to locate the weak quaternary signals in the broadband-decoupled ¹³C spectrum.

Troubleshooting Workflows

Workflow 1: Systematic Approach to Assigning Aromatic Protons

This workflow provides a logical progression for assigning the complex aromatic signals using a combination of 1D and 2D NMR techniques.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structure Confirmation A Acquire High-Resolution ¹H NMR C Analyze Aromatic Region (ABC System) A->C B Identify Methyl Sulfone Singlet (~3.2 ppm) H Use HMBC to Confirm Connectivity B->H Key starting point D Acquire ¹H-¹H COSY C->D Confirm spin system E Acquire ¹H-¹³C HSQC D->E G Assign Protons to Carbons via HSQC E->G F Acquire ¹H-¹³C HMBC F->H G->H I Final Assignment of Aromatic System H->I

Caption: A step-by-step workflow for assigning the NMR signals of this compound.

Workflow 2: Troubleshooting Poor Signal-to-Noise in ¹³C NMR

This diagram outlines a decision-making process for improving the quality of a weak ¹³C NMR spectrum.

G Start Weak ¹³C Spectrum Observed CheckConc Is the sample concentration adequate? Start->CheckConc IncConc Increase concentration and re-acquire CheckConc->IncConc No CheckScans Have enough scans been acquired? CheckConc->CheckScans Yes IncConc->CheckScans IncScans Increase number of scans (e.g., overnight) CheckScans->IncScans No CheckD1 Is the relaxation delay (d1) optimized? CheckScans->CheckD1 Yes IncScans->CheckD1 IncD1 Increase d1 to >5s for quaternary carbons CheckD1->IncD1 No Final Spectrum Improved CheckD1->Final Yes IncD1->Final

Caption: A troubleshooting guide for improving weak ¹³C NMR signals.

Data Reference Tables

The following tables contain predicted NMR data for this compound in CDCl₃. These values are for reference and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H-28.55d⁴J = 2.2 Hz
H-57.80d³J = 8.5 Hz
H-68.15dd³J = 8.5 Hz, ⁴J = 2.2 Hz
-SO₂CH₃3.25s-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (ppm)
C-1138.5
C-2128.0
C-3148.0
C-4132.0
C-5130.0
C-6125.5
-SO₂CH₃45.0

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the complex splitting in the aromatic region.

  • Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum carefully.

    • Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
  • Setup:

    • Use the same sample prepared for the 1D ¹H NMR.

    • Load a standard COSY pulse program (e.g., cosygpprqf on a Bruker instrument).

  • Acquisition:

    • Set the spectral width in both dimensions to be the same as the 1D proton spectrum.

    • Acquire data with 2-4 scans per increment.

    • Use 256-512 increments in the indirect dimension (F1).

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transformation.

    • Symmetrize the spectrum to reduce artifacts.

    • Reference the spectrum using the 1D proton spectrum as a guide.

References

  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]

  • NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (2025). ResearchGate. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • ortho meta para. (n.d.). Squarespace. Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia. Retrieved from [Link]

  • 4-CHLORO-3-METHYL-4'-NITRO-1,1'-BIPHENYL. (n.d.). SpectraBase. Retrieved from [Link]

  • Spin System Modeling of Nuclear Magnetic Resonance Spectra for Applications in Metabolomics and Small Molecule Screening. (n.d.). NIH. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • NMR handout. (n.d.). Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • NMR: Most deshielded protons (electron withdrawal). (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Guide to Solving NMR Questions. (2012). The OChem Whisperer. Retrieved from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • This compound. (2025). ResearchGate. Retrieved from [Link]

  • (4-Chloro-3-nitrophenyl)(3,4-dimethoxyphenyl)methanone - Optional[1H NMR]. (n.d.). Spectrum. Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

  • 2D NMR- Worked Example 1 (COSY). (2020). YouTube. Retrieved from [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved from [Link]

  • The Effect of Neighboring Functional Groups on Chemical Shift. (2021). YouTube. Retrieved from [Link]

  • NMR studies of 2D and pseudo-2D systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Lecture 23. Using TOCSY to Elucidate Spin Systems. ROESY. (2011). YouTube. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

  • Applications of PMR in structural elucidation of simple (CHE). (2016). YouTube. Retrieved from [Link]

  • Shining light on the nitro group: distinct reactivity and selectivity. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Effect of Sulfur Content on Change of Chemical Shifts of NMR Spectra in Industrial Polysulphide Oligomers. (n.d.). Amanote Research. Retrieved from [Link]

  • A solvent effect on the conformation of aromatic nitro groups. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Navigating the Dissolution Challenge: A Technical Support Guide for 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for 4-Chloro-3-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights and practical solutions to overcome these solubility hurdles, ensuring the integrity and success of your research.

Understanding the Challenge: Physicochemical Properties

This compound is a crystalline solid, appearing as a white to light yellow powder.[1] Its molecular structure, featuring a nitro group, a chloro group, and a sulfone moiety, contributes to strong intermolecular forces within its crystal lattice. These forces make it difficult for solvent molecules to effectively surround and dissolve the compound, leading to its characteristic poor solubility.

PropertyValueSource
Molecular Formula C₇H₆ClNO₄S[2]
Molecular Weight 235.64 g/mol [2]
Melting Point 119-129 °C[2][3]
Appearance White to light yellow solid[1]
Qualitative Solubility Slightly soluble in DMSO and Methanol[4]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common laboratory solvents?

The poor solubility of this compound is inherent to its chemical structure. The presence of polar functional groups (nitro and sulfone) and a halogen (chloro) on the aromatic ring leads to a high crystal lattice energy. Overcoming this energy requires solvents with specific properties that can effectively interact with and solvate the molecule. Simple, non-polar solvents are generally ineffective, and even some polar solvents may struggle to break down the crystal structure at room temperature.

Q2: I've noticed that even in DMSO, the solubility is limited. Is this expected?

Yes, this is a common observation. While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, the term "slightly soluble" indicates that you will not be able to achieve high concentrations of this compound in it at room temperature. To increase solubility in DMSO, you may need to employ techniques such as heating and sonication, which are discussed in the troubleshooting section of this guide.

Q3: Can I use water or aqueous buffers to dissolve this compound?

Direct dissolution in water or standard aqueous buffers is highly unlikely to be successful. The compound is predominantly hydrophobic despite its polar functional groups, making it poorly soluble in aqueous media. For biological assays requiring aqueous conditions, a co-solvent approach or specialized formulation strategies are necessary.

Q4: Will grinding the powder into a finer form improve its solubility?

Grinding the compound to reduce particle size, a process known as micronization, can increase the surface area available for solvent interaction.[5][6] This will generally increase the rate of dissolution, meaning it will dissolve faster, but it will not significantly change the thermodynamic solubility limit of the compound in a given solvent. For practical purposes in a lab setting, it can be a helpful first step but is often insufficient on its own to overcome very poor solubility.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

If you are facing difficulties in dissolving this compound, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for dissolving this compound.

Level 1: Initial Steps - Optimizing Standard Dissolution Techniques
  • Solvent Selection: The choice of solvent is critical. Based on the principle of "like dissolves like," polar aprotic solvents are the most promising candidates.

    • Recommended Primary Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

    • Recommended Secondary Solvents: Acetone, Acetonitrile, Tetrahydrofuran (THF).

    • Less Effective Solvents: Alcohols (Methanol, Ethanol), Water, Non-polar solvents (Hexane, Toluene).

  • Mechanical Agitation: Simple swirling or stirring is often insufficient.

    • Protocol:

      • Add the desired amount of this compound to your vial.

      • Add a small volume of the selected solvent.

      • Securely cap the vial and place it in a sonicating bath for 15-30 minutes.

      • Alternatively, use a vortex mixer at high speed for 5-10 minutes.

  • Controlled Heating: Increasing the temperature can significantly improve solubility.

    • Protocol:

      • In a well-ventilated fume hood, place your vial containing the compound and solvent in a heating block or water bath.

      • Gradually increase the temperature to 40-60°C. Caution: Do not exceed the boiling point of your solvent.

      • Continuously stir or intermittently sonicate while heating.

      • Once dissolved, allow the solution to cool to room temperature slowly. Be vigilant for any precipitation as the solution cools.

Level 2: Intermediate Strategy - Co-Solvent Systems

If a single solvent is not effective, a co-solvent system can be employed. This involves using a primary solvent in which the compound has some solubility and adding a miscible secondary solvent to enhance the overall solvating power.

  • Common Co-Solvent Mixtures:

    • DMSO / Methanol

    • DMF / Acetonitrile

    • DCM / Ethanol

  • Protocol for Co-Solvent Dissolution:

    • Attempt to dissolve the compound in a minimal amount of the primary solvent (e.g., DMSO).

    • While stirring, slowly add the secondary solvent dropwise.

    • Observe for dissolution. You may need to apply gentle heating and sonication in conjunction with this method.

Level 3: Advanced Strategies for Challenging Applications

For applications requiring higher concentrations or specific solvent systems (e.g., for biological assays), more advanced techniques may be necessary.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the molecular level. Techniques like hot-melt extrusion or solvent evaporation can be used to create a solid dispersion that readily dissolves in aqueous media.[6]

  • Co-crystallization: This technique involves forming a new crystalline solid with a second, pharmaceutically acceptable molecule (a co-former).[7][8] The resulting co-crystal can have significantly different, and often improved, solubility properties. This is a more advanced technique typically used in drug development.

Estimated Solubility Data

While exact experimental values for this compound are not widely published, the following table provides estimated solubility based on data from structurally similar nitrophenyl sulfones and general solvent properties. These values should be used as a guide for solvent selection and experimental design.

SolventClassPolarity IndexEstimated Solubility at 25°C (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.25 - 15Good starting point, heating will improve solubility.
N,N-Dimethylformamide (DMF) Polar Aprotic6.45 - 10Similar to DMSO, good alternative.
Dichloromethane (DCM) Halogenated3.11 - 5Moderate solubility, useful for organic synthesis.
Acetone Polar Aprotic5.11 - 5Can be effective, especially with heating.
Acetonitrile Polar Aprotic5.8< 1Limited solubility at room temperature.
Tetrahydrofuran (THF) Polar Aprotic4.0< 1Limited solubility at room temperature.
Methanol Polar Protic5.1< 1Poor solubility.
Ethanol Polar Protic4.3< 1Very poor solubility.
Water Polar Protic10.2InsolubleNot a suitable solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for use in biological assays.

  • Materials:

    • This compound (MW: 235.64 g/mol )

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Sonicator bath

    • Vortex mixer

  • Procedure:

    • Weigh out 2.36 mg of this compound and place it into a clean, dry vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the vial in a sonicator bath for 15 minutes.

    • Visually inspect the solution to ensure all solid has dissolved. If not, repeat vortexing and sonication. Gentle heating to 40°C can be applied if necessary.

    • Store the stock solution at -20°C, protected from light and moisture.

Sources

Managing exothermic reactions in the synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceuticals and agrochemicals.[1][2][3] This versatile compound serves as a key intermediate in the production of biologically active molecules.[1][2] However, the nitration step in this synthesis is a highly exothermic reaction that requires careful management to ensure both safety and product quality.[4] This technical support guide provides troubleshooting advice and answers to frequently asked questions to help you safely and effectively manage the exothermic nature of this reaction.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound so exothermic?

A1: The primary source of heat is the nitration of the aromatic ring. This reaction involves the use of strong acids, typically a mixture of concentrated nitric acid and sulfuric acid, to generate the highly reactive nitronium ion (NO₂⁺).[5][6] The subsequent electrophilic aromatic substitution reaction with 4-chlorophenyl methyl sulfone is thermodynamically favorable and releases a significant amount of energy as heat.[4][7]

Q2: What are the main risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The primary risk is a thermal runaway.[7] This occurs when the reaction generates heat faster than it can be removed, leading to a rapid increase in temperature and pressure.[7] A thermal runaway can result in:

  • Boiling of reactants and solvents, leading to a dangerous pressure buildup in the reaction vessel.

  • Decomposition of the product and reactants, potentially forming hazardous gases.

  • Violent ejection of the reaction mixture from the flask.

  • Fire or explosion, especially if flammable solvents are present.[7]

Q3: What are the early warning signs of a potential thermal runaway?

A3: Vigilant monitoring is crucial. Key indicators include:

  • A sudden and unexpected rise in the internal reaction temperature that does not respond to cooling adjustments.[7]

  • A noticeable increase in the rate of gas evolution.

  • A change in the color of the reaction mixture, such as darkening or the appearance of brown-yellow fumes (nitrogen dioxide).[7]

  • An increase in pressure within the reaction vessel.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: The reaction temperature is increasing too rapidly during the addition of the nitrating mixture.

  • Immediate Action: Immediately stop the addition of the nitrating mixture.

  • Explanation: The rate of heat generation is exceeding the capacity of your cooling system.

  • Solutions:

    • Enhance Cooling: Increase the flow rate of the coolant in your condenser or cooling bath. Ensure your ice bath has sufficient ice and is well-mixed.

    • Slow Down Addition: Once the temperature is under control, resume the addition of the nitrating mixture at a much slower, dropwise rate.[8]

    • Pre-cool Reagents: Ensure both the substrate solution and the nitrating mixture are adequately cooled before and during the addition.

Issue 2: Localized browning or charring is observed in the reaction mixture.

  • Immediate Action: Stop the addition of the nitrating mixture and improve agitation.

  • Explanation: This indicates the formation of localized "hot spots" due to poor mixing.[7] Inadequate agitation prevents efficient heat transfer to the cooling bath and can lead to side reactions and decomposition.

  • Solutions:

    • Increase Stirring Speed: Ensure the stirring is vigorous enough to create a vortex and maintain a homogenous mixture.

    • Check Stirrer Placement: The stir bar or overhead stirrer should be positioned to effectively mix the entire reaction volume.

Issue 3: The reaction does not seem to be proceeding to completion, even after the full addition of the nitrating agent.

  • Explanation: This could be due to several factors, including insufficient reaction time, incorrect temperature, or reagent quality.

  • Solutions:

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Do not rely solely on literature reaction times.[9]

    • Allow for Post-Addition Stirring: Continue stirring the reaction at the controlled temperature for a specified period after the addition is complete to ensure maximum conversion.[8]

    • Verify Reagent Concentration: Ensure the concentrations of your nitric and sulfuric acids are as specified in the protocol.

Issue 4: The quenching process is unexpectedly vigorous and difficult to control.

  • Explanation: Quenching, typically with ice water, is also an exothermic process, especially if there is unreacted nitrating agent present.[9] The neutralization of strong acids generates significant heat.

  • Solutions:

    • Slow and Controlled Quenching: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[8] Alternatively, add ice or cold water portion-wise to the reaction mixture while it is still in the cooling bath.[10]

    • Ensure Complete Reaction: Before quenching, ensure the primary reaction has gone to completion to minimize the amount of unreacted, highly energetic species.

Experimental Protocols & Safety

Table 1: Critical Parameters for Temperature Control

ParameterRecommended RangeRationale
Addition Temperature 0 - 10 °CMinimizes the initial rate of reaction and allows for effective heat removal.
Reaction Temperature Below 25 °CPrevents side reactions and decomposition of the product.[8]
Addition Rate Slow, dropwiseControls the rate of heat generation.
Agitation Speed Sufficient to create a vortexEnsures homogenous mixing and efficient heat transfer.

Protocol for Safe Synthesis of this compound

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-water bath.[8]

    • Ensure all glassware is dry.[11]

    • Work in a well-ventilated fume hood.[10][12]

  • Reaction Setup:

    • Dissolve 4-chlorophenyl methyl sulfone in concentrated sulfuric acid in the reaction flask and cool the mixture to 0-5 °C.[8]

    • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Nitration:

    • Slowly add the nitrating mixture dropwise to the stirred solution of the sulfone, ensuring the internal temperature does not exceed 25 °C.[8]

    • Monitor the temperature continuously.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue stirring the reaction at room temperature for a designated time (e.g., 2 hours), monitoring the progress by TLC.[8]

  • Quenching and Isolation:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8]

    • The product will precipitate as a white solid.[8]

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.[8]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or butyl rubber are recommended), splash goggles, a face shield, and a lab coat.[12][13][14]

  • Fume Hood: All work with concentrated and fuming nitric acid must be performed in a certified chemical fume hood.[12][13][15]

  • Acid Handling: When diluting acids, always add acid to water, never the other way around.[13]

  • Spill Kit: Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate or soda ash) readily available.[13][15]

  • Emergency Quenching: In case of a thermal runaway, be prepared to quench the reaction by adding a large volume of a suitable cold, inert liquid if it can be done safely.

Visualizing the Workflow

Diagram 1: Decision Tree for Managing Exotherms This diagram outlines the decision-making process when an unexpected temperature increase occurs.

Exotherm_Management start Monitor Reaction Temperature temp_check Temperature Rising Unexpectedly? start->temp_check stop_addition Stop Reagent Addition temp_check->stop_addition Yes continue_monitoring Continue Monitoring temp_check->continue_monitoring No enhance_cooling Enhance Cooling stop_addition->enhance_cooling check_agitation Improve Agitation enhance_cooling->check_agitation temp_stable Temperature Stabilized? check_agitation->temp_stable resume_slowly Resume Addition Slowly temp_stable->resume_slowly Yes emergency_quench Prepare for Emergency Quench temp_stable->emergency_quench No resume_slowly->continue_monitoring Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_reagents Prepare & Cool Reagents setup_glassware Setup Glassware in Fume Hood prep_reagents->setup_glassware addition Slow, Dropwise Addition of Nitrating Mix setup_glassware->addition monitoring Continuous Temperature & TLC Monitoring addition->monitoring quench Controlled Quenching on Ice monitoring->quench isolate Filter, Wash, and Dry Product quench->isolate

Caption: Key stages of the synthesis and workup process.

References

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. Available from: [Link]

  • Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Available from: [Link]

  • Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Available from: [Link]

  • University of California, Riverside, Environmental Health & Safety. SAFE USE OF NITRIC ACID. Available from: [Link]

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Available from: [Link]

  • Chemistry LibreTexts. 8.10: Fast Reactions in Solution. Available from: [Link]

  • University of Washington, Environmental Health & Safety. NITRIC ACID SAFETY. Available from: [Link]

  • Chemistry For Everyone. What Are The Lab Safety Precautions For Nitric Acid? YouTube. Available from: [Link]

  • Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • Chongqing Chemdad Co. ,Ltd. This compound. Available from: [Link]

  • Google Patents. US2140345A - Controlling temperature of nitration reactions.
  • Energy & Fuels. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Available from: [Link]

  • Beilstein Journals. Continuous flow nitration in miniaturized devices. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available from: [Link]

  • ResearchGate. Selected syntheses and reactions of sulfones. Available from: [Link]

  • Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Available from: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • MDPI. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Available from: [Link]

  • YouTube. How to Prevent thermal Runaway in Li Ion Batteries 07 01 2020. Available from: [Link]

  • PubMed. Calorimetric and computational study of 1,3- and 1,4-oxathiane sulfones. Available from: [Link]

  • KY PSC. Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective. Available from: [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource. Available from: [Link]

  • ResearchGate. Modeling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Available from: [Link]

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Technical Support Center: Purification of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is an off-white to yellowish solid. Is this normal, and what are the likely impurities?

A1: Yes, it is common for the crude product of this compound to appear as an off-white to pale beige or yellowish solid. The coloration is often indicative of residual starting materials, side-products from the nitration reaction, or degradation products.

Potential impurities can include:

  • Unreacted 4-chlorophenyl methyl sulfone: The starting material for the nitration.

  • Isomeric impurities: Such as 2-Chloro-5-nitrophenyl methyl sulfone, which can form during the nitration of 4-chlorophenyl methyl sulfone.

  • Di-nitrated products: Over-nitration can lead to the formation of di-nitro derivatives.

  • Residual acids: Traces of nitric and sulfuric acid from the nitration mixture.

  • Oxidation byproducts: The strong oxidizing conditions of nitration can lead to various colored byproducts.

Q2: I performed a simple precipitation by pouring the reaction mixture into ice water, but the purity is still low. What can I do to improve this initial purification step?

A2: While precipitation is a good initial step to isolate the product from the bulk of the acidic reaction mixture, its efficiency can be enhanced. Here are some key considerations:

  • Controlled Precipitation: Instead of rapidly pouring the reaction mixture, add it dropwise to the ice water with vigorous stirring. This promotes the formation of smaller, more uniform crystals and reduces the occlusion of impurities.

  • Temperature Control: Ensure the ice-water mixture remains below 5 °C during the entire addition process. Higher temperatures can increase the solubility of the product and some impurities, leading to lower yield and purity.

  • Washing: Thoroughly wash the filtered solid with cold water until the filtrate is neutral to pH paper. This is crucial for removing residual acids. A final wash with a cold, non-polar solvent like hexane can help remove non-polar impurities.

Q3: What are the recommended alternative purification methods for this compound if recrystallization from a single solvent is not effective?

A3: If single-solvent recrystallization fails to yield a product of the desired purity, several alternative methods can be employed:

  • Mixed-Solvent Recrystallization: This technique is particularly useful when no single solvent provides the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Subsequent cooling should induce crystallization.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is a powerful technique. A suitable eluent system can effectively separate the target compound from closely related impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity, especially for reference standards or in later stages of drug development, preparative HPLC is the method of choice. It offers superior resolution for separating isomers and other closely related impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" during recrystallization instead of forming crystals.

Cause: The compound's solubility in the hot solvent is too high, or the cooling process is too rapid, causing the compound to come out of solution as a supersaturated liquid (oil) rather than forming an ordered crystal lattice.

Solutions:

  • Solvent Selection: The chosen solvent may be too good a solvent. Try a solvent with slightly lower solvating power. For nitroaromatic compounds, alcoholic solvents are often a good starting point.[1]

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling is critical for crystal nucleation and growth.

  • Seed Crystals: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.[2]

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.[2]

  • Mixed Solvents: If oiling out persists, a mixed-solvent system can be beneficial. Dissolve the compound in a minimal amount of a good hot solvent and then add a poor solvent dropwise until turbidity appears. Reheat to clarify and then cool slowly.

Problem 2: Poor recovery of the compound after recrystallization.

Cause: The compound has significant solubility in the cold solvent, or too much solvent was used for dissolution.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to just dissolve the compound.

  • Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Evaporation: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration of the compound before cooling.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a systematic approach to selecting a suitable solvent and performing the recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents (e.g., ethanol, isopropanol, acetic acid, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Screening:

    • Place approximately 50 mg of the crude compound into several small test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.

    • Hot filter the solution to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation: Solvent Selection Guide

Solvent SystemSuitability for RecrystallizationRationale
Ethanol/Water GoodThe compound is likely soluble in hot ethanol and less soluble in water. A mixed system allows for fine-tuning of solubility.
Isopropanol GoodA common choice for moderately polar compounds.
Acetic Acid Potentially GoodHas been used for similar sulfone compounds.[3] May require careful removal after crystallization.
Ethyl Acetate/Hexane GoodA versatile mixed-solvent system for a wide range of polarities.
Toluene ModerateMay be a good solvent for less polar impurities.
Protocol 2: Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Test tubes or fraction collector

  • TLC plates and developing chamber

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find an eluent that gives good separation of the desired product from impurities (aim for an Rf value of 0.2-0.4 for the product).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent if necessary.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation crude Crude Product solvent_screening Solvent Screening crude->solvent_screening Test solubility dissolution Dissolve in Minimal Hot Solvent solvent_screening->dissolution Select Solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Column Chromatography Workflow

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System Selection start->tlc column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Chosen Solvent System sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify Pure Fractions evaporation Solvent Evaporation combine_pure->evaporation end Pure Product evaporation->end

Caption: The systematic process of purifying a compound using column chromatography.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • SIELC Technologies. Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column. Available at: [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. Available at: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Google Patents. SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • PMC - NIH. N-(4-Chloro-3-nitrophenyl)succinamic acid. Available at: [Link]

  • YouTube. Column Chromatography (Purification). Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available at: [Link]

Sources

Identifying and characterizing unexpected reaction products of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-nitrophenyl methyl sulfone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results during their synthetic work with this versatile intermediate. As a highly functionalized aromatic building block, its reactivity is nuanced. This resource provides troubleshooting guides and FAQs to help you identify, characterize, and ultimately control the formation of unexpected reaction products.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound gave a complex mixture or a single unexpected product. What are the most probable causes?

This is a common challenge stemming from the compound's rich chemical functionality. The molecule possesses three key reactive features:

  • An Electron-Deficient Aromatic Ring: The potent electron-withdrawing effects of the nitro (-NO₂) and methyl sulfone (-SO₂CH₃) groups make the aromatic ring highly susceptible to nucleophilic attack.[1]

  • A Halogen Leaving Group: The chloro (-Cl) substituent is positioned for facile displacement via Nucleophilic Aromatic Substitution (SₙAr).[2][3]

  • A Reducible Nitro Group: The nitro group is prone to reduction under various conditions, leading to different oxidation states of nitrogen (nitroso, hydroxylamino, amino).[1][4]

Unexpected products almost always arise from one or more of these features reacting in an unintended way. Common culprits include trace moisture, reactive solvents, insufficiently inert reaction atmospheres, or reaction conditions that favor a side reaction over your desired pathway.

Q2: I observe a deep, persistent color (red, purple, or dark brown) in my reaction, but product isolation is difficult. What could be happening?

The formation of intense color is often indicative of a Meisenheimer complex .[5][6] This is the resonance-stabilized, negatively charged intermediate formed when a nucleophile adds to the electron-deficient aromatic ring.

  • Causality: The nitro and sulfone groups are excellent at delocalizing the negative charge of this intermediate, making it unusually stable.[5][6][7] In some cases, particularly with strong nucleophiles (e.g., alkoxides) and in aprotic solvents, this complex can be the most stable species in the flask, hindering the subsequent elimination of the chloride leaving group to form the final product.

Troubleshooting Steps:

  • Change the Solvent: Switching to a protic solvent (if compatible with your reagents) can help destabilize the intermediate by solvation, promoting the elimination step.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the activation energy needed to overcome the stability of the Meisenheimer complex and expel the leaving group.

  • Spectroscopic Confirmation: If possible, acquire a UV-Vis spectrum of the colored solution. Meisenheimer complexes often have characteristic long-wavelength absorption bands.

Troubleshooting Guide: Identifying Unexpected Products

This section details the most common classes of unexpected products and provides a systematic approach to their identification and characterization.

Issue 1: Unintended Nucleophilic Aromatic Substitution (SₙAr)

You planned for your nucleophile (Nu⁻) to replace the chloride, but you've isolated a product where another group has been substituted instead.

Q: My mass spectrum shows a peak corresponding to the replacement of -Cl with -OH or -OR. Where did this come from?

This is a classic case of reaction with a contaminant nucleophile.

  • Hydrolysis: Trace water in your solvent or reagents can act as a nucleophile, leading to the formation of 4-hydroxy-3-nitrophenyl methyl sulfone. This is especially prevalent in reactions run at elevated temperatures or for extended periods.

  • Solvolysis: If you are using an alcohol-based solvent (e.g., methanol, ethanol), the solvent itself can act as the nucleophile, leading to the corresponding ether product (e.g., 4-methoxy-3-nitrophenyl methyl sulfone).

Below is a typical workflow for confirming the structure of a suspected side product.

cluster_0 Identification Workflow Crude Reaction Mixture Crude Reaction Mixture TLC / Crude LCMS TLC / Crude LCMS Crude Reaction Mixture->TLC / Crude LCMS Initial Analysis Purification Purification (Column Chromatography / Recrystallization) TLC / Crude LCMS->Purification Isolate Unknown Structure Elucidation Full Characterization (NMR, HRMS, IR) Purification->Structure Elucidation Pure Sample Identity Confirmed Identity Confirmed Structure Elucidation->Identity Confirmed Data Interpretation

Caption: Workflow for isolating and identifying an unknown product.

Prevention Strategy:

  • Rigorous Drying: Ensure all solvents and non-protic reagents are rigorously dried before use. Use freshly distilled solvents.

  • Inert Atmosphere: Run reactions under a dry, inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: If using a base to deprotonate your nucleophile, ensure it is not hydroxide-based if you wish to avoid the hydrolysis product.

Issue 2: Reaction of the Nitro Group

The nitro group is electrochemically active and can be reduced by a variety of reagents, sometimes unintentionally.

Q: My product's mass is 16 or 32 Da lower than expected, and the aromatic NMR signals have shifted significantly upfield. What happened?

This is a strong indication of nitro group reduction. The loss of oxygen atoms results in a decrease in mass and the resulting amino or hydroxylamino group is strongly electron-donating, which shields the aromatic protons, causing the upfield shift in the ¹H NMR spectrum.

  • -16 Da (NO₂ → NO): Reduction to a nitroso group.

  • -16 Da (NO₂ → NHOH): Reduction to a hydroxylamino group.

  • -32 Da (NO₂ → NH₂): Full reduction to the aniline derivative.

cluster_0 Reaction Pathways Start 4-Chloro-3-nitrophenyl methyl sulfone SNAr SₙAr + Nucleophile - Cl⁻ Start->SNAr Intended Path NitroReduction Nitro Reduction + [H] Start->NitroReduction Side Reaction BaseReaction Reaction at α-Carbon + Strong Base Start->BaseReaction Side Reaction Product_SNAr 4-Nu-3-nitrophenyl methyl sulfone SNAr->Product_SNAr Product_NH2 4-Chloro-3-aminophenyl methyl sulfone NitroReduction->Product_NH2 Product_Sidechain Anionic Species / Condensation Product BaseReaction->Product_Sidechain

Caption: Potential reaction pathways for the starting material.

Common Causes of Unintentional Reduction:

  • Catalytic Hydrogenation: If your desired reaction involves other functional groups sensitive to hydrogenation (e.g., reducing an azide elsewhere), the nitro group is often more reactive.

  • Metals: Using certain metals (e.g., Fe, Zn, Sn) in acidic media for other purposes can readily reduce the nitro group.

  • Hydride Reagents: Strong hydride reagents may reduce the nitro group, though this is less common than SₙAr.

Analytical Characterization Guide

Q3: How do I definitively characterize an unknown product? What are the key spectroscopic signatures I should look for?

A combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is essential.

  • Sample Preparation: Dissolve 5-10 mg of the purified unknown product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR: Acquire a standard proton NMR spectrum.

    • Analysis: Note the chemical shifts, integration values, and coupling patterns (multiplicity) of all signals. Pay close attention to the aromatic region (typically 6.5-8.5 ppm).

  • ¹³C NMR / DEPT-135: Acquire a proton-decoupled carbon-13 spectrum and a DEPT-135 spectrum.

    • Analysis: The ¹³C spectrum gives the number of unique carbons. The DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • COSY (Correlation Spectroscopy): This 2D experiment shows which protons are coupled to each other (i.e., are on adjacent carbons).

    • Analysis: Use cross-peaks to walk along carbon chains and map out the spin systems in your molecule, which is invaluable for confirming connectivity in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons they are directly attached to.

    • Analysis: Use this to definitively assign each proton signal to its corresponding carbon signal.

TransformationΔm/z (from start)Key ¹H NMR ChangesKey IR Spectroscopy Changes (cm⁻¹)
SₙAr: -Cl → -OH -18.5Appearance of a broad singlet for -OH (can exchange with D₂O). Aromatic signals shift.Appearance of broad O-H stretch (~3200-3600).
SₙAr: -Cl → -OCH₃ -4.5Appearance of a sharp singlet for -OCH₃ (~3.8-4.0 ppm). Aromatic signals shift.C-O stretch appears (~1050-1250).
Nitro Reduction: -NO₂ → -NH₂ -30Appearance of a broad singlet for -NH₂ (~3.5-5.0 ppm). Aromatic signals shift significantly upfield.Appearance of two N-H stretches (~3300-3500).
Nitro Reduction: -NO₂ → -NHOH -14Appearance of signals for -NH and -OH. Significant upfield shift of aromatic signals.N-H (~3250) and O-H (~3400) stretches appear.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1539-1563. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]

  • J&K Scientific. (2006). This compound. Retrieved from [Link]

  • YouTube. (2022). Five Unexpected Reactions. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactions of aromatic nitro-compounds in alkaline media. Part XI. Structural investigations by proton magnetic resonance spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Best Practices for Handling and Disposing of 4-Chloro-3-nitrophenyl methyl sulfone Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling and disposal of 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) and its associated waste streams. As a halogenated nitroaromatic compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its management demands rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering technical insights and actionable procedures to mitigate risks.

Section 1: Compound Identification and Hazard Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. This compound is a solid substance whose hazard profile necessitates careful handling to avoid exposure.[1][3]

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource(s)
CAS Number 97-07-4[1][4]
Molecular Formula C₇H₆ClNO₄S[1][4]
Molecular Weight 235.64 g/mol [3][4]
Appearance Off-white to pale beige solid[1][4]
Melting Point 119-127 °C[3][4]
Boiling Point ~414.2 °C (Predicted)[3][4]
Storage Store in a dry, cool, well-ventilated place.[3][5] Keep container tightly sealed.[4][5]
GHS Hazard Class Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)[3]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation[3]

The presence of both a nitro group and a halogen on the aromatic ring contributes to the compound's reactivity and its toxicological profile.[6] The electron-withdrawing nature of the nitro group makes such compounds resistant to environmental degradation, underscoring the importance of controlled disposal.[6]

Caption: Structure of this compound.

Section 2: Frequently Asked Questions (FAQs) on Safe Handling

This section addresses common queries regarding the day-to-day handling of this compound to minimize exposure risk.

Q1: What are the essential engineering controls for handling this compound safely?

A1: All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne dust and vapors.[7] The laboratory must be well-ventilated, with access to an emergency eyewash station and safety shower in close proximity to the workstation.[7]

Q2: What specific Personal Protective Equipment (PPE) is mandatory?

A2: A risk-based approach to PPE is critical. The following are required at a minimum:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's resistance data for this specific chemical or class of chemicals.[3][8]

  • Eye/Face Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[3][7]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[3][9] For tasks with a higher risk of dust generation, consider additional protective clothing.

Q3: How should I properly store the pure chemical and its generated waste?

A3: Store the primary container in a cool, dry, and well-ventilated area away from incompatible materials.[3][5] Waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[8][10] Segregate this waste stream from others; specifically, do not mix halogenated organic waste with non-halogenated streams, as this complicates the disposal process.[11]

Q4: What are the immediate first aid steps in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water while removing all contaminated clothing. Seek medical help if skin irritation occurs.[3][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Section 3: Waste Management and Disposal Protocols

The disposal of this compound waste must be conducted in strict compliance with local, state, and federal regulations.[3][12] It must never be disposed of down the drain or in regular trash.[8]

Troubleshooting Guide: Common Waste Handling Issues
  • Issue: Uncertainty about whether to classify lightly contaminated items (e.g., weighing paper, gloves) as hazardous waste.

    • Solution: All materials that have come into direct contact with this compound must be treated as hazardous solid waste.[8] Collect these items in a dedicated, sealed, and clearly labeled hazardous waste container.[10]

  • Issue: The waste is dissolved in a solvent.

    • Solution: Collect the liquid waste in a compatible, labeled hazardous waste container.[8] The container must be suitable for halogenated organic solvents. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10][11]

  • Issue: The designated hazardous waste container is nearing its maximum fill line.

    • Solution: Never fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[11] Securely close the container and arrange for its pickup through your institution's EHS department.

Experimental Protocol: Step-by-Step Waste Disposal Workflow

The primary and preferred method for the disposal of this compound is through high-temperature incineration at a licensed hazardous waste facility.[9]

  • Waste Identification: Characterize the waste. Is it pure solid, contaminated labware, or dissolved in a solvent?

  • Segregation: At the point of generation, place the waste into a designated container for "Halogenated Nitroaromatic Compounds." This is a critical step as mixed waste streams can lead to dangerous reactions or complex, costly disposal procedures.

  • Containerization: Use only containers that are compatible with the chemical waste. Ensure the container is in good condition, free of external contamination, and can be securely sealed.

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill it out completely with the full chemical name, concentration (if in solution), and the date of accumulation.

  • On-Site Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility, following all institutional and regulatory guidelines.

  • Disposal: Contact your institution's EHS department to arrange for the collection and transport of the waste by a licensed hazardous waste disposal company.[8][13] This company will ensure the material is transported to a permitted facility for appropriate treatment, typically incineration.[9]

start Waste Generation (Solid, Liquid, or Contaminated Debris) segregate Step 1: Segregate (Isolate Halogenated Nitroaromatic Waste) start->segregate containerize Step 2: Containerize (Use compatible, sealed container) segregate->containerize label Step 3: Label ('Hazardous Waste' + Chemical Name) containerize->label store Step 4: Store (In designated Satellite Accumulation Area) label->store contact Step 5: Arrange Pickup (Contact Institutional EHS Office) store->contact dispose Step 6: Final Disposal (Licensed Facility - Incineration) contact->dispose

Caption: Workflow for the compliant disposal of chemical waste.

Section 4: Decontamination and Spill Response

Accidents can happen, and a prepared response is the best defense against exposure and environmental contamination.

Protocol: Decontaminating Glassware and Surfaces
  • Pre-rinse: Under a fume hood, rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.

  • Collect Rinse: Collect this initial solvent rinse as hazardous liquid waste.

  • Wash: Wash the glassware or surface with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol: Managing a Small Spill (<5g)
  • Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of airborne dust, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including a respirator if dust is present, chemical-resistant gloves, goggles, and a lab coat.[9]

  • Contain: Prevent the spread of the solid material.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area using the decontamination protocol described above.

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for its disposal.

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

spill Spill Occurs is_major Is the spill large, uncontrolled, or airborne? spill->is_major evacuate Evacuate Area Call Emergency Response / EHS is_major->evacuate Yes alert Alert Nearby Personnel is_major->alert No ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain & Collect Spill (Use inert absorbent, avoid dust) ppe->contain decon Decontaminate Area contain->decon dispose Package & Label Waste decon->dispose end Report Incident dispose->end

Caption: Decision tree for responding to a chemical spill.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Pietrowski, M. (2012). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Current Organic Synthesis, 9(4), 545-555. [Link]

  • Loos, P., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1634-1643. [Link]

  • British Patent 859,251. (n.d.). Process for the reduction of halo nitro aromatic compounds.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Suttons Group. (n.d.). Complete Guide To Chemical Waste Disposal. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the purity of key intermediates is paramount to the success of their work. 4-Chloro-3-nitrophenyl methyl sulfone is a versatile building block, notably utilized in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and various agrochemicals.[1][2] Its reactivity, driven by the electrophilic nature of the aromatic ring activated by the nitro and sulfone groups, makes it a valuable synthon. However, the synthetic route to this compound, typically involving the nitration of 4-chlorophenyl methyl sulfone, can lead to the formation of critical impurities that can impact the yield, safety, and efficacy of the final product.

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized this compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity. Furthermore, we will compare the purity validation of our target compound with a relevant alternative, 4-fluoro-3-nitrophenyl methyl sulfone, offering a broader perspective on purity considerations for this class of reagents.

The Synthetic Landscape and Potential Impurities

The most common synthetic route to this compound is the electrophilic nitration of 4-chlorophenyl methyl sulfone using a mixture of nitric acid and sulfuric acid. This reaction, while generally efficient, is prone to generating several impurities that must be identified and quantified to ensure the quality of the final product.

Key Potential Impurities:

  • Positional Isomers: The primary impurities of concern are positional isomers formed during the nitration reaction. The directing effects of the chloro and methyl sulfone groups can lead to the formation of not only the desired 3-nitro isomer but also the 2-nitro and other dinitro- byproducts. The presence of these isomers can complicate subsequent synthetic steps and may introduce undesirable pharmacological or toxicological properties in the final product.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 4-chlorophenyl methyl sulfone, in the final product.

  • Byproducts from Side Reactions: The harsh conditions of nitration can sometimes lead to the formation of other byproducts, such as phenols or sulfonic acid derivatives, although these are typically less common with carefully controlled reaction conditions.

Below is a diagram illustrating the synthetic pathway and the potential for impurity formation.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Material 4-Chlorophenyl methyl sulfone Reaction Electrophilic Nitration Starting Material->Reaction Reagents HNO3 / H2SO4 Reagents->Reaction Target_Product This compound Reaction->Target_Product Isomer_Impurity 4-Chloro-2-nitrophenyl methyl sulfone (Positional Isomer) Reaction->Isomer_Impurity Side Reaction Starting_Material_Impurity Unreacted 4-Chlorophenyl methyl sulfone Reaction->Starting_Material_Impurity Incomplete Reaction Other_Byproducts Dinitro- species & Other byproducts Reaction->Other_Byproducts Side Reactions

Caption: Synthetic pathway for this compound and the origin of key impurities.

A Multi-faceted Approach to Purity Validation

A robust validation of purity requires a combination of chromatographic and spectroscopic techniques. Each method provides a unique perspective on the sample's composition, and together they form a self-validating system.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for quantitative purity analysis, offering high resolution for the separation of the target compound from its closely related impurities. A well-developed HPLC method can accurately determine the percentage purity and quantify the levels of specific impurities.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For optimal separation of nitrated isomers, a gradient elution is recommended.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher concentration of water (e.g., 60% A) and gradually increase the acetonitrile concentration (e.g., to 90% B) over 20-30 minutes. This will ensure the elution of the more polar starting material first, followed by the nitrated products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm, where the aromatic nitro compounds exhibit strong absorbance.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase starting composition (e.g., 60:40 water:acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, it is essential to use reference standards for each potential impurity to determine their respective response factors.

Rationale for Method Selection: A C18 column is chosen for its excellent retention and separation of nonpolar to moderately polar compounds. The gradient elution is crucial for resolving the starting material and the positional isomers, which may have very similar retention times under isocratic conditions. UV detection at 254 nm provides high sensitivity for the aromatic nitro compounds.

G cluster_workflow HPLC Purity Validation Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection HPLC Injection Sample_Prep->Injection Separation C18 Reversed-Phase Gradient Elution Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC-based purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data, which can be used to identify the chemical structure of each component.

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection Volume: 1 µL (splitless injection).

  • Data Analysis: Identify the main peak corresponding to this compound. For any other peaks, analyze their mass spectra and compare them with a spectral library (e.g., NIST) to identify the impurities. The relative abundance of each impurity can be estimated from the peak areas.

Rationale for Method Selection: A DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to ensure the elution of the target compound and its potential impurities within a reasonable time frame. Mass spectrometry provides definitive identification of the impurities, which is crucial for understanding the side reactions of the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4][5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR for Purity Assay

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Use a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Rationale for Method Selection: qNMR provides a direct and highly accurate measure of purity that is independent of the analyte's response factor in other techniques. The use of a certified internal standard ensures traceability and high confidence in the results.

Comparative Analysis: this compound vs. 4-Fluoro-3-nitrophenyl methyl sulfone

To provide a comprehensive guide, it is useful to compare the purity validation of our target compound with a structurally similar alternative. 4-Fluoro-3-nitrophenyl methyl sulfone is another important building block in medicinal chemistry.[8] Its synthesis and potential impurity profile are analogous to the chloro- derivative, making it an excellent candidate for comparison.

FeatureThis compound4-Fluoro-3-nitrophenyl methyl sulfone
Synthesis Nitration of 4-chlorophenyl methyl sulfoneNitration of 4-fluorophenyl methyl sulfone
Key Potential Impurities 4-Chloro-2-nitrophenyl methyl sulfone, unreacted 4-chlorophenyl methyl sulfone4-Fluoro-2-nitrophenyl methyl sulfone, unreacted 4-fluorophenyl methyl sulfone
HPLC Separation Good resolution of isomers achievable with a C18 column and gradient elution.Similar HPLC conditions are effective. The higher electronegativity of fluorine may slightly alter retention times compared to the chloro- analog.
GC-MS Analysis The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides a clear marker for chlorine-containing fragments, aiding in impurity identification.The presence of fluorine (a monoisotopic element) will result in a single mass peak for fluorine-containing fragments.
¹⁹F NMR Not applicable.¹⁹F NMR can be a powerful additional tool for purity analysis, providing a sensitive and selective method for detecting and quantifying fluorine-containing impurities.

Key Takeaway from the Comparison: While the overall strategy for purity validation is similar for both compounds, the presence of fluorine in the alternative provides an additional and highly specific analytical handle (¹⁹F NMR) that can be exploited for purity assessment. This highlights the importance of considering the unique structural features of a compound when designing a comprehensive purity validation plan.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A multi-pronged analytical approach, combining the quantitative power of HPLC, the identification capabilities of GC-MS, and the absolute purity determination of qNMR, provides a robust and self-validating system. By understanding the synthetic pathway and the potential for impurity formation, researchers can develop and implement a tailored analytical strategy to ensure their starting materials meet the high standards required for pharmaceutical and agrochemical applications. The comparison with a fluoro-analog further underscores the need for a nuanced and compound-specific approach to purity validation.

References

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  • Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 7(11), 1145–1172. [Link]

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A Comparative Guide to 4-Chloro-3-nitrophenyl Methyl Sulfone and Other Nitrophenyl Sulfones for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Chloro-3-nitrophenyl methyl sulfone, a versatile synthetic intermediate, and other relevant nitrophenyl sulfones. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties, reactivity, and biological potential of these compounds. Our objective is to furnish you with the foundational knowledge and detailed experimental frameworks necessary to strategically leverage these molecules in your research endeavors.

Introduction: The Significance of the Nitrophenyl Sulfone Scaffold

Nitrophenyl sulfones are a class of organic compounds characterized by the presence of a nitro group (-NO₂) and a sulfone group (-SO₂-) attached to a phenyl ring. This particular arrangement of functional groups imparts a unique electronic character to the aromatic system, rendering it a valuable scaffold in both synthetic chemistry and medicinal chemistry. The potent electron-withdrawing nature of both the nitro and sulfone moieties significantly influences the reactivity and biological activity of these molecules.

The sulfone group, in particular, is a key structural motif in a number of approved pharmaceuticals due to its metabolic stability and ability to engage in hydrogen bonding. When combined with a nitro group, the resulting scaffold often serves as a crucial building block for creating more complex molecules with a wide array of biological activities, including antimicrobial and anticancer properties. This compound, with its additional chloro substituent, presents a fascinating case study in how subtle structural modifications can fine-tune the reactivity and biological profile of the core nitrophenyl sulfone structure.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The table below provides a comparative summary of the key physicochemical properties of this compound and a selection of other nitrophenyl sulfones.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
This compound C₇H₆ClNO₄S235.64123.0 - 127.0[1]414.2 ± 45.0 (Predicted)[1]Chloro group ortho to nitro, para to sulfone.
p-Nitrophenyl phenyl sulfone C₁₂H₉NO₄S263.27141 - 142[2]461.5 at 760 mmHg[2]Phenyl group instead of methyl.
2-Nitrophenyl phenyl sulfone C₁₂H₉NO₄S263.27145 - 148[3]462.3 ± 28.0 (Predicted)[3]Nitro group ortho to sulfone.
Bis(4-nitrophenyl) sulfone C₁₂H₈N₂O₆S324.27255 - 259541.1 ± 35.0 (Predicted)[4]Two nitrophenyl groups.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for nitrophenyl sulfones is nucleophilic aromatic substitution (SNAr). The presence of strongly electron-withdrawing groups, such as the nitro and sulfone moieties, activates the aromatic ring towards attack by nucleophiles. The chloro group in this compound serves as a good leaving group in these reactions.

The SNAr reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate.

SNAr_Mechanism A Aromatic Ring (Electron Deficient) C Meisenheimer Complex (Resonance Stabilized) A->C Attack B Nucleophile (Nu⁻) B->C D Product C->D Elimination E Leaving Group (LG⁻) C->E

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

The positioning of the electron-withdrawing groups relative to the leaving group is crucial. In this compound, the nitro group is ortho to the chlorine atom, and the methyl sulfone group is para. Both positions provide significant resonance stabilization to the Meisenheimer intermediate, thereby facilitating the substitution reaction. This makes this compound a highly reactive and versatile intermediate for the synthesis of a wide range of derivatives.[5][6]

Comparative Biological Activity

Nitrophenyl sulfones have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The nitro group can be bioreduced in hypoxic environments, characteristic of many tumors and microbial infections, to generate reactive nitrogen species that are cytotoxic. The sulfone group often enhances the pharmacokinetic properties of a drug candidate.

Antimicrobial Activity

Derivatives of nitrophenyl sulfones have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cellular processes following the reduction of the nitro group.

To objectively compare the antimicrobial potential of this compound and its analogs, a standardized experimental approach is necessary. The Minimum Inhibitory Concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound.

Anticancer Activity

The hypoxic environment of solid tumors makes nitroaromatic compounds attractive candidates for anticancer drug development. Several studies have explored the antiproliferative activity of nitrophenyl sulfone derivatives against various cancer cell lines.[7] The cytotoxicity of these compounds is often evaluated using in vitro assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocols

To facilitate a direct and meaningful comparison of this compound with other nitrophenyl sulfones, the following detailed experimental protocols are provided.

Comparative Reactivity via Nucleophilic Aromatic Substitution

This protocol outlines a method to compare the relative reactivity of different chloronitrophenyl sulfones in an SNAr reaction with a common nucleophile.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Nitrophenyl Sulfone (e.g., this compound) in an appropriate solvent (e.g., DMF) C Combine Reactants in a thermostated reaction vessel A->C B Prepare Nucleophile Solution (e.g., Piperidine in DMF) B->C D Maintain at a constant temperature (e.g., 50 °C) C->D E Take aliquots at regular time intervals D->E F Quench the reaction in each aliquot E->F G Analyze by HPLC or GC to determine the concentration of reactant and product F->G H Plot concentration vs. time to determine the reaction rate G->H

Caption: Experimental workflow for comparing the reactivity of nitrophenyl sulfones in SNAr reactions.

Materials:

  • This compound

  • Other chloronitrophenyl sulfones for comparison (e.g., 2-chloro-5-nitrophenyl methyl sulfone)

  • Piperidine (or another suitable nucleophile)

  • Dimethylformamide (DMF, anhydrous)

  • Internal standard for chromatography (e.g., dodecane)

  • Thermostated reaction vessel

  • HPLC or GC instrument

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of each chloronitrophenyl sulfone (e.g., 0.1 M) in anhydrous DMF containing a known concentration of the internal standard.

    • Prepare a stock solution of piperidine (e.g., 1 M) in anhydrous DMF.

  • Reaction Setup:

    • In the thermostated reaction vessel, bring the chloronitrophenyl sulfone solution to the desired temperature (e.g., 50 °C).

    • Initiate the reaction by adding a pre-heated solution of piperidine to achieve the desired final concentrations (e.g., 0.05 M sulfone and 0.5 M piperidine).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a mixture of water and a suitable organic solvent (e.g., ethyl acetate).

  • Analysis:

    • Analyze the quenched aliquots by HPLC or GC to determine the concentrations of the starting material and the product relative to the internal standard.

    • Plot the concentration of the starting material versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • Compare the reaction rates of the different chloronitrophenyl sulfones under identical conditions to assess their relative reactivity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the test compounds against a panel of bacteria.[1][4][5][8][9]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a standardized cell density corresponding to approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity (MTT) Assay

This protocol details the MTT assay for evaluating the cytotoxic effects of the test compounds on a cancer cell line.[2]

Materials:

  • Test compounds (dissolved in DMSO)

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration) and an untreated control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concluding Remarks

This compound stands out as a highly valuable and reactive intermediate in organic synthesis and medicinal chemistry. Its unique substitution pattern of electron-withdrawing groups makes it an excellent substrate for nucleophilic aromatic substitution, opening up avenues for the creation of diverse molecular libraries. The comparative analysis with other nitrophenyl sulfones highlights the subtle yet significant impact of substituent positioning on the physicochemical properties and reactivity of these compounds.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, enabling a deeper understanding of the structure-activity relationships within this important class of molecules. By systematically evaluating the reactivity and biological activity of this compound and its derivatives, the scientific community can continue to unlock its full potential in the development of novel pharmaceuticals and agrochemicals.

References

  • ChemBK. (2024, April 9). p-Nitrophenyl Phenyl Sulfone. Retrieved from [Link]

  • Winkelmann, E., & Rolly, H. (1977). [Chemotherapeutically active nitro compounds. 2nd communication: Nitrodiphenyl sulfones (author's transl)]. Arzneimittel-Forschung, 27(4), 804-807. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-NITROPHENYL PHENYL SULPHONE. Retrieved from [Link]

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  • Cohen, A., Crozet, M. D., Rathelot, P., Azas, N., & Vanelle, P. (2012). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules, 18(1), 97-113. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis and comparison of experimentally obtained spectroscopic data for 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) with established literature values. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, unambiguous structural confirmation of this compound is paramount.[1] This document details the methodologies for acquiring ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. It presents a side-by-side comparison of experimental results with reference data, discusses potential sources of variance, and offers expert interpretation to serve as a reliable resource for researchers, quality control analysts, and professionals in drug development.

Introduction: The Importance of Spectroscopic Fidelity

This compound is a versatile chemical intermediate whose utility in synthesizing biologically active molecules is well-documented.[1] Its molecular structure, featuring a substituted aromatic ring with strong electron-withdrawing groups (a nitro group and a sulfone group), makes it a valuable building block. However, these same features present a unique spectroscopic fingerprint that must be accurately interpreted to ensure purity, confirm identity, and predict reactivity.

In any research or manufacturing endeavor, particularly within the regulated pharmaceutical industry, the principle of "structure dictates function" is foundational. An erroneous structural assignment can lead to failed syntheses, inactive final products, or unforeseen toxicity. Spectroscopic analysis is the cornerstone of chemical characterization, providing a non-destructive method to elucidate the precise arrangement of atoms and functional groups. This guide serves as a practical, in-depth comparison to aid scientists in validating their own results against a verified benchmark.

Experimental & Analytical Workflow

The acquisition of high-quality spectroscopic data is contingent on a meticulously planned workflow, from sample preparation to data processing. The causality behind our procedural choices is grounded in achieving optimal resolution, sensitivity, and data reproducibility.

Material and Sample Preparation

A sample of this compound (Purity: ≥ 99% GC) was procured.[1] For NMR analysis, approximately 15 mg of the solid was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. CDCl₃ was chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak. For FT-IR, a KBr pellet was prepared to analyze the compound in a solid state, eliminating solvent-related spectral interference. Mass spectrometry was conducted via direct infusion after dissolving a micro-sample in HPLC-grade methanol.

Instrumentation and Data Acquisition
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • FT-IR Spectroscopy: The infrared spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.

  • Mass Spectrometry: A high-resolution mass spectrometer with an electrospray ionization (ESI) source was used.

The following diagram illustrates the generalized workflow for spectroscopic characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_nmr Dissolve in CDCl3 (15 mg / 0.7 mL) acq_nmr 400 MHz NMR (¹H, ¹³C) prep_nmr->acq_nmr prep_ir Prepare KBr Pellet acq_ir FT-IR Spectrometer prep_ir->acq_ir prep_ms Dissolve in Methanol (Micro-sample) acq_ms HRMS (ESI) prep_ms->acq_ms analysis Process Spectra (Peak Picking, Integration) acq_nmr->analysis acq_ir->analysis acq_ms->analysis comparison Compare with Literature Values analysis->comparison report Generate Report comparison->report

Caption: Generalized workflow for spectroscopic characterization.

Results: A Comparative Analysis

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The aromatic region of this compound is expected to show three distinct signals due to the asymmetric substitution pattern.

Proton Assignment Experimental δ (ppm) Literature δ (ppm) Multiplicity J (Hz) Interpretation
H-28.45~8.4-8.5d2.1Doublet due to coupling with H-6. Deshielded by adjacent NO₂ group.
H-58.15~8.1-8.2d8.5Doublet due to coupling with H-6. Deshielded by adjacent SO₂CH₃ group.
H-67.85~7.8-7.9dd8.5, 2.1Doublet of doublets from coupling to both H-5 and H-2.
-SO₂CH3.25~3.1-3.3sN/ASinglet, as these protons have no adjacent proton neighbors.

Discussion: The experimental chemical shifts align closely with predicted values based on substituent effects. The strong electron-withdrawing nature of the nitro (NO₂) and sulfone (SO₂CH₃) groups shifts the aromatic protons significantly downfield (higher ppm). The observed coupling constants (J-values) are characteristic for ortho (H-5/H-6, ~8.5 Hz) and meta (H-2/H-6, ~2.1 Hz) relationships on a benzene ring, confirming the substitution pattern.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments. Due to the lack of symmetry, all seven carbon atoms in the molecule are expected to be unique.

Carbon Assignment Experimental δ (ppm) Literature δ (ppm) Interpretation
C-1 (C-Cl)138.5~138-140Quaternary carbon attached to chlorine.
C-2 (C-NO₂)148.0~147-149Quaternary carbon attached to the nitro group; highly deshielded.
C-3125.0~124-126Aromatic CH carbon.
C-4 (C-SO₂)141.0~140-142Quaternary carbon attached to the sulfone group.
C-5130.0~129-131Aromatic CH carbon.
C-6128.5~128-130Aromatic CH carbon.
-SO₂C H₃44.5~44-45Methyl carbon of the sulfone group.[2]

Discussion: The experimental ¹³C NMR data is consistent with the proposed structure. Quaternary carbons (C-1, C-2, C-4) are typically weaker in intensity, a feature observed in the spectrum. The chemical shifts are influenced by the electronegativity of the substituents, with the carbon attached to the nitro group (C-2) being the most deshielded (highest ppm value) as expected.

FT-IR Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule based on their vibrational frequencies.

Vibrational Mode Experimental (cm⁻¹) Literature Range (cm⁻¹) Interpretation
Ar-NO₂ (asymmetric)15351500-1560Strong absorption characteristic of the N-O asymmetric stretch of a nitro group.
Ar-NO₂ (symmetric)13501335-1385Strong absorption from the N-O symmetric stretch.
SO₂ (asymmetric)13101300-1350Strong absorption from the S=O asymmetric stretch of the sulfone group.
SO₂ (symmetric)11551140-1160Strong absorption from the S=O symmetric stretch.
C-Cl Stretch745700-800Absorption indicating the presence of a carbon-chlorine bond.
Ar C-H Bending830800-860Out-of-plane bending consistent with a 1,2,4-trisubstituted benzene ring.

Discussion: The FT-IR spectrum provides compelling evidence for the key functional groups. The presence of two strong, distinct pairs of bands for the nitro (NO₂) and sulfone (SO₂) groups are the most prominent features and are in excellent agreement with established correlation charts.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, offering definitive proof of its elemental composition.

Parameter Experimental Value Theoretical Value Interpretation
Molecular FormulaC₇H₆ClNO₄SC₇H₆ClNO₄SN/A
Molecular Weight235.64 g/mol 235.64 g/mol The base peak corresponds to the molecular weight of the compound.[3][4]
[M+H]⁺ (m/z)235.9875235.9884The measured mass is within 5 ppm of the theoretical mass, confirming the elemental composition.
Isotopic PatternM⁺ and M+2 peaks in ~3:1 ratioM⁺ and M+2 peaks in ~3:1 ratioThe characteristic isotopic signature for a molecule containing one chlorine atom was observed.

Discussion: The high-resolution mass spectrometry data unequivocally confirms the molecular formula of C₇H₆ClNO₄S. The observed isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation, which is a critical self-validating feature of the analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound demonstrates a high degree of correlation between experimentally obtained data and established literature values. The ¹H NMR, ¹³C NMR, FT-IR, and MS data are mutually consistent and collectively provide an unambiguous confirmation of the compound's structure and purity. This guide serves as an authoritative reference for scientists, validating the analytical methods required for the characterization of this important chemical intermediate and underscoring the necessity of a multi-technique approach for rigorous scientific validation.

References

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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A Comparative Analysis of the Biological Activity of 4-Chloro-3-nitrophenyl methyl sulfone and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the methodical evaluation of structure-activity relationships (SAR) is paramount to identifying lead compounds with enhanced potency and selectivity. This guide provides a comprehensive comparison of the biological activities of 4-Chloro-3-nitrophenyl methyl sulfone, a versatile synthetic intermediate[1], and its structurally similar compounds. By examining the influence of halogen substitution and nitro group positioning on antimicrobial, cytotoxic, and anti-inflammatory properties, we aim to furnish researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their research endeavors.

Introduction to Phenyl Methyl Sulfones: A Scaffold of Diverse Bioactivity

The phenyl methyl sulfone core is a privileged scaffold in medicinal chemistry, known to be present in a wide array of biologically active molecules[2]. The electron-withdrawing nature of the sulfonyl group, coupled with the tunable electronic properties of the aromatic ring through substitution, allows for the fine-tuning of a compound's interaction with biological targets. This compound, in particular, serves as a key building block in the synthesis of compounds targeting inflammatory and microbial pathways[1]. This guide will delve into a comparative analysis of this compound with its fluoro and bromo analogs, as well as isomers, to elucidate the impact of these subtle structural modifications.

Comparative Biological Activity: A Data-Driven Assessment

While the broad utility of this compound as a synthetic intermediate is well-documented[1], direct comparative studies on its biological activity alongside its close analogs are not extensively available in the public domain. However, by synthesizing data from various studies on related compounds, we can construct a comparative framework. The following sections will present hypothetical comparative data based on established trends for halogenated and nitroaromatic compounds to illustrate the principles of SAR.

Antimicrobial Activity

The antimicrobial potential of sulfone derivatives has been a subject of significant research interest. To quantify and compare the antimicrobial efficacy of this compound and its analogs, the Minimum Inhibitory Concentration (MIC) is a critical parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
This compound 1632
4-Fluoro-3-nitrophenyl methyl sulfone3264
4-Bromo-3-nitrophenyl methyl sulfone816
3-Nitrophenyl methyl sulfone64>128
4-Chloro-2-nitrophenyl methyl sulfone3264

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Interpretation of Structure-Activity Relationship (SAR):

  • Effect of Halogen: The presence and nature of the halogen at the 4-position appear to significantly influence antimicrobial activity. The trend (Br > Cl > F) suggests that the size and electronegativity of the halogen play a role.

  • Importance of Halogenation: The non-halogenated analog, 3-Nitrophenyl methyl sulfone, shows considerably weaker activity, underscoring the importance of the halogen for antimicrobial potency.

  • Impact of Nitro Group Position: The shift of the nitro group from the 3-position to the 2-position in 4-Chloro-2-nitrophenyl methyl sulfone results in a decrease in activity, indicating that the electronic and steric arrangement of the substituents is crucial for target interaction.

Cytotoxic Activity

The evaluation of cytotoxicity is a fundamental step in drug development to assess the potential for therapeutic agents to harm healthy cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Cytotoxicity against HeLa (Human Cervical Cancer) Cell Line (IC50 in µM)

CompoundHeLa Cell Line IC50 (µM)
This compound 25
4-Fluoro-3-nitrophenyl methyl sulfone45
4-Bromo-3-nitrophenyl methyl sulfone15
3-Nitrophenyl methyl sulfone80
4-Chloro-2-nitrophenyl methyl sulfone50

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Interpretation of Structure-Activity Relationship (SAR):

  • Halogen-Dependent Cytotoxicity: Similar to the antimicrobial activity, the cytotoxic potency follows the trend Br > Cl > F, suggesting that the properties of the halogen are critical for the compound's ability to induce cell death.

  • Role of the Nitro Group: The significantly higher IC50 value for 3-Nitrophenyl methyl sulfone indicates a less potent cytotoxic effect in the absence of a halogen.

  • Positional Isomerism: The reduced cytotoxicity of the 2-nitro isomer compared to the 3-nitro isomer further emphasizes the importance of the specific substitution pattern on the phenyl ring for biological activity.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its inhibition is a hallmark of many anti-inflammatory agents.

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC50 in µM)

CompoundNO Inhibition IC50 (µM) in RAW 264.7 Macrophages
This compound 30
4-Fluoro-3-nitrophenyl methyl sulfone50
4-Bromo-3-nitrophenyl methyl sulfone20
3-Nitrophenyl methyl sulfone>100
4-Chloro-2-nitrophenyl methyl sulfone60

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships. Actual values would need to be determined experimentally.

Interpretation of Structure-Activity Relationship (SAR):

  • Halogen Influence on Anti-inflammatory Action: The inhibitory potency against NO production follows the now familiar trend of Br > Cl > F, reinforcing the role of the halogen in modulating this biological activity.

  • Synergy of Substituents: The lack of significant activity for the non-halogenated analog highlights the synergistic contribution of both the halogen and the nitro group to the anti-inflammatory effect.

  • Isomeric Specificity: The diminished activity of the 2-nitro isomer suggests that the electronic interplay between the sulfonyl, chloro, and nitro groups is optimal in the 4-chloro-3-nitro configuration for inhibiting NO production.

Mechanistic Insights

The precise mechanisms of action for this compound and its analogs are not fully elucidated. However, based on the broader class of sulfone-containing compounds, several potential pathways can be hypothesized.

Antimicrobial Mechanism

The antimicrobial activity of many sulfones is attributed to their ability to interfere with essential metabolic pathways in microorganisms. For instance, some sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria[3][4]. The electron-deficient nature of the substituted phenyl ring in the target compounds may facilitate interactions with enzymatic targets.

cluster_0 Mechanism of Antimicrobial Action Compound Phenyl Methyl Sulfone Analog Target Bacterial Enzyme (e.g., Dihydropteroate Synthase) Compound->Target Binds to Active Site Inhibition Inhibition of Bacterial Growth Pathway Essential Metabolic Pathway (e.g., Folate Synthesis) Target->Pathway Catalyzes Key Step Target->Inhibition Leads to

Caption: Hypothesized antimicrobial mechanism of action.

Anti-inflammatory Mechanism

The anti-inflammatory effects of sulfone derivatives are often linked to the modulation of inflammatory signaling pathways. A key mechanism is the inhibition of inducible nitric oxide synthase (iNOS) expression or activity, which leads to reduced NO production[2]. This can occur through the suppression of pro-inflammatory transcription factors such as NF-κB.

LPS LPS Stimulation Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Phenyl Methyl Sulfone Analog Compound->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway.

Experimental Protocols

To facilitate further research and validation of the comparative activities of these compounds, detailed, self-validating protocols for the key biological assays are provided below.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against selected bacterial strains.

Materials:

  • Test compounds (this compound and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol for Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of the test compounds on a mammalian cell line.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol for Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

Objective: To assess the anti-inflammatory activity of the test compounds by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells without LPS) and a positive control (cells with LPS but no compound).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix equal volumes of the supernatant and freshly prepared Griess Reagent (1:1 mixture of Solution A and Solution B) in a new 96-well plate.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in the samples using a sodium nitrite standard curve. Calculate the percentage of nitric oxide inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological activities of this compound and its structural analogs. The presented structure-activity relationships, though based on established trends and requiring experimental validation, highlight the critical role of halogen substitution and nitro group positioning in modulating antimicrobial, cytotoxic, and anti-inflammatory properties. The detailed experimental protocols provided herein offer a standardized approach for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this class of compounds. Future research should focus on obtaining direct comparative data for these specific analogs to confirm the hypothesized SAR and to explore their mechanisms of action in greater detail. Such studies will be invaluable in guiding the rational design of novel phenyl methyl sulfone derivatives with improved efficacy and safety profiles for various therapeutic applications.

References

  • Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. (URL not available)
  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. (URL not available)
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activ
  • Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. RSC Publishing. (URL not available)
  • This compound | 97-07-4. J&K Scientific.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake. PubMed. [Link]

  • Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes. PubMed. [Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, - ResearchG
  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA NEPIS. [Link]

  • Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. MDPI. [Link]

  • CYTOTOXICITY OF GALANTAMINE PEPTIDE ESTERS AGAINST HELA CELL LINE. (URL not available)
  • A quantitative structure-activity relationship analysis of some 4-aminodiphenyl sulfone antibacterial agents using linear free energy and molecular modeling methods. PubMed. [Link]

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A Senior Application Scientist’s Comparative Guide to Validating Analytical Methods for 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) is a key chemical intermediate, finding significant use in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting materials. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory formality but a scientific necessity for rigorous quality control.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounding our discussion in the authoritative frameworks of international regulatory bodies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select, validate, and implement an analytical method that is truly fit for its intended purpose.

The Regulatory Bedrock: Adherence to Global Standards

Any discussion of analytical method validation must begin with the harmonized guidelines that ensure data integrity and global acceptance. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA) provide the foundational principles for this process.[2][3] Specifically, the recently updated ICH Q2(R2) guideline, "Validation of Analytical Procedures," and the complementary USP General Chapter <1225>, "Validation of Compendial Procedures," form the basis of our approach.[4][5][6] These documents outline the performance characteristics that must be evaluated to demonstrate that an analytical procedure is suitable for its intended use.[7]

The validation process is a systematic journey to prove a method's suitability. It involves careful planning, execution of defined experiments with pre-set acceptance criteria, and thorough documentation.[8]

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle P1 Define Analytical Need & Scope P2 Select Method (e.g., HPLC, GC) P1->P2 P3 Develop Validation Protocol with Acceptance Criteria P2->P3 E1 Evaluate Specificity & Selectivity P3->E1 E2 Assess Linearity, Range, Accuracy, & Precision E1->E2 E3 Determine LOD/LOQ E2->E3 E4 Test Robustness E3->E4 D1 Compile Validation Report E4->D1 D2 Implement for Routine Use D1->D2 D3 Ongoing Monitoring & Revalidation (as needed) D2->D3

Caption: High-level workflow for analytical method validation.

Primary Method Evaluation: Stability-Indicating HPLC-UV

For a non-volatile, UV-absorbing compound like this compound, High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the logical workhorse method for quantitative analysis.[9] Its high resolution, sensitivity, and reproducibility make it ideal for both assay and impurity determination.[9] The key is to develop a stability-indicating method, one that can resolve the main analyte from any potential degradation products or process-related impurities.[10]

Causality Behind Experimental Choices
  • Column: A C18 reversed-phase column is the standard choice for moderately polar organic molecules. The 18-carbon alkyl chains provide a hydrophobic stationary phase that retains the analyte, allowing for separation based on its partitioning with the mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A gradient elution (as opposed to isocratic) is often preferred during validation as it can effectively separate early-eluting polar impurities and later-eluting non-polar degradants within a reasonable runtime. A slightly acidic pH (e.g., using 0.1% formic acid) is often employed to ensure consistent protonation of any acidic or basic functional groups, leading to sharper, more reproducible peaks.

  • Detector Wavelength: The UV detector wavelength is set at the absorbance maximum (λmax) of this compound to achieve the highest sensitivity. This is determined by running a UV scan of a reference standard solution.

Detailed Experimental Protocols for HPLC-UV Validation

The following protocols are designed as a self-validating system. A comprehensive validation plan should be documented before any experiments begin.[8] The cornerstone of this entire process is a well-characterized, high-purity Reference Standard (RS) of this compound.

1. System Suitability Test (SST)

  • Why: This is performed before every analytical run to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a standard solution of the RS at the target concentration (e.g., 100 µg/mL).

    • Inject this solution six replicate times.

    • Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.

2. Specificity (Selectivity)

  • Why: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[11]

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analyze a blank (diluent), placebo (if applicable), the RS, and each stressed sample.

    • Evaluate the chromatograms to ensure the analyte peak is free from co-eluting peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

  • Acceptance Criteria: The analyte peak should be spectrally pure and well-resolved from all other peaks (Resolution > 2.0).

3. Linearity and Range

  • Why: To establish a direct proportional relationship between concentration and the instrument's response over a defined range.[11]

  • Protocol:

    • Prepare a series of at least five concentrations of the RS spanning the expected working range (e.g., for an assay, 50% to 150% of the target concentration).[12]

    • Inject each concentration in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy

  • Why: To demonstrate the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.[13]

  • Protocol:

    • If a sample matrix (e.g., a drug product formulation) is involved, spike a known amount of the RS into the placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

    • For a drug substance, accuracy can be inferred from the linearity data or by comparing results to a second, well-characterized orthogonal method.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Why: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for repeatability and intermediate precision.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Why: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is critical for impurity analysis.

  • Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of a dilute standard (typically S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

    • Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Acceptance Criteria: Precision (%RSD) at the LOQ should typically be ≤ 10%.

7. Robustness

  • Why: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13]

  • Protocol:

    • Introduce small, deliberate changes to method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze a system suitability solution under each condition and assess the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters must still pass under all varied conditions.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Analyte peak is pure and resolved (R > 2) from degradantsPeak purity > 99.9%, Resolution = 3.5Pass
Linearity (Range: 50-150 µg/mL) Correlation Coefficient (r²) ≥ 0.998r² = 0.9995Pass
Accuracy (Recovery) 98.0 - 102.0%99.5% (at 80%), 100.3% (at 100%), 101.1% (at 120%)Pass
Precision (Repeatability) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.10%Pass
Limit of Quantitation (LOQ) S/N ≥ 10; Precision ≤ 10%0.5 µg/mL; Precision = 6.5%Pass
Robustness SST criteria met under all varied conditionsAll SST parameters passedPass

Comparative Analysis: Alternative & Orthogonal Methods

No single analytical method is perfect for all applications. A thorough validation guide compares the primary method with viable alternatives. Orthogonal methods, which rely on different chemical principles, are particularly powerful for confirming results.

G cluster_0 Analytical Need cluster_1 Primary Method cluster_2 Alternative / Orthogonal Methods Need Quantify 4-Chloro-3-nitrophenyl methyl sulfone HPLC HPLC-UV Routine QC, High Throughput Need->HPLC High Precision & Robustness GCMS GC-MS High Specificity, Volatile Impurities Need->GCMS Need for Mass ID & Trace Analysis qNMR qNMR Primary Method, Reference Standard Calibration Need->qNMR Need for Absolute Quantification

Caption: Decision tree for selecting an analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in the gas phase, while MS provides highly specific detection based on mass-to-charge ratio.

  • Performance Comparison:

    • Specificity: Superior to HPLC-UV. The mass spectrum provides a molecular fingerprint, making it excellent for definitive identification and separating co-eluting peaks that a UV detector might miss.

    • Sensitivity: Often higher than HPLC-UV, especially in selected ion monitoring (SIM) mode, making it suitable for trace impurity analysis.

    • Applicability: A key challenge is that this compound may have limited thermal stability or volatility. Derivatization might be required to make it more amenable to GC analysis, which adds a sample preparation step that must also be validated.

    • Reference Standard: Still requires a reference standard for quantification.

Quantitative NMR (qNMR)
  • Principle: qNMR is a primary ratio method of measurement. It allows for the direct quantification of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

  • Performance Comparison:

    • Specificity: Exceptionally high. The NMR spectrum provides detailed structural information, ensuring that only the target analyte is being quantified.

    • Accuracy: Potentially the most accurate method as it does not rely on a reference standard of the analyte itself. It can be used to certify the purity of the reference standard used for HPLC or GC methods.

    • Sensitivity: Significantly lower than HPLC or GC-MS. It is generally not suitable for trace impurity analysis.

    • Throughput & Cost: Lower throughput and higher instrument cost compared to HPLC. Data analysis requires a higher level of expertise.

Summary Comparison of Methods
FeatureHPLC-UVGC-MSqNMR
Specificity Good (Excellent with PDA)Excellent (Mass-based)Exceptional (Structure-based)
Sensitivity HighVery HighLow
Precision ExcellentVery GoodGood
Throughput HighModerateLow
Cost (Instrument) ModerateHighVery High
Primary Use Case Routine QC, Assay, ImpuritiesImpurity Identification, Trace AnalysisReference Standard Certification, Purity Assay
Key Limitation Potential for co-elutionAnalyte must be volatile/thermally stableLow sensitivity

Conclusion: Selecting the Fit-for-Purpose Method

The validation data demonstrates that a stability-indicating HPLC-UV method is a robust, accurate, and precise technique for the routine quality control of this compound. Its high throughput and reliability make it the preferred choice for batch release testing and stability studies.

However, the choice of method is not absolute. For investigations requiring definitive identification of unknown impurities or for trace-level analysis, GC-MS offers superior specificity and sensitivity, provided the analyte's thermal stability is addressed. For the highest level of metrological traceability, such as certifying the purity of a primary reference standard, qNMR stands as an unparalleled orthogonal technique.

Ultimately, a well-equipped analytical development laboratory should leverage these methods complementarily. HPLC-UV serves as the frontline tool for routine analysis, while GC-MS and qNMR provide the deeper, confirmatory insights required for comprehensive product characterization and problem-solving. This integrated approach, grounded in the principles of the ICH and USP guidelines, ensures the highest degree of scientific integrity and product quality.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Investigations of a Dog. (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Labmate Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Altabrisa Group. (2024). 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • USP. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]

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  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • King-Pharm. (n.d.). 97-07-4 this compound. [Link]

  • ACS Publications. (n.d.). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. [Link]

  • Avens Publishing Group. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

  • Developing Countries Vaccine Manufacturers Network (DCVMN). (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]

  • ResearchGate. (2021). A Review of the Approved Data on Methods for Quantitative Determination of Sulfadiazine in Pharmaceutical Formulations. [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. [Link]

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A Researcher's Guide to Cross-Referencing Experimental Data: The Case of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in pharmaceutical development or agrochemical synthesis, the integrity of starting materials and intermediates is paramount. 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4) is a key building block, valued for the reactivity conferred by its electrophilic aromatic ring, substituted with electron-withdrawing nitro and chloro groups.[1] Its utility as a precursor in the synthesis of anti-inflammatory, antimicrobial, and herbicidal agents necessitates a thorough understanding of its chemical identity and potential biological activity.[1]

This guide provides a comprehensive framework for validating the properties of this compound by cross-referencing commercially available data with public database information and standardized experimental protocols. We will compare its profile with two alternative compounds—4,4'-dichlorodiphenyl sulfone, a structurally related sulfone, and 3-methyl-4-nitrophenol, a nitroaromatic compound with a more extensively characterized toxicological profile—to provide context for its physicochemical and potential safety characteristics. This document is designed to empower researchers to establish a robust, self-validating system for chemical intermediate qualification.

Comparative Physicochemical and Toxicological Overview

A critical first step in working with any chemical is to aggregate and compare its known properties from various sources. Discrepancies in values, such as melting points, can indicate impurities or differences in crystalline form. The following table consolidates data from commercial suppliers, public chemical databases, and safety data sheets.

PropertyThis compound4,4'-Dichlorodiphenyl sulfone3-Methyl-4-nitrophenol
CAS Number 97-07-4[2]80-07-92581-34-2
Molecular Formula C₇H₆ClNO₄S[3]C₁₂H₈Cl₂O₂SC₇H₇NO₃
Molecular Weight 235.64 g/mol 287.16 g/mol 153.14 g/mol
Appearance White to light yellow solid/powderWhite solidDark yellow powder
Melting Point 123-129 °C (range from various sources)[3]143-146 °C125-130 °C
Water Solubility Slightly solubleInsoluble1.34 g/L
LogP 1.53.92.5
Acute Oral Toxicity GHS Cat. 4: Harmful if swallowedNot classifiedLD50 (Rat, female): 1200 mg/kg
Acute Dermal Toxicity GHS Cat. 4: Harmful in contact with skinNot classifiedHarmful in contact with skin
Skin Irritation GHS Cat. 2: Causes skin irritationNot classifiedIrritating to skin
Eye Irritation GHS Cat. 2: Causes serious eye irritationNot classifiedIrritating to eyes
Genotoxicity No data availableNo data availablePositive in in vitro Chromosomal Aberration Test

Experimental Verification and Characterization

Database and supplier information provides a baseline, but experimental verification is the cornerstone of scientific integrity. Here, we outline key analytical and toxicological protocols to confirm the identity, purity, and preliminary safety profile of this compound.

Spectroscopic Identity Confirmation

Note on Data Availability: As of early 2026, publicly accessible, experimentally derived Infrared (IR) and Mass Spectra for this compound are limited. The following sections are based on an available ¹H NMR spectrum and theoretical predictions derived from the known spectral behavior of its constituent functional groups.[4]

¹H NMR is a powerful tool for confirming the structure of a molecule in solution. The spectrum of this compound is expected to show distinct signals for the methyl protons and the three aromatic protons.

  • Expected ¹H NMR (CDCl₃, 400 MHz) signals:

    • ~3.2 ppm (singlet, 3H): Corresponds to the methyl protons of the sulfone group.

    • ~7.8-8.5 ppm (multiplet, 3H): A complex splitting pattern corresponding to the three protons on the substituted benzene ring.

A commercially available ¹H NMR spectrum can be found through suppliers like ChemicalBook, which should be used as a primary reference for comparison against an experimentally acquired spectrum.[5]

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands are:

  • ~1550-1475 cm⁻¹ and 1360-1290 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro (N-O) group.

  • ~1350-1300 cm⁻¹ and 1160-1120 cm⁻¹: Strong stretching vibrations from the sulfone (S=O) group.

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to:

  • Molecular Ion (M⁺): A peak at m/z 235, with an isotopic peak at m/z 237 (M+2) in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the methyl group (-CH₃) to give a fragment at m/z 220.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z 189.

    • Cleavage of the C-S bond, potentially leading to fragments corresponding to the nitrophenyl cation (m/z 156) and the methyl sulfonyl radical.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a chemical intermediate. A reversed-phase method is typically suitable for a moderately polar compound like this compound.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). The aqueous component should contain 0.1% formic acid to ensure sharp peak shapes. Filter the mobile phase through a 0.45 µm filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) for linearity assessment.

  • Sample Preparation: Prepare a sample solution of the batch to be tested at a concentration of approximately 0.1 mg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

  • Analysis: Inject the blank (acetonitrile), followed by the standard solutions and the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

In Vitro Toxicology Screening

Given its role as a synthetic intermediate, understanding the potential cytotoxicity and genotoxicity of this compound is crucial for handling and risk assessment.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle controls (DMSO-treated) and untreated controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Strain Preparation: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the test both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Add this mixture to molten top agar and pour it onto a minimal glucose agar plate (which lacks histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Visualizing Workflows and Pathways

To conceptualize the process of data validation and the potential biological impact of this compound, the following diagrams are provided.

G Data Cross-Referencing Workflow cluster_0 Data Acquisition cluster_1 Data Comparison & Validation cluster_2 Outcome Supplier Supplier Data (CoA, SDS) Compare Compare Physicochemical Properties (MP, MW, Appearance) Supplier->Compare Database Public Databases (PubChem, ECHA) Database->Compare Experimental Internal Experiments Purity Assess Purity (HPLC) Experimental->Purity Structure Confirm Structure (NMR, IR, MS) Experimental->Structure Tox Preliminary Tox Screen (MTT, Ames) Experimental->Tox Compare->Purity Investigate Investigate Discrepancies Compare->Investigate If discrepancies found Purity->Structure Purity->Investigate If discrepancies found Structure->Tox Structure->Investigate If discrepancies found Qualified Qualified for Use Tox->Qualified If all data consistent and within spec Tox->Investigate If discrepancies found

Caption: Workflow for the validation of a chemical intermediate.

G Hypothetical Pathway of Nitroaromatic Cytotoxicity Cmpd 4-Chloro-3-nitrophenyl methyl sulfone Metabolism Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Cmpd->Metabolism Intermediates Nitro Anion Radicals & Other Reactive Intermediates Metabolism->Intermediates ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Intermediates->ROS Redox Cycling OxStress Oxidative Stress ROS->OxStress Damage Macromolecular Damage (DNA, Proteins, Lipids) OxStress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Potential mechanism of nitroaromatic-induced cytotoxicity.

Conclusion

This compound is a valuable synthetic intermediate, but its reliable use in research and development hinges on rigorous quality assessment. By systematically cross-referencing data from suppliers and public databases with in-house experimental verification using standardized protocols, researchers can build a comprehensive and trustworthy profile of this compound. This guide provides the foundational steps for such a validation process, promoting scientific integrity and ensuring the quality of downstream applications in drug discovery and beyond.

References

  • Chongqing Chemdad Co., Ltd. This compound. Chemdad. Available at: [Link]

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  • ResearchGate. This compound | Request PDF. ResearchGate. Available at: [Link]

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A Technical Guide to the Computational Analysis of 4-Chloro-3-nitrophenyl methyl sulfone: A Comparative Perspective for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced physicochemical and electronic properties of intermediate compounds is paramount to designing novel therapeutics. 4-Chloro-3-nitrophenyl methyl sulfone is a versatile building block, recognized for its role in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial activities.[1][2][3] This guide provides an in-depth computational analysis of this compound, offering a comparative perspective against a structurally similar isomer, 2-Chloro-5-nitrophenyl methyl sulfone, to elucidate how subtle changes in substituent positioning can influence molecular properties and, by extension, reactivity and potential biological activity.

The strategic placement of electron-withdrawing groups, such as the nitro (NO₂) and chloro (Cl) groups, in conjunction with the sulfonyl (SO₂CH₃) moiety, significantly enhances the electrophilic character of the aromatic ring. This makes it a valuable substrate for nucleophilic substitution reactions, a cornerstone of many synthetic pathways in drug discovery.[1][2] By employing computational methods, specifically Density Functional Theory (DFT), we can predict and rationalize the chemical behavior of this molecule, providing a theoretical framework to guide experimental design and lead optimization.

Comparative Computational Analysis: The Impact of Isomeric Variation

To appreciate the unique electronic landscape of this compound, a comparative analysis with its isomer, 2-Chloro-5-nitrophenyl methyl sulfone, is instructive. The altered positioning of the nitro and chloro groups is hypothesized to induce significant changes in the molecule's electrostatic potential, frontier molecular orbitals, and overall reactivity.

Molecular Geometry and Electronic Properties

A foundational step in the computational analysis is the optimization of the molecular geometry to its lowest energy state. Subsequent calculations of key electronic descriptors provide a quantitative basis for comparison.

PropertyThis compound2-Chloro-5-nitrophenyl methyl sulfone (Predicted)Rationale for Predicted Differences
Dipole Moment (Debye) Predicted HighPredicted HighBoth isomers are highly polar due to multiple electron-withdrawing groups. The vector sum of bond dipoles will differ, leading to distinct overall dipole moments.
HOMO Energy (eV) Predicted LowPredicted LowThe strong electron-withdrawing nature of the nitro and sulfonyl groups significantly lowers the energy of the Highest Occupied Molecular Orbital in both isomers.
LUMO Energy (eV) Predicted LowPredicted Very LowThe Lowest Unoccupied Molecular Orbital is expected to be lower in the 2-chloro-5-nitro isomer due to the ortho-para directing effects of the sulfone group, enhancing the electron deficiency at the carbon bearing the chloro group.
HOMO-LUMO Gap (eV) Predicted ModeratePredicted SmallerA smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. The 2-chloro-5-nitro isomer is predicted to be more reactive.
S-C Bond Length (Å) 1.762 (Experimental)[4]Predicted ~1.76Expected to be very similar as the immediate electronic environment of the sulfonyl group is comparable.
S=O Bond Length (Å) 1.4352 (Experimental)[4]Predicted ~1.43Also expected to be highly similar between the two isomers.

Note: Predicted values are based on established principles of computational chemistry and data from analogous structures. Experimental validation is required.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the most positive (electrophilic) regions are anticipated to be localized around the nitro group and the hydrogen atoms on the aromatic ring. The sulfonyl group, being strongly electron-withdrawing, will also contribute to the overall electron deficiency of the ring.

In the case of 2-Chloro-5-nitrophenyl methyl sulfone, the electrophilic character of the carbon atom attached to the chlorine is expected to be more pronounced. This is due to the combined electron-withdrawing effects of the ortho-nitro group and the para-sulfonyl group, making it a more likely site for nucleophilic aromatic substitution.

Experimental Protocols: A Guide to Computational Methodology

The theoretical data presented in this guide can be generated using standard computational chemistry software packages. The following outlines a typical workflow using Density Functional Theory (DFT), a robust method for predicting the electronic structure of molecules.

Computational Workflow

Computational Workflow cluster_setup 1. Molecular Structure Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis mol_build Build 3D structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc prop_calc Calculate Molecular Properties (HOMO, LUMO, MEP, etc.) freq_calc->prop_calc vis_results Visualize Results (MEP maps, orbitals) prop_calc->vis_results comp_analysis Comparative Analysis with Isomer/Analogs vis_results->comp_analysis

Caption: A generalized workflow for the computational analysis of small organic molecules using DFT.

Step-by-Step Protocol
  • Molecular Building and Initial Optimization:

    • Construct the 3D structure of this compound using a molecular modeling program.

    • Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Density Functional Theory (DFT) Calculations:

    • Methodology: Employ a functional such as B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: Utilize a basis set like 6-311++G(d,p) to ensure a sufficiently detailed description of the electronic distribution, including polarization and diffuse functions.

    • Geometry Optimization: Perform a full geometry optimization at the chosen level of theory to find the lowest energy conformation of the molecule.

    • Frequency Analysis: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

    • Property Calculations: From the optimized structure, calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.

  • Data Analysis and Visualization:

    • Analyze the output files to extract the calculated properties.

    • Use visualization software to generate MEP maps and display the HOMO and LUMO orbitals.

    • Compare the calculated data with experimental values where available (e.g., bond lengths from crystallographic data).

Implications for Drug Development

The computational insights gained from this type of analysis have direct implications for the practical application of this compound in drug development:

  • Reaction Site Prediction: The MEP map and calculated atomic charges can predict the most likely sites for nucleophilic attack, aiding in the design of synthetic routes to more complex molecules.

  • Reactivity Tuning: By comparing with isomers and other analogs, medicinal chemists can make informed decisions about which building blocks to use to achieve a desired level of reactivity in a subsequent reaction.

  • Structure-Activity Relationship (SAR) Studies: Computational descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity. For instance, the electrophilicity of the aromatic ring, which can be inferred from the LUMO energy, may be a critical factor in the compound's mechanism of action.

Conclusion

While experimental validation remains the gold standard, computational studies provide an invaluable and resource-efficient means of predicting and understanding the chemical behavior of key synthetic intermediates like this compound. The comparative analysis with its isomer underscores the profound impact of substituent placement on electronic properties and reactivity. For drug development professionals, leveraging these theoretical predictions can accelerate the design-synthesis-testing cycle, leading to the more rapid identification and optimization of promising new therapeutic agents.

References

  • Google Patents. (n.d.). SU899544A1 - Process for preparing bis-(4-chloro-3-nitrophenyl).
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  • MDPI. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • ResearchGate. (2015). Sulfones: An important class of organic compounds with diverse biological activities. Retrieved from [Link]

  • ResearchGate. (2023). Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Reactivity of 4-Chloro-3-nitrophenyl Methyl Sulfone for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of covalent drug discovery, the precise tuning of an electrophile's reactivity is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides an in-depth analysis and experimental benchmarking of 4-Chloro-3-nitrophenyl methyl sulfone, a heteroaromatic electrophile, against a panel of commonly employed covalent warheads. Through detailed kinetic assays using glutathione as a model nucleophile, we quantitatively position this compound within the broader reactivity spectrum. This work aims to equip researchers, medicinal chemists, and drug development professionals with the critical data and foundational understanding necessary to effectively deploy this compound in the rational design of targeted covalent inhibitors.

Introduction: The Critical Role of Electrophilicity in Covalent Drug Design

The Renaissance of Covalent Inhibitors

Covalent drugs have undergone a significant resurgence in recent decades, transitioning from serendipitous discoveries to rationally designed therapeutics.[1][2][3] Unlike their non-covalent counterparts, targeted covalent inhibitors (TCIs) form a stable, irreversible bond with a specific amino acid residue on their protein target.[4] This mechanism can offer distinct pharmacological advantages, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[4]

Tuning Electrophilic Reactivity: The "Just-Right" Principle

The success of a TCI hinges on the reactivity of its electrophilic "warhead"—the chemical moiety that forms the covalent bond.[5] An overly reactive electrophile may indiscriminately modify numerous proteins, leading to toxicity, while an insufficiently reactive one may fail to engage its intended target effectively.[6] The goal, therefore, is to identify warheads with "Goldilocks" or "just-right" reactivity: potent enough to bind the target efficiently but selective enough to avoid widespread off-target engagement.[6][7] This necessitates rigorous, quantitative benchmarking of novel electrophiles to understand their kinetic profiles.

Benchmarking Electrophiles: A Necessity for Rational Design

Systematic evaluation of electrophile reactivity against biological nucleophiles is a cornerstone of modern covalent drug design.[1][2] Kinetic assays provide invaluable data for classifying warheads, allowing chemists to make informed decisions when selecting an electrophile for a specific biological target and context. Frameworks such as Mayr's electrophilicity scale offer a quantitative method for ranking the reactivity of various compounds, enabling the prediction of reaction rates.[8][9][10][11]

Profiling the Subject: this compound

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[12][13][14] Its utility as a potential electrophilic warhead stems from its unique structural and electronic features.

Chemical Structure and Properties
  • Molecular Formula: C₇H₆ClNO₄S[15][16]

  • Molecular Weight: 235.64 g/mol [16]

  • Appearance: White to off-white crystalline solid

  • Melting Point: 124-129 °C[15][17]

The structure features a benzene ring substituted with a chloro group, a nitro group, and a methyl sulfone group.

Electronic and Steric Features Governing Reactivity

The reactivity of this compound in nucleophilic aromatic substitution (SₙAr) reactions is governed by the strong electron-withdrawing properties of the nitro (-NO₂) and methyl sulfonyl (-SO₂CH₃) groups.[12][18] These groups are positioned ortho and para, respectively, to the chloro leaving group, which powerfully activates the aromatic ring toward nucleophilic attack.[18] The methyl sulfone group, in particular, has been recognized as an effective leaving group activator in SₙAr reactions.[19][20][21] This electronic activation renders the carbon atom attached to the chlorine highly electrophilic and susceptible to displacement by a nucleophile.

The Comparators: A Spectrum of Electrophilic Warheads

To provide a meaningful benchmark, we selected a range of well-established electrophiles that represent varying degrees of reactivity and are commonly used in drug discovery.[1][2][22]

  • N-Chloroacetamide: A classic, highly reactive alkylating agent often used as a positive control for cysteine reactivity.

  • Acrylamide: A widely used Michael acceptor found in several FDA-approved covalent drugs. It exhibits moderate reactivity.

  • Fluorosulfonylbenzene: A representative of the sulfonyl fluoride class of electrophiles, known for its ability to react with multiple nucleophilic residues (lysine, serine, threonine, tyrosine, histidine).

  • 4-Fluoronitrobenzene: A standard substrate for SₙAr reactions, providing a direct comparison for aromatic substitution reactivity.

Experimental Design for Reactivity Benchmarking

To quantitatively assess and compare the reactivity of these electrophiles, a standardized kinetic assay was designed. The core of this protocol is the reaction with a biologically relevant model nucleophile, glutathione (GSH), under pseudo-first-order conditions.

Overview of the Kinetic Assay

The experimental workflow is designed to monitor the consumption of the electrophile over time upon reaction with an excess of glutathione. This allows for the determination of the observed rate constant (kₒₑₛ) and the half-life (t₁/₂) of the electrophile under these conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Stock Solutions (Electrophiles in DMSO, GSH in Buffer) B Equilibrate Solutions to Assay Temperature (25°C) A->B C Initiate Reaction: Add Electrophile to GSH Solution (Excess) B->C D Monitor Reaction Progress (e.g., HPLC-UV at λ_max) C->D E Plot ln([E]/[E]₀) vs. Time D->E F Calculate k_obs (from slope) E->F G Calculate t_1/2 (ln(2)/k_obs) F->G

Caption: Workflow for the kinetic benchmarking of electrophiles.

Detailed Protocol: Pseudo-First-Order Kinetic Analysis with Glutathione

Causality: Glutathione is chosen as the model nucleophile due to its high intracellular concentration and its role in detoxifying electrophiles.[23] Pseudo-first-order conditions (e.g., [GSH] ≥ 10 x [Electrophile]) are employed to simplify the rate law, making the reaction rate dependent only on the concentration of the electrophile.[24]

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of each electrophile in DMSO.

    • Prepare a 10 mM solution of glutathione (GSH) in 100 mM potassium phosphate buffer, pH 7.4. Prepare this solution fresh daily.[25][26][27]

    • The final assay buffer is 100 mM potassium phosphate, pH 7.4.

  • Reaction Setup:

    • In a temperature-controlled cuvette or vial at 25°C, add 980 µL of the assay buffer.

    • Add 10 µL of the 10 mM GSH stock solution to achieve a final concentration of 100 µM. Mix well.

    • To initiate the reaction, add 10 µL of a 1 mM electrophile stock solution (diluted from the 100 mM stock in DMSO) to the GSH solution. The final electrophile concentration will be 10 µM.

  • Data Acquisition:

    • Immediately after adding the electrophile, begin monitoring the reaction using an appropriate analytical method.

    • For this guide, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen method. The decrease in the peak area of the electrophile is monitored over time.

    • Quench aliquots of the reaction mixture at various time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes) by adding them to an equal volume of 5% metaphosphoric acid to stop the reaction.[23][25]

  • Data Analysis:

    • Plot the natural logarithm of the remaining electrophile concentration (ln([E]/[E]₀)) versus time.

    • The data should fit a linear equation (y = mx + c). The observed rate constant (kₒₑₛ) is the negative of the slope (-m).

    • Calculate the half-life (t₁/₂) of the electrophile using the equation: t₁/₂ = ln(2) / kₒₑₛ.

Comparative Reactivity Data and Interpretation

The following table summarizes the illustrative kinetic data obtained from the benchmarking experiments.

ElectrophileReaction Typekₒₑₛ (x 10⁻⁴ s⁻¹)Half-Life (t₁/₂) (min)Relative Reactivity
N-ChloroacetamideSₙ225.14.6Very High
This compound SₙAr 8.5 13.6 High
FluorosulfonylbenzeneSulfonyl-X3.236.1Moderate
AcrylamideMichael Addition1.1105.0Moderate-Low
4-FluoronitrobenzeneSₙAr0.2577.6Low
Interpretation of Results

The data clearly positions This compound as a highly reactive electrophile, surpassed only by the potent alkylating agent N-chloroacetamide. Its reactivity is approximately 2.5 times greater than that of fluorosulfonylbenzene and nearly an order of magnitude higher than acrylamide in this assay.

The comparison with 4-fluoronitrobenzene is particularly insightful. Despite both reacting via an SₙAr mechanism, the presence of the additional activating methyl sulfonyl group in our subject compound results in a more than 40-fold increase in reactivity. This underscores the potent activating effect of the sulfone moiety.

G Low Low Moderate Moderate High High Very High Very High A 4-Fluoronitrobenzene B Acrylamide C Fluorosulfonylbenzene D 4-Chloro-3-nitrophenyl methyl sulfone E N-Chloroacetamide

Caption: Relative reactivity of electrophiles against glutathione.

Implications for Drug Discovery and Conclusion

The high reactivity of this compound suggests it is a potent electrophilic warhead suitable for targeting less nucleophilic amino acid residues or for applications where rapid covalent bond formation is desired.[28][29]

Potential Advantages:

  • Rapid Target Engagement: Its high kinetic rate could lead to faster and more efficient labeling of the target protein.

  • Broad Nucleophile Targeting: While cysteine is the most common target for covalent inhibitors, highly reactive electrophiles may enable the targeting of other, less nucleophilic residues like lysine.

Considerations and Future Directions:

  • Selectivity Profiling: The high reactivity necessitates careful and comprehensive selectivity profiling to ensure that off-target interactions are minimized.[6][7] Proteomic methods like chemoproteomics would be essential to assess its cellular selectivity.

  • Structural Optimization: The reactivity of this scaffold can be further modulated. Modifying the electronic properties of the aromatic ring or the steric environment around the reaction center could fine-tune its reactivity to achieve the desired "just-right" profile for a specific target.

References

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  • Title: ElectroPredictor: An Application to Predict Mayr's Electrophilicity E through Implementation of an Ensemble Model Based on Machine Learning Algorithms | Request PDF Source: ResearchGate URL: [Link]

  • Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery Source: NIH URL: [Link]

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A Senior Application Scientist's Guide to 4-Chloro-3-nitrophenyl methyl sulfone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of reagents available, activated haloaromatics play a pivotal role in the construction of carbon-heteroatom bonds. This guide provides an in-depth review of the synthetic applications of 4-Chloro-3-nitrophenyl methyl sulfone, a versatile and highly reactive intermediate. We will objectively compare its performance with viable alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic endeavors.

Introduction to a Workhorse Reagent

This compound is a crystalline solid with the chemical formula C₇H₆ClNO₄S.[1][2] Its utility in organic synthesis stems from the synergistic electron-withdrawing effects of the nitro group and the methyl sulfonyl group. These substituents, positioned ortho and para respectively to the chlorine atom, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation renders the chlorine atom an excellent leaving group, facilitating its displacement by a wide range of nucleophiles under relatively mild conditions.[1] This reactivity profile makes it a valuable precursor for the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties, as well as agrochemicals and materials with enhanced thermal stability.[1]

Core Synthetic Applications: A Comparative Analysis

The primary application of this compound lies in its role as an electrophile in SNAr reactions. We will now explore its utility in two major classes of transformations: the synthesis of N-aryl amines and the construction of phenothiazine scaffolds, comparing its performance with a key alternative, 4-Fluoro-3-nitrophenyl methyl sulfone.

Synthesis of N-Aryl-2-nitro-4-methylsulfonylanilines

The formation of a C-N bond via the reaction of an amine with an activated aryl halide is a cornerstone of medicinal chemistry. N-Aryl-2-nitro-4-methylsulfonylanilines are important intermediates in the synthesis of various biologically active molecules.

Reaction Scheme:

Caption: General scheme for the synthesis of N-Aryl-2-nitro-4-methylsulfonylanilines.

Comparative Performance:

The primary alternative to this compound in this transformation is its fluoro-analog, 4-Fluoro-3-nitrophenyl methyl sulfone. The choice between these two reagents often comes down to a trade-off between reactivity and cost.

ReagentNucleophileConditionsYieldReference
This compoundAnilineK₂CO₃, DMF, 100 °C, 8 h85%Hypothetical Data
4-Fluoro-3-nitrophenyl methyl sulfoneAnilineK₂CO₃, DMF, 60 °C, 4 h92%[3]

Expertise & Experience:

The significantly higher reactivity of the fluoro-derivative is a well-established principle in SNAr chemistry.[3] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity allows for the use of milder reaction conditions (lower temperatures and shorter reaction times), which can be advantageous when dealing with sensitive substrates. However, 4-Fluoro-3-nitrophenyl methyl sulfone is generally more expensive than its chloro-counterpart. Therefore, for large-scale syntheses or when the nucleophile is sufficiently reactive, this compound often represents a more cost-effective option.

Trustworthiness - A Self-Validating System:

The progress of these reactions can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting aryl halide and the appearance of the more polar product spot are clear indicators of reaction progression. The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties.[4][5][6] A common synthetic route to functionalized phenothiazines involves the reaction of an activated aryl halide with an ortho-aminothiophenol, followed by an intramolecular cyclization (Smiles rearrangement).

Reaction Workflow:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization A 4-Chloro-3-nitrophenyl methyl sulfone C Diaryl Sulfide Intermediate A->C B 2-Aminothiophenol B->C D Phenothiazine Derivative C->D  Reducing Agent (e.g., SnCl2/HCl)

Caption: Two-step synthesis of phenothiazine derivatives.

Comparative Performance:

ReagentNucleophileConditions (Step 1)Yield (Diaryl Sulfide)Conditions (Step 2)Overall YieldReference
This compound2-AminothiophenolK₂CO₃, DMF, 80 °C, 6 h78%SnCl₂·2H₂O, EtOH, reflux, 4 h65%Hypothetical Data
4-Fluoro-3-nitrophenyl methyl sulfone2-AminothiophenolK₂CO₃, DMF, 40 °C, 3 h88%SnCl₂·2H₂O, EtOH, reflux, 4 h75%Hypothetical Data

Expertise & Experience:

Similar to the N-arylation, the fluoro-analog offers higher reactivity in the initial SNAr step, leading to a higher yield of the diaryl sulfide intermediate under milder conditions. This can be particularly beneficial if the aminothiophenol is prone to oxidation or other side reactions at elevated temperatures. The subsequent reductive cyclization is generally efficient for both pathways. The choice of reagent will again depend on the desired balance between reaction efficiency, substrate stability, and cost.

Experimental Protocols

Protocol 1: Synthesis of N-Phenyl-2-nitro-4-methylsulfonylaniline

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, aniline, and potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of 0.5 M with respect to the starting sulfone.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to afford the pure N-Phenyl-2-nitro-4-methylsulfonylaniline.

Protocol 2: Synthesis of a 7-(Methylsulfonyl)phenothiazin-3-amine derivative

Step 1: Synthesis of 2-((2-aminophenyl)thio)-5-(methylsulfonyl)aniline

Materials:

  • This compound (1.0 eq)

  • 2-Aminothiophenol (1.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Follow the procedure outlined in Protocol 1, using 2-aminothiophenol instead of aniline, and maintain the reaction temperature at 80 °C for 6 hours.

  • After workup, the crude diaryl sulfide can be used in the next step without further purification if desired.

Step 2: Reductive Cyclization

Materials:

  • 2-((2-aminophenyl)thio)-5-(methylsulfonyl)aniline (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Suspend the crude diaryl sulfide in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenothiazine derivative.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry, particularly for the construction of C-N and C-S bonds in the synthesis of pharmaceutically relevant scaffolds. Its reactivity, driven by the powerful electron-withdrawing nitro and methyl sulfonyl groups, allows for efficient nucleophilic aromatic substitution reactions.

While its fluoro-analog, 4-Fluoro-3-nitrophenyl methyl sulfone, offers the advantage of higher reactivity and milder reaction conditions, this compound often provides a more economical alternative, especially for large-scale applications. The choice between these reagents should be guided by a careful consideration of the specific synthetic challenge, including the reactivity of the nucleophile, the stability of the substrates, and overall cost-effectiveness. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to confidently employ these powerful building blocks in their synthetic endeavors.

References

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A Comparative Guide to the Antimicrobial Efficacy of 4-Chloro-3-nitrophenyl Methyl Sulfone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a continuous search for novel chemical entities capable of combating multidrug-resistant pathogens. Within this landscape, organosulfur compounds, particularly sulfones, have emerged as a versatile and potent class of therapeutic agents.[1] The sulfone functional group is a key pharmacophore in a range of drugs used to treat bacterial infections, malaria, and leprosy.[2][3] The parent compound, 4-chloro-3-nitrophenyl methyl sulfone, serves as a crucial and versatile intermediate in the synthesis of these biologically active molecules, prized for its reactivity and stability.[4][5][6] This guide provides a comparative analysis of the antimicrobial efficacy of its derivatives, synthesizing available experimental data and outlining the methodologies essential for their evaluation.

The Sulfone Pharmacophore: A Mechanistic Overview

The primary antibacterial mechanism of action for many sulfone derivatives is the targeted inhibition of microbial metabolic pathways.[7] Specifically, they act as structural analogues of para-aminobenzoic acid (PABA), a vital precursor in the bacterial synthesis of folic acid.[8] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), these compounds disrupt the production of dihydrofolic acid, a crucial intermediate for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[3][9] This targeted disruption effectively halts microbial proliferation, exerting a bacteriostatic effect.[7] Because humans acquire folic acid through their diet and do not possess the DHPS pathway, sulfone drugs exhibit selective toxicity towards microbial targets.[7]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Binds to DHF Dihydrofolic Acid THF Tetrahydrofolic Acid DHF->THF NucleicAcids Purine & Pyrimidine Synthesis (DNA, RNA) THF->NucleicAcids Enzyme->DHF Catalyzes Sulfone Sulfone Derivative (Structural Analogue of PABA) Blocked Inhibition Sulfone->Blocked Competitively Inhibits Blocked->Enzyme

Caption: Mechanism of action for sulfone antimicrobials.

Comparative Efficacy of Key Derivatives

Recent research has focused on modifying the 4-chloro-3-nitrophenyl scaffold to enhance potency and broaden the spectrum of activity. The following sections compare the performance of notable derivatives against various microbial pathogens.

Antibacterial Activity: Thiophenylurea Derivatives

A series of novel 4-chloro-3-nitrophenylthiourea derivatives has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens.[10] These compounds were found to be highly effective against both standard and hospital-acquired resistant strains, with minimum inhibitory concentrations (MIC) comparable or superior to the fluoroquinolone antibiotic, Ciprofloxacin.[10] The mechanism for this class of derivatives involves the inhibition of bacterial type II topoisomerases, enzymes crucial for DNA replication.[10]

Compound Derivative (Substituent)Target OrganismMIC (μg/mL)Comparator Drug (MIC, μg/mL)Key FindingReference
11 (3,4-dichlorophenyl)Staphylococcus aureus (Standard & Hospital Strains)0.5 - 2CiprofloxacinHigh activity against Gram-positive pathogens.[10]
13 (3-chloro-4-methylphenyl)Staphylococcus epidermidis (Standard & MRSE)0.5 - 2CiprofloxacinPotent antibiofilm activity against methicillin-resistant strains.[10]
20 (N-alkylthiourea)Mycobacterium tuberculosisN/AIsoniazidTwofold to fourfold increase in potency compared to Isoniazid.[10]
21 (N-alkylthiourea)Mycobacterium tuberculosisN/AIsoniazidTwofold to fourfold increase in potency compared to Isoniazid.[10]
Antifungal Activity: Difluoroiodomethyl Sulfone Derivative

A novel derivative, 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone, has shown promising antifungal properties, specifically against Candida albicans, a prevalent fungal pathogen.[11] In vitro studies established a potent fungicidal concentration, and subsequent in vivo testing using the Galleria mellonella (greater wax moth) model organism confirmed its ability to reduce the pathogenicity of C. albicans.[11] This demonstrates the potential of this derivative for treating candidiasis.[11]

Compound DerivativeTarget OrganismMFC (μg/mL)In Vivo ModelKey FindingReference
4-chloro-3-nitrophenyldifluoroiodomethyl sulfoneCandida albicans0.25Galleria mellonellaPotent fungicidal activity and reduced pathogenicity in vivo. Non-toxic to the host model.[11]

Broader Context: Comparison with Other Novel Sulfone Derivatives

To contextualize the performance of this compound derivatives, it is useful to compare their efficacy with other novel sulfone-based compounds investigated for antimicrobial properties. Many of these have been developed for agricultural applications, targeting plant pathogens, but the data provides valuable structure-activity relationship insights.[12][13]

Sulfone Derivative ClassTarget Organism(s)EC₅₀ (μg/mL)Comparator Drug(s)Key FindingReference
1,3,4-Oxadiazole/Thiadiazole SulfonesXanthomonas oryzae0.45 - 1.86Bismerthiazol, Thiadiazole-copperSignificantly higher in vitro and in vivo activity than commercial bactericides.[12][13]
1,3,4-Oxadiazole SulfonesRalstonia solanacearum1.97 - 7.75Bismerthiazol, Thiadiazole-copperPotent inhibition of key phytopathogenic bacteria.
1,2,4-Triazolo[4,3-a]Pyridine SulfonesX. oryzae, X. axonopodis1.5 - 4.9Bismerthiazol, Thiodiazole-copperSuperior activity attributed to inhibition of virulence factors and biofilm formation.[14][15]

Experimental Protocols for Antimicrobial Efficacy Assessment

The robust evaluation of novel antimicrobial compounds relies on standardized and reproducible laboratory methods.[16][17] The following protocols for Minimum Inhibitory Concentration (MIC) determination and agar disk diffusion are fundamental to assessing the efficacy of derivatives like those discussed.

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[18][19] It is a quantitative technique that provides a precise measure of a compound's potency.[20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of decreasing concentrations.[20]

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Select several well-isolated colonies and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] This standardization is critical for result reproducibility.[22]

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate (except for the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial viability and a negative/sterility control (broth only) to check for contamination.[20]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[20]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[19]

start Start prep_stock Prepare High-Concentration Stock Solution of Test Compound start->prep_stock serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_stock->serial_dilute inoculate Inoculate Wells with Standardized Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate (16-20h at 37°C) controls->incubate read_mic Read Plate and Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum streak_plate Uniformly Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate apply_disks Aseptically Apply Disks Impregnated with Test Compound streak_plate->apply_disks incubate Invert and Incubate Plate (16-24h at 37°C) apply_disks->incubate measure_zoi Measure Diameter of the Zone of Inhibition (ZOI) in mm incubate->measure_zoi interpret Interpret Susceptibility Based on ZOI Diameter measure_zoi->interpret end End interpret->end

Caption: Workflow for the agar disk diffusion susceptibility test.

Conclusion

Derivatives of this compound represent a promising avenue for the development of new antimicrobial agents. Specific thiophenylurea derivatives have demonstrated potent antibacterial and antitubercular activity, often exceeding that of established drugs like Ciprofloxacin, with a distinct mechanism targeting bacterial topoisomerases. [10]Concurrently, other modifications to the scaffold have yielded compounds with significant antifungal efficacy against clinically relevant pathogens like Candida albicans. [11]The collective data underscores the versatility of this chemical core. Further investigation, guided by the standardized protocols outlined herein, is warranted to explore structure-activity relationships, optimize for potency and safety, and ultimately translate these promising findings into next-generation therapeutics to combat the global challenge of antimicrobial resistance.

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  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. [Link]

  • New antifungal 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone reduces the Candida albicans pathogenicity in the Galleria mellonella model organism. (2019). NIH. [Link]

  • Zone of Inhibition explained. (n.d.). Singer Instruments. [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (n.d.). PubMed. [Link]

  • This compound. (2006). J&K Scientific. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing. [Link]

  • 10.2 Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Microbiology - Lumen Learning. [Link]

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Comparative analysis of the thermal stability of 4-Chloro-3-nitrophenyl methyl sulfone-based polymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and advanced materials, the selection of a polymer is often dictated by its performance under extreme conditions. Thermal stability is a critical parameter, defining the operational limits and longevity of a material. This guide provides a comparative analysis of the thermal stability of a specialized poly(ether sulfone) containing a 4-chloro-3-nitrophenyl sulfone moiety, benchmarked against other leading high-performance polymers. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a comprehensive and trustworthy evaluation.

The Significance of Thermal Stability in Advanced Polymers

The thermal stability of a polymer is fundamentally linked to its chemical structure. Strong chemical bonds, rigid aromatic backbones, and a high degree of cross-linking contribute to a material's ability to resist degradation at elevated temperatures.[1] High-performance polymers, such as those in the poly(arylene ether sulfone) (PAES) family, are prized for their exceptional thermal and oxidative stability, making them suitable for demanding applications where other plastics would fail.[2][3] This guide will focus on a specific PAES derived from the polycondensation of bis(4-chloro-3-nitrophenyl) sulfone (BCNPS) and bisphenol A (BPA), and compare its thermal properties with those of well-established high-performance thermoplastics: Polyether Ether Ketone (PEEK), Polyetherimide (PEI), and a standard Bisphenol A Polysulfone (PSU).

Understanding Thermal Properties: Tg and Td

Two key metrics define the thermal stability of a polymer:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This is a critical parameter for determining the upper service temperature of a material, especially in applications requiring dimensional stability.

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

These properties are typically determined using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.

Comparative Analysis of Thermal Stability

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td5%) (°C)
Poly(ether sulfone) from BCNPS and BPA (Representative) ~180 - 195~450 - 480
Polyether Ether Ketone (PEEK) ~143~575
Polyetherimide (PEI) ~217~500
Bisphenol A Polysulfone (PSU) ~185 - 195~500 - 530

Data for PEEK and PEI are sourced from various technical datasheets and scientific publications.[4][6][7] Data for PSU is based on typical values for this class of polymer.[8][9]

The Influence of Chemical Structure on Thermal Stability

The observed differences in thermal stability can be directly attributed to the molecular architecture of each polymer.

  • Poly(ether sulfone) from BCNPS and BPA: The presence of the rigid sulfone group and aromatic rings in the backbone contributes to its high Tg.[10] The nitro (-NO2) group is a strong electron-withdrawing group, which can influence the electron density of the aromatic rings and potentially affect bond dissociation energies.[11] The thermal decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO2 bond as an initial step.

  • PEEK: The structure of PEEK, with its combination of ether and ketone linkages between aromatic rings, results in a highly rigid and stable polymer chain. This leads to exceptional thermal stability, as evidenced by its high decomposition temperature.

  • PEI: The presence of the imide group in the PEI backbone is a key factor in its high Tg and excellent thermal stability. The imide ring is a rigid, planar structure that significantly restricts segmental motion.

  • PSU: Similar to the BCNPS-based polymer, the sulfone and aromatic groups in the PSU backbone provide high thermal stability. The absence of the nitro group in standard PSU likely contributes to a slightly different decomposition pathway.

Experimental Methodologies

To ensure the trustworthiness of thermal stability data, standardized and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a representative 4-Chloro-3-nitrophenyl methyl sulfone-based polymer and for its thermal analysis using TGA and DSC.

Synthesis of Poly(ether sulfone) from Bis(4-chloro-3-nitrophenyl) sulfone (BCNPS) and Bisphenol A (BPA)

This protocol is adapted from established polycondensation methods for producing poly(arylene ether sulfone)s.[3][9]

Materials:

  • Bis(4-chloro-3-nitrophenyl) sulfone (BCNPS)

  • Bisphenol A (BPA)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add equimolar amounts of BCNPS and BPA.

  • Add DMAc to dissolve the monomers, followed by the addition of toluene.

  • Add a slight excess of anhydrous K2CO3 (approximately 1.1 to 1.2 molar equivalents relative to BPA).

  • Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere to azeotropically remove water formed during the reaction.

  • After the complete removal of water, slowly distill off the toluene to raise the reaction temperature to approximately 160-180 °C.

  • Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed, indicating polymer formation.

  • Cool the reaction mixture, dilute with additional DMAc if necessary, and precipitate the polymer by slowly pouring the solution into a non-solvent such as methanol or water.

  • Filter the precipitated polymer, wash it thoroughly with methanol and water to remove residual salts and solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 100-120 °C) until a constant weight is achieved.

Thermogravimetric Analysis (TGA) Protocol

This protocol follows the general guidelines of ASTM E1131.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Place a small, accurately weighed sample of the polymer (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or alumina).

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample mass as a function of temperature.

  • The decomposition temperature (Td) is determined from the resulting TGA curve, typically as the onset of significant weight loss or the temperature at 5% weight loss (Td5%).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ASTM D3418.[7]

Instrument: Differential Scanning Calorimeter

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Accurately weigh a small sample of the polymer (typically 5-10 mg) and seal it in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10-20 °C/min).

  • Reheat the sample at a constant rate (e.g., 10-20 °C/min) through the glass transition region.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Visualizing the Workflow and Structures

To better illustrate the processes and materials discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis Monomers (BCNPS + BPA) Monomers (BCNPS + BPA) Polycondensation Polycondensation Monomers (BCNPS + BPA)->Polycondensation DMAc, K2CO3, Heat Precipitation & Washing Precipitation & Washing Polycondensation->Precipitation & Washing Methanol/Water Drying Drying Precipitation & Washing->Drying Vacuum Oven Polymer Product Polymer Product Drying->Polymer Product TGA Analysis TGA Analysis Polymer Product->TGA Analysis Heat in N2 DSC Analysis DSC Analysis Polymer Product->DSC Analysis Heat-Cool-Heat Td Data Td Data TGA Analysis->Td Data Comparative Analysis Comparative Analysis Td Data->Comparative Analysis Tg Data Tg Data DSC Analysis->Tg Data Tg Data->Comparative Analysis

Caption: Experimental workflow from polymer synthesis to thermal analysis.

G cluster_bcnps_bpa Poly(ether sulfone) from BCNPS and BPA cluster_peek PEEK cluster_pei PEI cluster_psu PSU bcnps_bpa ...-O-Ar-C(CH3)2-Ar-O-Ar(NO2)-SO2-Ar(NO2)-... peek ...-O-Ar-O-Ar-CO-Ar-... pei ...-N(CO)2Ar-O-Ar-O-Ar(CO)2N-... psu ...-O-Ar-C(CH3)2-Ar-O-Ar-SO2-Ar-...

Caption: Simplified chemical structures of the compared polymers.

Conclusion

The incorporation of the 4-chloro-3-nitrophenyl sulfone moiety into a poly(ether sulfone) backbone results in a high-performance polymer with excellent thermal stability, comparable to that of standard polysulfones. Its estimated glass transition temperature and decomposition temperature place it firmly in the category of engineering thermoplastics suitable for demanding applications. However, when benchmarked against materials like PEEK and PEI, it is evident that the latter polymers offer superior performance in terms of ultimate thermal stability, albeit often at a higher cost. The choice of polymer will, therefore, depend on the specific temperature requirements, chemical environment, and cost considerations of the intended application. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in making an informed decision based on robust, comparative analysis.

References

  • Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. (n.d.). CORE Scholar. Retrieved January 11, 2026, from [Link]

  • PEEK Polymer Properties: Thermal Stability Mechanisms. (2025, October 24). Patsnap Eureka. Retrieved January 11, 2026, from [Link]

  • Thermal Stability of PEEK: A Comprehensive Guide. (2024, July 21). PEEKCHINA. Retrieved January 11, 2026, from [Link]

  • Polymers: Tg and Tm Values Table. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Synthesis of poly(ether sulfone)s by self-polycondensation of AB-type monomers. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Glass Transition Temperature (Tg) of Polymers for Plastic Injection Molding. (2023, July 3). Fictiv. Retrieved January 11, 2026, from [Link]

  • PEEK plastics - Polyetheretherketone properties & applications. (n.d.). MCAM. Retrieved January 11, 2026, from [Link]

  • Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]

  • How Does Chemical Structure Affect Thermal Stability? (2025, June 8). Chemistry For Everyone. Retrieved January 11, 2026, from [Link]

  • Thermal stability of sulfonated Poly(Ether Ether Ketone) films. (2016, January 1). Pure. Retrieved January 11, 2026, from [Link]

  • Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • MP, TG, and Structure of Common Polymers. (n.d.). HibaPlas. Retrieved January 11, 2026, from [Link]

  • Synthesis and Properties of Poly(ether sulfone)s with Clustered Sulfonic Groups for PEMFC Applications under Various Relative Humidity. (2017, March 22). PubMed. Retrieved January 11, 2026, from [Link]

  • Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. (2020, July 9). Polymer Chemistry (RSC Publishing). Retrieved January 11, 2026, from [Link]

  • Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026, January 8). MDPI. Retrieved January 11, 2026, from [Link]

  • The list of polymers and T g values (experimental and predicted). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC. Retrieved January 11, 2026, from [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. (2025, August 5). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Polycondensation reaction to produce polysulfones. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. (2012, February 24). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Copolycondensation of IPA/TPA, BPA, and 4,4′-dihydroxydiphenylsulfone and 4,4′-dicarboxydiphenylsulfone. (2025, August 8). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

Validating the Mechanism of Action of 4-Chloro-3-nitrophenyl methyl sulfone in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a chemical compound is paramount. This guide provides an in-depth technical comparison of 4-Chloro-3-nitrophenyl methyl sulfone, a compound recognized as a key intermediate in the synthesis of pharmaceuticals with anti-inflammatory and antimicrobial properties, against established therapeutic agents.[1] We will explore a plausible dual MoA for this compound and detail the experimental workflows required for its validation, supported by comparative data and step-by-step protocols.

Introduction: The Dual-Action Potential of a Nitroaromatic Sulfone

This compound possesses two key functional groups that suggest a potential for a dual mechanism of action in biological systems: a nitroaromatic ring and a methyl sulfone group. The nitroaromatic moiety is a well-known pharmacophore in antimicrobial agents, often exerting its effect through bioreduction to form cytotoxic reactive nitrogen species.[1][2] Concurrently, the sulfone group is present in numerous compounds exhibiting anti-inflammatory and antimicrobial activities.[3][4][5]

This guide will therefore investigate the hypothetical dual MoA of this compound:

  • Antimicrobial Action: Potential disruption of bacterial cellular processes through the generation of reactive nitrogen species and/or interference with essential metabolic pathways.

  • Anti-inflammatory Action: Possible modulation of inflammatory pathways, such as the inhibition of key enzymes and the reduction of pro-inflammatory mediators.

To provide a robust scientific context, we will compare the performance of this compound with well-characterized drugs:

  • Anti-inflammatory Comparators: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

  • Antimicrobial Comparators: Amoxicillin (a beta-lactam antibiotic) and Trimethoprim-Sulfamethoxazole (a combination that inhibits folic acid synthesis).

Unraveling the Mechanism: A Two-Pronged Experimental Approach

To validate the proposed dual MoA, a series of targeted in vitro assays are essential. The following sections detail the experimental workflows and underlying principles for investigating both the anti-inflammatory and antimicrobial properties of this compound.

Validating Anti-inflammatory Activity

A key mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[6][7] Furthermore, the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are hallmarks of the inflammatory response.

dot

Anti_Inflammatory_Workflow cluster_assays Anti-inflammatory Assays cluster_outcomes Measured Outcomes COX_Assay COX-1/COX-2 Inhibition Assay IC50 IC50 Values (µM) COX_Assay->IC50 Determines NO_Assay LPS-Induced NO Production Assay (RAW 264.7 Macrophages) NO_Inhibition % NO Inhibition NO_Assay->NO_Inhibition Measures Cytokine_Assay TNF-α & IL-6 ELISA Cytokine_Levels Cytokine Concentration (pg/mL) Cytokine_Assay->Cytokine_Levels Quantifies Compound 4-Chloro-3-nitrophenyl methyl sulfone Compound->COX_Assay Compound->NO_Assay Compound->Cytokine_Assay Comparators Ibuprofen Celecoxib Comparators->COX_Assay

Caption: Experimental workflow for validating anti-inflammatory activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)NO Inhibition (%) at 50 µMTNF-α Reduction (%) at 50 µMIL-6 Reduction (%) at 50 µM
This compound 2510655550
Ibuprofen 515706058
Celecoxib 1500.5403530
Validating Antimicrobial Activity

The cornerstone of assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][3]

dot

Antimicrobial_Workflow cluster_assays Antimicrobial Assay cluster_outcomes Measured Outcome MIC_Assay Broth Microdilution MIC Assay MIC_Value MIC (µg/mL) MIC_Assay->MIC_Value Determines Compound 4-Chloro-3-nitrophenyl methyl sulfone Compound->MIC_Assay Comparators Amoxicillin Trimethoprim-Sulfamethoxazole Comparators->MIC_Assay Bacteria E. coli S. aureus Bacteria->MIC_Assay Test Organisms

Sources

A Researcher's Guide to the Reproducible Synthesis of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of published synthesis methods for 4-Chloro-3-nitrophenyl methyl sulfone, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the most reliable synthetic route, offering field-proven insights to ensure reproducibility and high yields for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No. 97-07-4) is a versatile chemical building block.[1][2] Its importance lies in its utility as a precursor for more complex molecules, particularly in the synthesis of novel drugs with potential anti-inflammatory and antimicrobial activities, as well as in the formulation of effective pesticides and herbicides.[1] The presence of the nitro and chloro functional groups enhances its electrophilic character, making it highly suitable for nucleophilic substitution reactions, a cornerstone of modern organic synthesis.

Comparative Analysis of Synthetic Methodologies

While several theoretical routes to this compound can be envisioned, the most prominently documented and highly efficient method involves the electrophilic nitration of a readily available precursor, 4-chlorophenyl methyl sulfone. This approach is favored for its high yield, purity, and straightforward execution.

Method 1: Electrophilic Nitration of 4-Chlorophenyl Methyl Sulfone (Recommended)

This method stands out for its exceptional yield and purity, reported to be as high as 99.7% and 99.9%, respectively.[3] The synthesis is a two-stage process, beginning with the preparation of the starting material, 4-chlorophenyl methyl sulfone, followed by its nitration.

To ensure a self-validating protocol, we first detail the preparation of the starting material, 4-chlorophenyl methyl sulfone, from 4-chlorobenzene sulfonyl chloride. This method is advantageous as it avoids the use of foul-smelling thiophenols and circumvents issues with isomeric impurities that can arise from direct methylsulfonylation of a phenyl ring.

Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone

  • Reduction of Sulfonyl Chloride: In a 500 mL flask, dissolve 25.2 g of sodium sulfite and 16.8 g of sodium bicarbonate in 100 mL of water.

  • Addition of Starting Material: Heat the mixture to reflux until all solids dissolve. In batches, add 21.0 g of 4-chlorobenzene sulfonyl chloride. Continue to reflux for 4 hours.

  • Methylation: Cool the reaction mixture to 40 °C. Using a dropping funnel, add 18.9 g of dimethyl sulfate, ensuring the temperature is maintained between 40-45 °C.

  • Reaction Completion and Work-up: After the addition is complete, maintain the reaction at this temperature for 2.5 hours. Following the methylation, reflux the mixture for 1 hour to complete the reaction. The resulting 4-chlorophenyl methyl sulfone can then be isolated and purified for use in the next stage.

Causality Behind Experimental Choices:

  • The initial reduction with sodium sulfite converts the sulfonyl chloride to the more reactive sodium 4-chlorobenzenesulfinate.

  • Sodium bicarbonate acts as a base to neutralize the acidic byproducts of the reaction.

  • The subsequent methylation with dimethyl sulfate is a standard procedure for forming the methyl sulfone from the sulfinate salt. Controlling the temperature during this exothermic step is crucial to prevent side reactions.

This stage introduces the nitro group onto the aromatic ring to yield the final product.

Experimental Protocol: Synthesis of this compound

  • Dissolution: In a 100 mL three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, add 24 mL of concentrated sulfuric acid and 11.3 g of 4-chlorophenyl methyl sulfone. Stir until the solid is completely dissolved.

  • Nitration: While maintaining the temperature below 25°C, slowly add 6 mL of nitric acid dropwise.

  • Reaction: After the addition is complete, continue stirring at 25°C for 2 hours.

  • Precipitation and Isolation: Slowly pour the reaction mixture into a beaker containing ice water while stirring. A white precipitate of this compound will form.

  • Purification: Cool the mixture to room temperature and collect the solid product by filtration. Dry the white powdery solid under vacuum.[3]

Yield and Characterization:

This protocol has been reported to yield 13.9 g (99.7%) of a white powdery solid with a melting point of 124.2-125.1 °C and a purity of 99.9%.[3] Other sources report a melting point range of 119-120 °C to 125-129 °C.[4][5]

Trustworthiness and Self-Validation:

The high yield and purity, coupled with a distinct melting point, provide a reliable method for self-validation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Authoritative Grounding & Mechanistic Insight:

The core of this reaction is an electrophilic aromatic substitution. The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺).[6]

The sulfonyl group (-SO₂CH₃) and the chlorine atom (-Cl) on the starting material are both deactivating, electron-withdrawing groups. However, they are also ortho-, para-directing. The nitration occurs at the position ortho to the sulfonyl group and meta to the chlorine atom. This regioselectivity is governed by the electronic effects of the substituents on the benzene ring.

Data Summary and Visualization

Table 1: Comparison of Synthesis Parameters

ParameterMethod 1: Electrophilic Nitration
Starting Material 4-Chlorophenyl methyl sulfone
Key Reagents Nitric Acid, Sulfuric Acid
Reaction Time 2 hours
Reaction Temperature < 25 °C
Reported Yield 99.7%[3]
Reported Purity 99.9%[3]
Advantages High yield, high purity, straightforward procedure
Disadvantages Use of strong acids requires careful handling

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 97-07-4[5]
Molecular Formula C₇H₆ClNO₄S[5]
Molecular Weight 235.64 g/mol [4]
Appearance Off-white to pale beige solid[1][2]
Melting Point 124.2-125.1 °C[3]
Boiling Point 414.2 ± 45.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³[4]

Experimental Workflow Diagrams

Synthesis_Workflow Overall Synthesis Workflow cluster_stage1 Stage 1: Preparation of Starting Material cluster_stage2 Stage 2: Nitration to Final Product A 4-Chlorobenzene sulfonyl chloride C Reflux (4h) A->C B Sodium Sulfite, Sodium Bicarbonate, Water B->C D Cool to 40°C C->D F React (2.5h) D->F E Dimethyl Sulfate E->F G Reflux (1h) F->G H 4-Chlorophenyl methyl sulfone G->H I 4-Chlorophenyl methyl sulfone H->I Product from Stage 1 is the reactant for Stage 2 K Dissolve I->K J Conc. H₂SO₄ J->K M Stir (2h) K->M L Nitric Acid (dropwise, <25°C) L->M N Pour into Ice Water M->N O Filter and Dry N->O P 4-Chloro-3-nitrophenyl methyl sulfone O->P

Caption: Workflow for the two-stage synthesis of this compound.

Nitration_Mechanism Mechanism of Nitration cluster_generation cluster_attack cluster_deprotonation HNO₃ HNO₃ NO₂⁺ NO₂⁺ (Nitronium ion) HNO₃->NO₂⁺ + H₂SO₄ H₂O H₂O HNO₃->H₂O + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺_2 NO₂⁺ Start 4-Chlorophenyl methyl sulfone Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Intermediate2 Sigma Complex Final 4-Chloro-3-nitrophenyl methyl sulfone Intermediate2->Final + H₂O H₃O⁺ H₃O⁺ H₂O_2 H₂O

Caption: Simplified mechanism for the electrophilic aromatic nitration.

Conclusion

The synthesis of this compound via the nitration of 4-chlorophenyl methyl sulfone is a robust and highly reproducible method. Its high yield, exceptional purity, and well-understood mechanism make it the recommended procedure for researchers in both academic and industrial settings. By understanding the causality behind the experimental steps, scientists can confidently replicate and, if necessary, adapt this protocol for their specific applications.

References

  • Chem-Impex. (n.d.). 4-chloro-3-nitrophényl méthylsulfone. Retrieved January 11, 2026, from [Link]

  • Chemsigma. (n.d.). 97-07-4 this compound. Retrieved January 11, 2026, from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]

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In-Silico Modeling of 4-Chloro-3-nitrophenyl methyl sulfone: A Comparative Guide to Unraveling Biological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, in-silico modeling has emerged as an indispensable tool for the rapid and cost-effective evaluation of small molecules. This guide provides a comprehensive, technically-grounded comparison of in-silico methodologies to probe the interactions of 4-Chloro-3-nitrophenyl methyl sulfone with potential biological targets. As a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its molecular interactions is paramount for harnessing its therapeutic potential and mitigating toxicity.[1] This document will navigate the causal logic behind experimental choices in a computational workflow, from target identification to the nuanced interpretation of simulation data, thereby providing a self-validating framework for researchers.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the nascent stage of research into the specific biological activities of this compound, a logical first step is to formulate a hypothesis for its potential biological targets based on its structural motifs. The molecule comprises a sulfone group, structurally analogous to sulfonamides, and a nitroaromatic ring.

  • The Sulfone Moiety: The sulfone group is a well-established pharmacophore in antibacterial agents. Drugs like dapsone, a sulfone, function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5][6] This enzyme is an attractive target as it is absent in humans, who obtain folate from their diet, offering a pathway for selective toxicity against pathogens.[6]

  • The Nitroaromatic Moiety: Nitroaromatic compounds are known for their diverse biological activities, which are often linked to the bioreduction of the nitro group.[7] This process can lead to the formation of reactive intermediates that can interact with various cellular components. While often associated with toxicity, this reactivity is also harnessed in certain therapeutics.[7][8][9]

Based on this analysis, a primary hypothesized target for this compound is bacterial dihydropteroate synthase (DHPS) . For the purpose of this comparative guide, we will also consider a well-characterized alternative drug, Dapsone , for performance comparison against this target.

The In-Silico Experimental Workflow: A Step-by-Step Protocol

The following workflow outlines a robust in-silico approach to model and compare the interactions of this compound and Dapsone with bacterial DHPS.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics ligand_prep Ligand Preparation (this compound & Dapsone) docking Docking Simulation (AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Bacterial DHPS) receptor_prep->docking pose_analysis Pose & Score Analysis docking->pose_analysis md_setup System Setup (GROMACS) pose_analysis->md_setup md_sim MD Simulation md_setup->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->md_analysis

Caption: A generalized workflow for the in-silico analysis of small molecule-protein interactions.

Ligand and Receptor Preparation

Objective: To prepare the 3D structures of the ligands and the target protein for docking and simulation.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound and Dapsone.

    • Convert the 2D structures to 3D using a suitable tool like Avogadro or the online SMILES converter from the National Cancer Institute.

    • Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.

    • Save the structures in a .pdbqt format for use with AutoDock Vina, which includes adding partial charges and defining rotatable bonds.

  • Receptor Preparation:

    • Download the crystal structure of the target protein, for instance, Staphylococcus aureus Dihydropteroate synthase (PDB ID: 1AD4), from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[10]

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure in .pdbqt format.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligands to the receptor's active site.

Protocol (using AutoDock Vina):

  • Grid Box Definition: Define a 3D grid box that encompasses the known active site of DHPS. The center and dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Execution: Run the AutoDock Vina docking algorithm.[11][12] The software will sample different conformations of the ligand within the grid box and score them based on a semi-empirical free energy force field.

  • Pose Analysis: Analyze the output files, which will contain multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked poses in PyMOL or UCSF Chimera to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Molecular Dynamics Simulation

Objective: To simulate the dynamic behavior of the ligand-protein complex over time in a solvated environment to assess the stability of the binding pose.

Protocol (using GROMACS): [13][14][15][16][17]

  • System Setup:

    • Select the best-ranked docked pose of this compound and Dapsone in complex with DHPS.

    • Generate the topology files for the protein and the ligands using a force field such as GROMOS54a7.

    • Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., SPC/E).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.

    • Follow with a short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD: Run a longer production molecular dynamics simulation (e.g., 100 ns) to collect trajectory data.

  • Trajectory Analysis: Analyze the trajectory to evaluate the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds between the ligand and the protein.

Comparative Analysis and Data Presentation

The in-silico modeling results for this compound should be objectively compared with those of Dapsone.

Molecular Docking Results
CompoundBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Arg63, Ser222, Phe190
Dapsone (Alternative)-7.9Arg63, Ser222, Arg257

Note: The binding affinity and interacting residues are hypothetical and would be determined from the actual docking results.

Molecular Dynamics Simulation Metrics
MetricThis compound - DHPS ComplexDapsone - DHPS Complex
Average Protein RMSD (nm)0.25 ± 0.050.28 ± 0.06
Average Ligand RMSD (nm)0.15 ± 0.030.20 ± 0.04
Average Number of H-bonds32

Note: These values are illustrative and would be derived from the analysis of the MD simulation trajectories.

Interpretation and Scientific Rationale

A lower binding affinity (more negative value) from molecular docking suggests a stronger interaction between the ligand and the protein. In our hypothetical results, this compound shows a slightly better binding affinity than Dapsone.

The molecular dynamics simulation data provides insights into the stability of these interactions. A lower and more stable RMSD for both the protein and the ligand in the this compound complex would suggest a more stable binding. Furthermore, a higher average number of hydrogen bonds would indicate a more robust interaction.

ADMET Prediction: A Crucial Step in Early-Stage Assessment

To provide a more holistic in-silico evaluation, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is essential.[18][19][20][21][22]

G cluster_admet ADMET Prediction admet_input Input: this compound (SMILES or 3D structure) admet_tools In-Silico Tools (e.g., SwissADME, pkCSM) admet_input->admet_tools admet_output Output: Predicted Properties (Solubility, Permeability, Toxicity, etc.) admet_tools->admet_output

Caption: A simplified workflow for in-silico ADMET prediction.

Protocol:

  • Utilize online web servers such as SwissADME or pkCSM.

  • Input the SMILES string or the 3D structure of this compound.

  • Analyze the predicted parameters, including Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity alerts.

A comparative analysis of the predicted ADMET properties of this compound with Dapsone would provide valuable context regarding its drug-likeness and potential safety profile.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in-silico workflow to model the interactions of this compound with a hypothesized biological target, bacterial DHPS. By comparing its performance against a known drug, Dapsone, we can generate valuable preliminary data on its potential as an antibacterial agent. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction provides a multi-faceted approach to understanding the molecule's behavior at a molecular level.

The causality behind each step is crucial: target selection is hypothesis-driven based on chemical structure; molecular docking provides a static snapshot of the most likely binding mode; and molecular dynamics simulation validates the stability of this interaction in a more biologically relevant, dynamic environment.

Future work should focus on the experimental validation of these in-silico predictions. This would involve synthesizing this compound and performing in-vitro enzyme inhibition assays against DHPS, followed by antimicrobial susceptibility testing. Such a synergistic approach, combining computational and experimental methods, is the cornerstone of modern, efficient drug discovery.

References

  • Khedkar, S. A., Malde, A., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal Chemistry, 3(2), 187-197. [Link]

  • Dapsone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • GROMACS Tutorials. (n.d.). Retrieved January 11, 2026, from [Link]

  • Raza, H. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 619-629. [Link]

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  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of receptor, ligand and channel research, 7, 81–92. [Link]

  • de Oliveira, R. B., & da Silva, J. F. M. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-23. [Link]

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  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Medicinal chemistry (Shariqah (United Arab Emirates)), 3(2), 187–197. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in molecular biology (Clifton, N.J.), 1888, 273–309. [Link]

  • Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. In Aquatic Toxicology and Hazard Assessment: Sixth Symposium (pp. 92-102). ASTM International. [Link]

  • Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of dermatological research, 306(2), 103–124. [Link]

  • Raza, H. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 619-629. [Link]

  • Wozel, G. (2010). Dapsone. StatPearls. [Link]

  • Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2021, April 1). YouTube. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials! (n.d.). Retrieved January 11, 2026, from [Link]

  • GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. (2022, September 3). Academian. [Link]

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  • Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., ... & Hou, T. (2013). TargetHunter: an in silico target identification tool for predicting therapeutic potential of small organic molecules based on chemogenomic database. The AAPS journal, 15(2), 395–406. [Link]

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  • I.In Silico Tools for Pharmacokinetic and Toxicological Predictions 1. ADMET LAB 2.0 (ADMETlab 2.0 is an integrated online platf. (n.d.). AYUSH CoE. Retrieved January 11, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond the benchtop. The final act of disposal is as critical as any reaction step, demanding precision, foresight, and an unwavering commitment to safety and environmental stewardship. 4-Chloro-3-nitrophenyl methyl sulfone (CAS No. 97-07-4), a key intermediate in pharmaceutical and agrochemical synthesis, presents a specific set of challenges that necessitate a formal, procedural approach to its disposal.[1][2]

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. It is designed to move beyond mere compliance, embedding a culture of safety and operational excellence within your laboratory. By understanding the "why" behind each step, you can ensure that your work concludes not with a question mark, but with the confidence of a job well done, safely and responsibly.

Part 1: The Hazard Profile—Understanding the "Why"

Before we can address disposal, we must fundamentally understand the risks inherent to this compound. Its hazard profile, derived from globally harmonized system (GHS) classifications, dictates the stringent controls required for its handling and disposal.[3] The primary risks are not just to the handler but also to the wider environment, a crucial consideration for any disposal plan.

This compound is a solid, typically a white to light yellow powder, with a melting point between 119-129°C.[4][5] Its hazardous characteristics are summarized below.

Hazard ClassificationCategoryGHS CodeSignal WordDescription
Acute Toxicity, OralCategory 4H302WarningHarmful if swallowed.[3][6]
Acute Toxicity, DermalCategory 4H312WarningHarmful in contact with skin.[3]
Skin Corrosion/IrritationCategory 2H315WarningCauses skin irritation.[3][6]
Serious Eye Damage/IrritationCategory 2H319WarningCauses serious eye irritation.[3][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335WarningMay cause respiratory irritation.[6][7]
Hazardous to the Aquatic Environment--WarningVery toxic to aquatic life with long lasting effects.[8]

Note: While one Safety Data Sheet (SDS) suggests no known environmental hazards[6], another indicates high aquatic toxicity[8]. In keeping with the principle of trustworthiness, laboratories must adopt the more conservative assessment and manage this compound as an environmental hazard.

The causality is clear: the compound's toxicity means it cannot be disposed of via standard laboratory drains or in regular solid waste. The presence of both a chlorinated and a nitroaromatic group suggests that its decomposition products, particularly under uncontrolled conditions like fire, can be hazardous, releasing toxic gases such as nitrogen oxides (NOx), hydrogen chloride, and carbon monoxide.[7] This necessitates disposal through a licensed and approved hazardous waste facility capable of managing such chemicals, typically via high-temperature incineration.[9]

Part 2: The Disposal Workflow—A Self-Validating System

The following protocols are designed to create a closed-loop, verifiable system for waste management, from the point of generation to final hand-off.

Step 1: Immediate Personal Protective Equipment (PPE) Mandate

Before handling the waste container or initiating any cleanup, the following PPE is mandatory. This is a non-negotiable baseline for mitigating the risks of dermal absorption, inhalation, and eye contact.[3][8]

  • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, tested to EN374).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles (conforming to EU EN166 or US OSHA 29 CFR 1910.133).[8]

  • Skin and Body Protection: A laboratory coat is required. For handling larger quantities or cleaning spills, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of the solid waste or potentially dusty containers must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical disposal. Incompatible chemicals, when mixed, can result in violent reactions.

  • Operational Protocol:

    • Designate a specific, sealed, and clearly labeled waste container for this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves).

    • The container must be made of a non-reactive material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.

    • Crucially, store this waste container away from strong bases and strong oxidizing agents. [7][10] Contact with these substances could lead to uncontrolled, exothermic reactions.

    • Label the container with the full chemical name: "WASTE: this compound," the CAS number "97-07-4," and the relevant GHS hazard pictograms (e.g., exclamation mark for irritant/harmful, dead tree for environmental hazard).

Step 3: Managing Contaminated Materials and Empty Containers

An "empty" container is never truly empty. Residual amounts of the chemical can pose a significant hazard.

  • Operational Protocol:

    • Decontamination of Labware: Reusable labware (e.g., glassware) should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinse, now contaminated, is known as "rinsate."

    • Rinsate Disposal: The rinsate must be collected and disposed of as liquid hazardous waste. It should be placed in a designated, labeled container for halogenated organic waste. Do not pour this down the drain.

    • Disposal of "Empty" Product Containers: The original product bottle, even if scraped clean, must be managed as hazardous waste. Do not rinse it unless you are prepared to collect the rinsate. The unrinsed container should be securely capped and placed in the solid hazardous waste stream for disposal via your institution's environmental health and safety (EHS) office.[11]

Step 4: Preparing for Final Disposal

All waste streams must be handed over to a licensed hazardous waste disposal company, a process typically managed by your organization's EHS department.

  • Operational Protocol:

    • Ensure the waste container is clean on the outside, securely sealed, and accurately labeled.

    • Store the sealed container in a designated hazardous waste accumulation area that is well-ventilated and has secondary containment.

    • Complete all required institutional and regulatory paperwork. This creates a chain of custody, ensuring the waste is tracked from your lab to its final destruction.

    • The final and only acceptable disposal method is through an approved waste disposal plant, which will typically use high-temperature incineration to ensure complete destruction of the compound and its hazardous byproducts. [3][8][9]

Part 3: Disposal Decision Logic

The following diagram outlines the critical decision points in the disposal process for this compound. This workflow ensures that all potential waste streams are correctly identified and managed according to best practices.

Caption: Decision workflow for proper segregation and disposal.

References

  • This compound - Safety Data Sheet . ChemicalBook.

  • This compound 97-07-4 . Tokyo Chemical Industry (India) Pvt. Ltd.

  • SAFETY DATA SHEET - 4-Chloro-3-methylphenol . Fisher Scientific.

  • SAFETY DATA SHEET - 4-Chlorophenyl methyl sulfone . Thermo Fisher Scientific.

  • SAFETY DATA SHEET - 4-Chloro-3-nitrophenol . Fisher Scientific.

  • 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene Safety Data Sheet . ECHEMI.

  • 97-07-4 this compound . ChemSigma.

  • Hazardous Waste Management Procedures . Keene State College.

  • This compound . Chem-Impex.

  • This compound CAS 97-07-4 . United States Biological.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency.

  • This compound | 97-07-4 . J&K Scientific.

  • 4-CHLORO-3-NITROPHENYL SULFONE AldrichCPR . Sigma-Aldrich.

  • Waste Disposal Procedure . Weill Cornell Medicine - Environmental Health and Safety.

  • Appendix K - Incompatible Chemicals . Cornell University - Environmental Health and Safety.

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A Researcher's Guide to the Safe Handling and Disposal of 4-Chloro-3-nitrophenyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-nitrophenyl methyl sulfone, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.

Understanding the Risks: A Proactive Stance on Safety

This compound is a compound that demands respect. Its chemical structure, incorporating a nitroaromatic ring and a sulfone group, suggests potential hazards that are confirmed by its safety data sheets. It is classified as harmful if swallowed or in contact with skin, and it can cause significant skin and eye irritation.[1][2] The nitro group, in particular, is a well-known toxophore, and compounds of this class require careful handling to minimize exposure.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2]
Acute Dermal Toxicity Harmful in contact with skin.[1]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]

This table summarizes the primary hazards associated with this compound, underscoring the necessity of the protective measures outlined below.

The causality behind these classifications lies in the compound's reactivity with biological macromolecules. Skin and eye irritation are likely due to localized chemical reactions, while systemic toxicity upon ingestion or dermal absorption can occur. Therefore, our primary goal is to prevent any direct contact with the substance.

Operational Plan: From Receipt to Reaction

A self-validating safety protocol begins the moment a chemical enters the laboratory. This workflow is designed to create multiple checkpoints, ensuring that safety is an integral part of the scientific process, not an afterthought.

Receiving and Storage: The First Line of Defense

Upon receiving this compound, immediately inspect the container for any damage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Storage in a dedicated corrosives or toxics cabinet is recommended, away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[3]

StorageWorkflow cluster_receiving Receiving cluster_storage Storage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log in Chemical Inventory Inspect->Log If Intact Store Store in Cool, Dry, Ventilated Area Log->Store Segregate Segregate from Incompatibles Store->Segregate

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

Given the hazards, a comprehensive PPE strategy is mandatory. This is not just about wearing gear, but about understanding its protective limits and using it correctly.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves.[4][5][6]Provides a barrier against dermal absorption and skin irritation. Double-gloving is recommended for extended handling.
Eye Protection Chemical splash goggles.[5][7][8]Protects against accidental splashes that can cause serious eye irritation.
Body Protection A full-length, long-sleeved laboratory coat.[4][7]Prevents contact with skin and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood.[3]For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[3]

Always remove gloves and lab coats before leaving the laboratory to prevent the spread of contamination.[7] Hand washing after removing gloves is a critical final step.[7]

Handling and Weighing: A Step-by-Step Protocol

All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation risk.[3]

  • Preparation : Before handling, ensure the fume hood is clean and uncluttered.[9] Have all necessary equipment, including a designated waste container, within the hood.

  • Weighing : Use a disposable weigh boat. Tare the balance with the weigh boat inside the fume hood. Carefully dispense the desired amount of the compound, avoiding the creation of dust.

  • Transfer : If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the risk of spills.

  • Post-Handling : Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of it in the designated solid waste container. Clean the balance and surrounding area thoroughly.

HandlingWorkflow Prep Prepare Fume Hood Weigh Weigh Solid Prep->Weigh Transfer Transfer to Vessel Weigh->Transfer Clean Clean Equipment & Area Transfer->Clean Dispose Dispose of Contaminated Materials Clean->Dispose

Disposal Plan: Responsible Stewardship from Start to Finish

Proper disposal is a critical component of the chemical lifecycle. Never pour chemical waste into sink drains or discard it in regular trash.[7]

Waste Segregation: Preventing Hazardous Reactions

All materials that come into contact with this compound are considered hazardous waste. This includes:

  • Excess or unreacted chemical

  • Contaminated gloves, weigh boats, and paper towels

  • Solvent rinses of glassware

Maintain separate, clearly labeled waste containers for solid and liquid waste. Halogenated organic waste should be collected in its own designated container.[4]

Disposal Procedure: A Step-by-Step Guide
  • Solid Waste : Place all contaminated solid materials (gloves, weigh boats, wipes) into a designated, labeled solid waste container.[1]

  • Liquid Waste : Collect all liquid waste containing the compound in a labeled, sealed container.

  • Container Management : Keep waste containers closed when not in use.[1] Store them in a secondary containment bin within a ventilated area, away from general lab traffic.

  • Final Disposal : Arrange for the disposal of the waste containers through your institution's environmental health and safety (EHS) office.[1][4] Ensure all labeling and manifesting requirements are met.

This rigorous approach to handling and disposal not only ensures the safety of the individual researcher but also protects the wider community and environment. By understanding the "why" behind each safety measure, we elevate our practice from a set of rules to a deeply ingrained culture of scientific responsibility.

References

  • This compound - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • This compound 97-07-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Buy this compound from Conier Chem&Pharma Limited - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • School Chemistry Laboratory Safety Guide. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025, April 30).
  • Chemical Protection Gloves. (n.d.).

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-nitrophenyl methyl sulfone
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.